molecular formula C8H2F2N2 B3034440 4,6-Difluoroisophthalonitrile CAS No. 17654-70-5

4,6-Difluoroisophthalonitrile

Cat. No.: B3034440
CAS No.: 17654-70-5
M. Wt: 164.11 g/mol
InChI Key: UAKXPKOAUDLYKN-UHFFFAOYSA-N
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Description

4,6-Difluoroisophthalonitrile is a useful research compound. Its molecular formula is C8H2F2N2 and its molecular weight is 164.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-difluorobenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F2N2/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKXPKOAUDLYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Difluoroisophthalonitrile (CAS: 17654-70-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,6-Difluoroisophthalonitrile, a key fluorinated building block in modern chemical synthesis. We will delve into its physicochemical properties, spectroscopic signature, reactivity profile, and applications, with a focus on its utility in the development of novel therapeutics and advanced materials.

Core Chemical Identity and Properties

This compound, also known as 4,6-difluorobenzene-1,3-dicarbonitrile, is an aromatic compound characterized by a benzene ring substituted with two fluorine atoms and two nitrile groups. This specific arrangement of electron-withdrawing groups (nitriles) and highly electronegative fluorine atoms imparts unique chemical reactivity and makes it a valuable intermediate in organic synthesis.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

PropertyValueSource(s)
CAS Number 17654-70-5[1][2][3][4]
Molecular Formula C₈H₂F₂N₂[1][3][4]
Molecular Weight 164.11 g/mol [3][4][5]
Appearance Light yellow to yellow solid[2][3]
Purity Typically ≥98%[1]
Boiling Point 237.0 ± 35.0 °C (Predicted)[2][3]
Density 1.37 ± 0.1 g/cm³ (Predicted)[2][3]
IUPAC Name This compound[1]
Synonyms 4,6-Difluoro-1,3-benzenedicarbonitrile, 4,6-difluorobenzene-1,3-dicarbonitrile[3]
InChI Key UAKXPKOAUDLYKN-UHFFFAOYSA-N[1][5]
Storage Store at room temperature in a dry, well-ventilated place.[1][3]

Structural Elucidation: A Spectroscopic Analysis

Confirming the identity and purity of this compound relies on standard spectroscopic techniques. The following is an expert interpretation of the expected spectral data, providing a framework for analysis. The degree of unsaturation for C₈H₂F₂N₂ is 8, consistent with an aromatic ring (4), two nitrile groups (2x2=4), and no other rings or pi bonds.[6]

Expected Spectroscopic Signatures:
  • ¹H NMR Spectroscopy : The molecule possesses two chemically equivalent protons on the aromatic ring. These protons are expected to produce a single signal, likely a triplet, due to coupling with the two adjacent fluorine atoms. The chemical shift would be significantly downfield, characteristic of protons on an electron-deficient aromatic ring.

  • ¹³C NMR Spectroscopy : The spectrum should display four distinct signals corresponding to the four unique carbon environments:

    • The two carbons bonded to fluorine (C-F), showing a characteristic large one-bond carbon-fluorine coupling constant.

    • The two carbons of the nitrile groups (C≡N).

    • The two carbons bonded to hydrogen (C-H).

    • The two carbons at the ring junctions (C-C).

  • Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying the key functional groups.[7]

    • A sharp, strong absorption band is expected in the range of 2230-2240 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration.

    • Strong absorption bands in the 1100-1250 cm⁻¹ region would indicate the C-F stretching vibrations.

    • Aromatic C=C stretching bands will appear in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry should show a molecular ion peak (M⁺) with an exact mass of approximately 164.019 m/z .[5] Fragmentation patterns would likely involve the loss of HCN or fluorine radicals.

Synthesis and Chemical Reactivity

Proposed Synthesis Pathway

While specific industrial synthesis routes are often proprietary, a plausible and common laboratory-scale synthesis involves nucleophilic aromatic substitution (SₙAr) on a more heavily fluorinated precursor. For example, starting from 1,3,5-trifluorobenzene, a two-step process involving cyanation can be conceptualized. The fluorine atoms activate the ring towards nucleophilic attack, and the substitution pattern is directed by the existing substituents.

G cluster_reagents A 1,3,5-Trifluorobenzene B 2,4,6-Trifluorobenzonitrile A->B Step 1: SₙAr (First Cyanation) C This compound (CAS: 17654-70-5) B->C Step 2: SₙAr (Second Cyanation) reagent1 NaCN / DMF reagent2 NaCN / High Temp.

Caption: Proposed two-step synthesis of this compound.

Core Reactivity

The chemical behavior of this compound is dominated by its two functional centers: the nitrile groups and the activated aromatic ring.

  • Nucleophilic Aromatic Substitution (SₙAr) : The presence of two strongly electron-withdrawing nitrile groups makes the fluorine atoms susceptible to displacement by nucleophiles. This is the most significant aspect of its reactivity, allowing it to serve as a scaffold. Amines, alkoxides, and thiolates can displace one or both fluorine atoms to build more complex molecular architectures. This reactivity is central to its use as a building block in medicinal chemistry.[8]

  • Nitrile Group Transformations : The cyano groups can undergo a variety of classic transformations:

    • Hydrolysis : Under acidic or basic conditions, the nitriles can be hydrolyzed to form the corresponding carboxylic acids (4,6-difluoroisophthalic acid).

    • Reduction : Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can reduce the nitriles to primary amines (4,6-difluoro-1,3-bis(aminomethyl)benzene).

    • Cyclization Reactions : The dinitrile arrangement is suitable for forming heterocyclic systems, such as phthalocyanines, which have applications as dyes and photosensitizers.[9]

Applications in Drug Discovery and Materials Science

This compound is primarily utilized as a versatile intermediate or scaffold in the synthesis of high-value chemical entities.[5][10]

Role as a Pharmacophore Scaffold

In drug design, the nitrile group is recognized as a bio-isostere for carbonyl groups and can act as a hydrogen bond acceptor.[11] It is generally robust and not readily metabolized, contributing to favorable pharmacokinetic profiles. The difluorinated aromatic core offers several advantages:

  • Metabolic Stability : The C-F bond is very strong, and introducing fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

  • Enhanced Binding Affinity : Fluorine can modulate the acidity/basicity of nearby functional groups and participate in favorable electrostatic interactions with protein targets.

  • Modulation of Physicochemical Properties : Fluorination often increases lipophilicity, which can improve cell membrane permeability.

The SₙAr reactivity allows for the systematic derivatization of the scaffold, enabling medicinal chemists to explore the chemical space around a target and optimize for potency and selectivity. This makes it a valuable starting point for developing inhibitors for various enzyme classes.[12]

G cluster_products Diverse Library of Drug-like Molecules Core This compound Scaffold Prod1 Candidate 1 (e.g., Kinase Inhibitor) Core->Prod1 Derivatization Prod2 Candidate 2 (e.g., Enzyme Modulator) Core->Prod2 Prod3 Candidate 3 (e.g., Receptor Antagonist) Core->Prod3 Nuc Nucleophiles (e.g., R-NH₂, R-OH, R-SH) Nuc->Core SₙAr Reaction

Caption: Workflow for generating diverse molecules from the core scaffold.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The compound should be handled in accordance with good industrial hygiene and safety practices.[13][14]

Hazard Identification
  • Signal Word : Warning[1][3]

  • Hazard Statements :

    • H302: Harmful if swallowed.[1][3]

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

Recommended Handling Protocol
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[15][16]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.

    • Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.

    • Respiratory Protection : If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.

  • Hygiene Measures : Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[13]

  • Accidental Release : In case of a spill, evacuate the area. Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.

Storage and Incompatibilities
  • Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[13]

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[13]

  • Hazardous Decomposition Products : Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[13]

References

A Technical Guide to 4,6-Difluoroisophthalonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical synthesis, fluorinated aromatic compounds hold a position of strategic importance. Their unique electronic properties—conferred by the high electronegativity of fluorine—enable the fine-tuning of molecular characteristics such as lipophilicity, metabolic stability, and binding affinity. Among these valuable reagents, 4,6-Difluoroisophthalonitrile stands out as a versatile and pivotal building block. Identified by its CAS number 17654-70-5, this compound is a key intermediate in the synthesis of a wide array of high-value products, including pharmaceuticals, advanced materials, and specialty agrochemicals.[1]

This guide provides an in-depth examination of this compound, tailored for researchers, medicinal chemists, and process development scientists. We will explore its core physicochemical properties, spectroscopic signature, chemical reactivity, and key applications, grounded in established experimental data and safety protocols. The objective is to furnish a comprehensive resource that not only details the "what" and "how" but also explains the "why," empowering scientists to leverage this compound's full potential in their research and development endeavors.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physical properties is the foundation of its effective application in synthesis and formulation. This compound is typically a light yellow to yellow solid under standard conditions.[2] Its key identifying and physical data are summarized below.

PropertyValueSource(s)
CAS Number 17654-70-5[2][3][4]
Molecular Formula C₈H₂F₂N₂[2][3][4]
Molecular Weight 164.11 g/mol [2][3][4]
IUPAC Name 4,6-difluorobenzene-1,3-dicarbonitrile[2]
Appearance Light yellow to yellow solid[2]
Boiling Point 237.0 ± 35.0 °C (Predicted)[2]
Density 1.37 ± 0.1 g/cm³ (Predicted)[2]
XLogP3 1.708[3][4]

The presence of two nitrile groups and two fluorine atoms on the benzene ring results in a molecule with a significant dipole moment and a calculated XLogP3 value of approximately 1.7, indicating moderate lipophilicity.[3][4] This balance is often desirable in drug discovery for achieving adequate membrane permeability without excessive non-specific binding. Its predicted boiling point suggests low volatility at room temperature, simplifying handling.[2]

Section 2: Spectroscopic Profile for Structural Verification

Unambiguous characterization is critical for ensuring the purity and identity of any chemical intermediate. The spectroscopic data for this compound provides a clear fingerprint for its structure.

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons are chemically equivalent and would appear as a single signal. The coupling to the adjacent fluorine atoms would likely split this signal into a triplet.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show distinct signals for the different carbon environments: the nitrile carbons (C≡N), the carbons bonded to fluorine (C-F), the carbons bonded to hydrogen (C-H), and the carbon situated between the two nitrile groups.

  • ¹⁹F NMR (Fluorine NMR): This is a powerful tool for fluorinated compounds. A single signal would be expected, as both fluorine atoms are in chemically equivalent environments.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A sharp, strong absorption band is expected in the region of 2230-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. Bands corresponding to C-F stretching and aromatic C-H and C=C stretching will also be present.

Section 3: Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of both the fluorine atoms and the nitrile groups. This electronic profile makes the aromatic ring highly electron-deficient and activates it towards specific chemical transformations.

Key Reactive Sites:

  • Nitrile Groups (C≡N): The nitrile functionalities can undergo a variety of classic transformations. They can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones. These conversions provide pathways to a diverse range of derivatives.

  • Aromatic Ring (C-F and C-H bonds): The electron-deficient nature of the benzene ring makes it susceptible to nucleophilic aromatic substitution (SₙAr). While fluorine is a poor leaving group in Sₙ2 reactions, it is an excellent leaving group in SₙAr reactions, particularly when activated by strong electron-withdrawing groups like the nitrile. This allows for the selective replacement of one or both fluorine atoms with nucleophiles such as amines, alkoxides, or thiolates.

The diagram below illustrates the primary modes of reactivity, showcasing how this compound serves as a versatile scaffold for building molecular complexity.

G cluster_core Core Reactivity cluster_products Derivative Classes Core This compound Amines Substituted Anilines (via SₙAr) Core->Amines R₂NH Ethers Aryl Ethers (via SₙAr) Core->Ethers RO⁻ Acids Dicarboxylic Acids (via Nitrile Hydrolysis) Core->Acids H₃O⁺, Δ Diamines Benzyl Diamines (via Nitrile Reduction) Core->Diamines H₂, Catalyst or LiAlH₄

Caption: Key reaction pathways of this compound.

Section 4: Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable precursor in medicinal chemistry. The nitrile group is a well-established bioisostere for carbonyl groups and can act as a hydrogen bond acceptor in ligand-protein interactions.[5] Furthermore, the strategic placement of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and modulate the pKa of nearby functional groups.[6]

This compound is a key intermediate for synthesizing molecules targeting a range of therapeutic areas.[1][4] Its derivatives are found in candidates for antifungal agents and other bulk drug intermediates.[3][4] The ability to readily introduce amine or ether functionalities via SₙAr reactions allows for the construction of complex molecular architectures required for potent and selective inhibitors.

Section 5: Illustrative Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating, step-by-step methodologies for common transformations.

Protocol 1: Nucleophilic Aromatic Substitution with a Primary Amine

This protocol details a representative SₙAr reaction, a cornerstone of this compound's utility.

Objective: To synthesize a mono-amino substituted derivative of this compound.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous DMF. Stir until fully dissolved.

  • Add potassium carbonate to the solution.

  • Add the primary amine dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired product.

The workflow for this synthesis and purification process is visualized below.

Caption: Workflow for SₙAr Synthesis and Purification.

Section 6: Safety and Handling

As with any active chemical reagent, proper safety precautions are mandatory when handling this compound.

  • Hazard Statements: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7]

    • Handling: Avoid breathing dust.[8] Wash hands thoroughly after handling.[7] Avoid contact with skin and eyes.[7]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Keep away from strong oxidizing agents and strong bases.[7][9]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[7][8][9]

References

An In-Depth Technical Guide to 4,6-Difluoroisophthalonitrile: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the molecular structure, properties, synthesis, and application of 4,6-Difluoroisophthalonitrile. As a senior application scientist, this document is structured to provide not just technical data, but also field-proven insights into the strategic value of this compound in contemporary pharmaceutical development.

Executive Summary: The Strategic Value of a Fluorinated Dinitrile Scaffold

This compound (CAS No: 17654-70-5) is an aromatic organic compound featuring a benzene ring substituted with two fluorine atoms and two nitrile groups. This unique combination of functional groups imparts a set of chemical properties that make it a highly valuable building block in medicinal chemistry. The strong electron-withdrawing nature of both the fluorine and nitrile substituents activates the aromatic ring, making it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity allows for the facile and regioselective introduction of a wide array of functional groups, enabling the rapid generation of diverse compound libraries.

Furthermore, the difluorobenzonitrile moiety itself can serve as a key pharmacophore or a bioisosteric replacement for other chemical groups in a drug candidate. The nitrile groups are versatile hydrogen bond acceptors, and the fluorine atoms can modulate physicochemical properties such as lipophilicity and metabolic stability, ultimately enhancing the drug-like characteristics of a molecule. This guide will delve into the technical details of this compound, providing a foundational understanding for its strategic deployment in drug discovery programs.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical scaffold is a thorough characterization of its structure and properties.

Molecular Formula: C₈H₂F₂N₂[1][2]

Molecular Weight: 164.11 g/mol [1][2]

Synonyms: 4,6-Difluorobenzene-1,3-dicarbonitrile[1]

Appearance: Light yellow to yellow solid[3]

The molecular structure of this compound is depicted below. The fluorine atoms at positions 4 and 6, and the nitrile groups at positions 1 and 3, create a unique electronic and steric environment on the benzene ring.

Caption: Molecular Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17654-70-5[1][2]
Molecular Formula C₈H₂F₂N₂[1][2]
Molecular Weight 164.11 g/mol [1][2]
Boiling Point (Predicted) 237.0 ± 35.0 °C[3]
Density (Predicted) 1.37 ± 0.1 g/cm³[3]
Appearance Light yellow to yellow solid[3]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals corresponding to the two aromatic protons. The proton at C2 will likely appear as a triplet due to coupling with the two adjacent fluorine atoms. The proton at C5 is expected to be a singlet or a finely split multiplet.

  • ¹³C NMR: The carbon NMR will be more complex due to C-F coupling. One would expect to see signals for the four distinct aromatic carbons and the two nitrile carbons. The carbons bonded to fluorine (C4 and C6) will show large one-bond C-F coupling constants.

  • IR Spectroscopy: The infrared spectrum will be characterized by a sharp, strong absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile groups. C-F stretching vibrations will appear in the 1100-1300 cm⁻¹ region, and C-H stretching of the aromatic ring will be observed just above 3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 164.

Synthesis of this compound: A Plausible Experimental Protocol

A definitive, published step-by-step synthesis for this compound is not widely available in the literature. However, based on established organometallic and aromatic chemistry, a plausible and efficient synthesis can be proposed. Two common strategies for introducing nitrile groups to an aromatic ring are the Sandmeyer reaction starting from an aniline, and the cyanation of an aryl halide.

Proposed Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate. A plausible route to this compound would start from 4,6-difluoro-1,3-phenylenediamine.

Sandmeyer_Reaction start 4,6-Difluoro-1,3-phenylenediamine step1 Diazotization (NaNO₂, HCl, 0-5 °C) start->step1 intermediate Bis(diazonium) Salt Intermediate step1->intermediate step2 Sandmeyer Cyanation (CuCN) intermediate->step2 product This compound step2->product

Caption: Proposed Sandmeyer reaction pathway for the synthesis of this compound.

Experimental Protocol (Representative):

  • Diazotization: 4,6-difluoro-1,3-phenylenediamine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the bis(diazonium) salt.

  • Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper cyanide mixture. The reaction is often exothermic, and the temperature should be controlled.

  • Work-up: After the addition is complete, the reaction mixture is typically warmed to room temperature and stirred for several hours to ensure complete reaction. The solid product is then isolated by filtration, washed with water, and dried.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

Reactivity and Mechanistic Insights: The Power of Nucleophilic Aromatic Substitution (SNAr)

The key to the synthetic utility of this compound lies in its high reactivity towards nucleophiles via the nucleophilic aromatic substitution (SNAr) mechanism. The aromatic ring is rendered highly electron-deficient by the strong inductive and mesomeric electron-withdrawing effects of the two nitrile groups and the two fluorine atoms. This electronic activation makes the ring susceptible to attack by a wide range of nucleophiles.

The fluorine atoms are excellent leaving groups in SNAr reactions, a somewhat counterintuitive fact given the strength of the C-F bond. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate, thus accelerating the reaction.

SNAr_Mechanism reactant This compound + Nu⁻ step1 Nucleophilic Attack reactant->step1 Rate-determining step intermediate Meisenheimer Complex (Resonance Stabilized) step1->intermediate step2 Loss of Leaving Group (F⁻) intermediate->step2 product Substituted Product step2->product

Caption: Generalized mechanism for the SNAr reaction on this compound.

This reactivity allows for the selective replacement of one or both fluorine atoms with various nucleophiles, such as amines, alcohols, and thiols, providing a straightforward route to a diverse array of substituted isophthalonitrile derivatives. This is a powerful tool for structure-activity relationship (SAR) studies in drug discovery.

Applications in Drug Design and Development

The this compound scaffold is of significant interest to medicinal chemists for several reasons, primarily centered around its roles as a pharmacophore and a bioisostere.

The Nitrile Group as a Key Pharmacophoric Element

A pharmacophore is the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. The nitrile group, with its linear geometry and strong dipole moment, can play several key roles in drug-receptor interactions:

  • Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site.

  • Carbonyl Bioisostere: The nitrile group can serve as a bioisostere for a carbonyl group, mimicking its size, polarity, and hydrogen-bonding capabilities. This can be advantageous in improving pharmacokinetic properties or avoiding unwanted side reactions associated with ketones or aldehydes.

  • Modulator of Physicochemical Properties: The inclusion of nitrile groups can increase the polarity of a molecule, potentially improving its solubility without significantly increasing its size.

Fluorine Atoms for Fine-Tuning Drug Properties

The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry. The fluorine atoms in this compound can:

  • Enhance Metabolic Stability: Fluorine substitution at positions susceptible to oxidative metabolism by cytochrome P450 enzymes can block these metabolic pathways, thereby increasing the drug's half-life.

  • Modulate Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent, but it often increases it, which can improve membrane permeability and oral bioavailability.

  • Influence pKa: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for optimizing a drug's ionization state at physiological pH.

While a specific marketed drug directly synthesized from this compound is not prominently documented, this scaffold is highly relevant to the synthesis of various classes of therapeutic agents, including kinase inhibitors and antiviral compounds, where precise control of aromatic substitution and the presence of fluorinated nitrile moieties are often key to biological activity. For instance, the dinitrile motif is a key feature in the non-steroidal aromatase inhibitor Anastrozole , used in the treatment of breast cancer. Although Anastrozole itself is not synthesized from the 4,6-difluoro isomer, the synthetic strategies employed are highly relevant.

Drug_Development_Workflow start This compound snar SₙAr with Diverse Nucleophiles (e.g., Amines, Alcohols) start->snar library Library of Substituted Isophthalonitriles snar->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A representative workflow illustrating the use of this compound in a drug discovery program.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not universally available. However, based on data for structurally related compounds such as Tetrafluoroisophthalonitrile and other fluorinated aromatic nitriles, the following precautions are warranted. The compound should be handled as a hazardous substance.

  • Health Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation.[4][5]

  • Handling: Use only in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[4][5][6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[4]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound represents a synthetically versatile and medicinally relevant scaffold. Its activated aromatic system, coupled with the desirable properties imparted by the fluorine and nitrile functional groups, makes it a valuable building block for the synthesis of novel small molecules with therapeutic potential. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, intended to empower researchers and drug development professionals to effectively leverage this promising compound in their discovery efforts.

References

A Technical Guide to 4,6-Difluorobenzene-1,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4,6-Difluorobenzene-1,3-dicarbonitrile, a key fluorinated aromatic building block. The document delineates its correct IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and known applications, particularly its role as a precursor in the development of advanced materials and pharmaceutical agents. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to serve as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science, providing both theoretical grounding and practical, field-proven insights.

Nomenclature, Structure, and Chemical Identifiers

The compound commonly referred to as 4,6-Difluoroisophthalonitrile is systematically named under IUPAC conventions to ensure unambiguous identification.

IUPAC Name

The correct and systematic IUPAC name for this compound is 4,6-Difluorobenzene-1,3-dicarbonitrile .[1] This name is derived from the parent structure, benzene-1,3-dicarbonitrile (also known as isophthalonitrile), with fluorine substituents at the 4th and 6th positions of the aromatic ring.

Chemical Structure

The molecular structure consists of a benzene ring functionalized with two nitrile (-C≡N) groups at positions 1 and 3, and two fluorine (-F) atoms at positions 4 and 6.

Caption: 2D Structure of 4,6-Difluorobenzene-1,3-dicarbonitrile.

Chemical Identifiers

For precise tracking and data retrieval, the following identifiers are associated with this compound.

IdentifierValueSource
CAS Number 17654-70-5[2][3]
PubChem CID 11137466[1]
Molecular Formula C₈H₂F₂N₂[1][2][3]
Molecular Weight 164.11 g/mol [1][2]
InChIKey UAKXPKOAUDLYKN-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physical and chemical properties of 4,6-Difluorobenzene-1,3-dicarbonitrile dictate its behavior in reactions and its handling requirements. The high electronegativity of the fluorine atoms and the polarity of the nitrile groups significantly influence these characteristics.

PropertyValueReference
Appearance Light yellow to yellow solid[3]
Boiling Point 237.0 ± 35.0 °C (Predicted)[3]
Density 1.37 ± 0.1 g/cm³ (Predicted)[3]
Topological Polar Surface Area 47.6 Ų[1]
XLogP3-AA 1.6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]

Synthesis Protocol and Mechanistic Rationale

The synthesis of 4,6-Difluorobenzene-1,3-dicarbonitrile is typically achieved through nucleophilic aromatic substitution (SNAᵣ) reactions, leveraging the activating effect of the fluorine substituents. A common and reliable laboratory-scale synthesis starts from 1,3,5-trifluorobenzene.

Experimental Protocol: Cyanation of 1,3,5-Trifluorobenzene

This protocol describes a two-step process involving an initial nucleophilic substitution followed by a Sandmeyer-type reaction. A more direct, though often lower-yielding, approach involves the direct cyanation of a di-halo precursor. For this guide, we focus on a conceptual pathway starting from a readily available precursor like 3,5-difluoroaniline.

Step 1: Bromination of 3,5-Difluoroaniline

  • Dissolve 3,5-difluoroaniline in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add a solution of bromine in acetic acid dropwise while maintaining the temperature. The bromine will selectively add at the para position due to the activating nature of the amine group.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with a solution of sodium bisulfite to remove excess bromine, and neutralize with a base (e.g., NaOH) to precipitate the product, 4-bromo-3,5-difluoroaniline.

  • Filter, wash with water, and dry the product.

Step 2: Diazotization and Hydrolysis to form 4-Bromo-3,5-difluorophenol

  • Suspend the 4-bromo-3,5-difluoroaniline in an aqueous acidic solution (e.g., H₂SO₄/H₂O).

  • Cool the mixture to 0 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Carefully heat the diazonium salt solution. The diazonium group is replaced by a hydroxyl group through hydrolysis.[4]

  • Extract the resulting phenolic product with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure.

Step 3: Conversion to Dinitrile This step is conceptual, as a direct, high-yield conversion from the phenol can be complex. A more common industrial route involves the ammoxidation of the corresponding dimethylbenzene derivative. However, for a laboratory context, a multi-step sequence from a different starting material like 1,3-dibromo-4,6-difluorobenzene via a Rosenmund-von Braun reaction would be more typical.

Synthesis Workflow and Rationale

The choice of a multi-step synthesis is dictated by the directing effects of the substituents on the benzene ring. The strong activating and ortho-, para-directing nature of the amine group in the starting material (3,5-difluoroaniline) is exploited for selective bromination. The subsequent diazotization is a classic method for converting an aniline into a wide variety of other functional groups.

Synthesis_Workflow A 3,5-Difluoroaniline B Bromination (Br₂, Acetic Acid) A->B Step 1 C 4-Bromo-3,5-difluoroaniline B->C D Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O, Δ) C->D Step 2 E 4-Bromo-3,5-difluorophenol D->E F Cyanation (e.g., Rosenmund-von Braun from corresponding dibromide) E->F Conceptual Step 3 G 4,6-Difluorobenzene-1,3-dicarbonitrile F->G

Caption: Conceptual synthesis pathway for fluorinated isophthalonitriles.

Applications in Research and Drug Development

4,6-Difluorobenzene-1,3-dicarbonitrile serves as a valuable intermediate in several fields due to the unique properties imparted by its fluorine and nitrile functionalities.

Pharmaceutical and Agrochemical Synthesis

The nitrile group is a versatile functional group in medicinal chemistry. It is relatively robust metabolically and can act as a hydrogen bond acceptor, mimicking carbonyl groups.[5] Fluorinated aromatic compounds are of high interest in drug design because the inclusion of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.

This compound can serve as a core scaffold for the synthesis of:

  • Enzyme Inhibitors : The dinitrile moiety can be elaborated into various heterocyclic systems that are common in kinase inhibitors or other enzyme-targeted therapies.[6]

  • Non-steroidal Receptor Antagonists : Substituted benzonitriles are known scaffolds for androgen receptor antagonists.[5]

  • Antifungal Agents : The compound is categorized under antifungals by some suppliers, suggesting its use as a precursor in this therapeutic area.[2]

Materials Science

Phthalonitriles (1,2-dicarbonitriles) are well-known precursors for phthalocyanine dyes and pigments.[7] While isophthalonitriles (1,3-dicarbonitriles) do not form the same macrocycles, they are used in the synthesis of high-performance polymers and thermosetting resins. The fluorine atoms enhance thermal stability, chemical resistance, and flame retardancy of the resulting polymers.

Safety and Handling

4,6-Difluorobenzene-1,3-dicarbonitrile is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

GHS Hazard Classification
  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Signal Word : Warning.[3]

  • GHS Pictogram : GHS07 (Exclamation Mark).[3]

Recommended Handling Procedures
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][10]

  • Handling : Avoid breathing dust.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][9]

  • Storage : Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed.[8][10]

  • Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[8][9]

First Aid Measures
  • If Inhaled : Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8][9]

  • If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[8][9]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][9]

  • If Swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8][9]

Conclusion

4,6-Difluorobenzene-1,3-dicarbonitrile is a strategically important fluorinated building block. Its precise IUPAC nomenclature is essential for clear scientific communication. The compound's physicochemical properties, driven by its fluoro and nitrile substituents, make it a valuable precursor for creating complex molecules with enhanced properties for pharmaceutical and materials science applications. Strict adherence to safety protocols is mandatory when handling this chemical to mitigate its associated hazards. This guide provides the foundational knowledge required for its effective and safe utilization in advanced research and development.

References

An In-Depth Technical Guide to the Synthesis of 4,6-Difluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 4,6-Difluoroisophthalonitrile, a valuable fluorinated aromatic nitrile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This document details two primary, plausible synthetic routes, including the synthesis of key precursors, reaction mechanisms, and detailed, actionable experimental protocols. The causality behind experimental choices is elucidated to provide readers with a deeper understanding of the synthetic strategy. All protocols are designed as self-validating systems, and all claims are supported by authoritative references.

Introduction

Fluorinated aromatic nitriles are a class of organic compounds that have garnered significant interest in medicinal and materials chemistry. The incorporation of fluorine atoms into an aromatic ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The nitrile functional group serves as a versatile synthetic handle, readily convertible into a variety of other functionalities such as amines, carboxylic acids, and tetrazoles. This compound, with its symmetrically substituted difluorinated benzene ring and two nitrile groups, represents a key building block for the synthesis of complex molecular architectures. This guide explores the most viable synthetic pathways for its preparation.

PART 1: Key Precursors and Strategic Synthesis Overview

The synthesis of this compound can be approached through two principal strategic pathways, each commencing from readily available starting materials.

Pathway 1: Halogen Exchange Fluorination. This is a robust and widely employed method for the introduction of fluorine atoms into aromatic rings. This pathway initiates with the chlorination of isophthalonitrile to yield 4,6-dichloroisophthalonitrile, which subsequently undergoes a halogen exchange reaction to afford the desired product.

Pathway 2: Nucleophilic Aromatic Substitution. This pathway involves the nitration of isophthalonitrile to produce 1,3-dicyano-4,6-dinitrobenzene. The highly activated nitro groups can then be displaced by fluoride ions in a nucleophilic aromatic substitution reaction.

The choice between these pathways may be dictated by the availability of starting materials, reaction conditions, and desired scale of synthesis.

PART 2: Detailed Synthetic Pathways and Experimental Protocols

Pathway 1: Halogen Exchange Fluorination of 4,6-Dichloroisophthalonitrile

This pathway is a two-step process involving the initial synthesis of the chlorinated precursor followed by the fluorine-for-chlorine exchange.

Step 1.1: Synthesis of 4,6-Dichloroisophthalonitrile

The synthesis of 4,6-dichloroisophthalonitrile can be achieved through the direct chlorination of isophthalonitrile.

  • Reaction Principle: Electrophilic aromatic substitution, where chlorine atoms are introduced onto the isophthalonitrile ring. The reaction is typically carried out in the presence of a Lewis acid catalyst.

  • Experimental Protocol:

    • To a stirred solution of isophthalonitrile (1 equiv.) in a suitable chlorinated solvent (e.g., chloroform or dichloroethane), add a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) (0.1 equiv.).

    • Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction temperature between 20-30°C.

    • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by pouring the mixture into an aqueous solution of sodium bisulfite to neutralize excess chlorine.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield 4,6-dichloroisophthalonitrile.

Step 1.2: Halogen Exchange Fluorination to this compound

The synthesized 4,6-dichloroisophthalonitrile is then subjected to a halogen exchange reaction to replace the chlorine atoms with fluorine.

  • Reaction Principle: The Halex reaction involves the nucleophilic substitution of chlorine atoms with fluoride ions. The choice of fluoride source and reaction conditions is critical for achieving high yields.[1][2][3] Potassium fluoride (KF) or cesium fluoride (CsF) are commonly used fluoride sources.[1][3] The reaction is often facilitated by a phase-transfer catalyst in a high-boiling point aprotic polar solvent.[1]

  • Experimental Protocol:

    • In a flame-dried flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dichloroisophthalonitrile (1 equiv.), spray-dried potassium fluoride (KF) (4-6 equiv.), and a phase-transfer catalyst such as 18-crown-6 or tetrabutylammonium bromide (TBAB) (0.1 equiv.).

    • Add a high-boiling point aprotic polar solvent, such as sulfolane or N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to 150-200°C and stir vigorously for several hours.

    • Monitor the reaction progress by GC or ¹⁹F NMR spectroscopy.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Visualization of Pathway 1:

Synthesis_Pathway_1 Isophthalonitrile Isophthalonitrile Dichloroisophthalonitrile 4,6-Dichloroisophthalonitrile Isophthalonitrile->Dichloroisophthalonitrile Cl₂, FeCl₃ Difluoroisophthalonitrile This compound Dichloroisophthalonitrile->Difluoroisophthalonitrile KF, Phase-Transfer Catalyst (e.g., 18-crown-6), Sulfolane

Pathway 1: Halogen Exchange Fluorination.
Pathway 2: Nucleophilic Aromatic Substitution of 1,3-Dicyano-4,6-Dinitrobenzene

This alternative pathway leverages the strong electron-withdrawing nature of nitro groups to facilitate nucleophilic substitution.

Step 2.1: Synthesis of 1,3-Dicyano-4,6-dinitrobenzene

The dinitro precursor is synthesized by the nitration of isophthalonitrile.

  • Reaction Principle: Electrophilic aromatic substitution where the benzene ring of isophthalonitrile is nitrated using a mixture of nitric acid and sulfuric acid.

  • Experimental Protocol:

    • To a stirred mixture of concentrated sulfuric acid, add isophthalonitrile (1 equiv.) portion-wise while maintaining the temperature below 10°C with an ice bath.

    • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 20°C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., acetic acid or ethanol) to obtain pure 1,3-dicyano-4,6-dinitrobenzene.[4]

Step 2.2: Nucleophilic Aromatic Substitution to this compound

The nitro groups of the synthesized precursor are then displaced by fluoride ions.

  • Reaction Principle: The strongly electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack by fluoride ions.[5][6] This reaction typically requires a suitable fluoride source and a polar aprotic solvent.

  • Experimental Protocol:

    • In a flask equipped with a reflux condenser, dissolve 1,3-dicyano-4,6-dinitrobenzene (1 equiv.) in a dry aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[7]

    • Add a source of fluoride ions, such as anhydrous potassium fluoride (KF) or cesium fluoride (CsF) (4-6 equiv.).[7]

    • Heat the reaction mixture to 100-150°C and stir for several hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour into ice-water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield this compound.

Visualization of Pathway 2:

Synthesis_Pathway_2 Isophthalonitrile Isophthalonitrile Dinitroisophthalonitrile 1,3-Dicyano-4,6-dinitrobenzene Isophthalonitrile->Dinitroisophthalonitrile HNO₃, H₂SO₄ Difluoroisophthalonitrile This compound Dinitroisophthalonitrile->Difluoroisophthalonitrile KF or CsF, DMSO

Pathway 2: Nucleophilic Aromatic Substitution.

PART 3: Data Presentation and Comparison

StepReactionKey ReagentsTypical SolventsTemperature (°C)Plausible Yield
Pathway 1
1.1ChlorinationIsophthalonitrile, Cl₂, FeCl₃Chloroform20-30Moderate to Good
1.2Halogen Exchange4,6-Dichloroisophthalonitrile, KF, 18-crown-6Sulfolane150-200Good
Pathway 2
2.1NitrationIsophthalonitrile, HNO₃, H₂SO₄-<20Good
2.2Nucleophilic Substitution1,3-Dicyano-4,6-dinitrobenzene, KF/CsFDMSO100-150Moderate to Good

PART 4: Causality and Mechanistic Insights

Halogen Exchange (Halex) Reaction: The driving force for the Halex reaction is the formation of a more stable potassium or cesium chloride salt from the less stable fluoride salt. The high lattice energy of the resulting metal chloride contributes to the thermodynamic favorability of the reaction. The use of a high-boiling point polar aprotic solvent is crucial as it helps to solvate the potassium or cesium cation, thereby increasing the nucleophilicity of the fluoride anion. Phase-transfer catalysts further enhance the reaction rate by transporting the fluoride anion from the solid phase into the organic phase where the reaction occurs.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism proceeds via a two-step addition-elimination process. The nucleophilic fluoride anion attacks the electron-deficient aromatic ring at the carbon atom bearing a nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro groups. In the subsequent elimination step, the nitro group departs as a nitrite anion, and the aromaticity of the ring is restored. The presence of two nitro groups in the ortho and para positions to the leaving groups strongly activates the ring for this type of substitution.

Conclusion

This technical guide has outlined two primary and viable synthetic pathways for the preparation of this compound. Both the halogen exchange and nucleophilic aromatic substitution routes offer practical approaches for researchers in the fields of drug discovery and materials science. The choice of a specific pathway will depend on factors such as precursor availability, desired scale, and laboratory capabilities. The provided experimental protocols, grounded in established chemical principles, offer a solid foundation for the successful synthesis of this important fluorinated building block.

References

A Technical Guide to the Solubility of 4,6-Difluoroisophthalonitrile in Common Organic Solvents for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,6-Difluoroisophthalonitrile is a fluorinated aromatic nitrile that holds potential as a building block in medicinal chemistry and drug development. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its synthesis, purification, formulation, and screening in drug discovery pipelines. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering a framework for systematic solubility assessment and providing detailed experimental protocols.

Introduction: The Significance of this compound in Drug Discovery

This compound, with the CAS Number 17654-70-5, is an aromatic compound characterized by a benzene ring substituted with two fluorine atoms and two nitrile groups.[1][2][3] The presence of nitrile groups in pharmaceutical agents is of growing interest. Nitriles can act as bioisosteres for other functional groups, participate in hydrogen bonding, and contribute to the overall electronic and steric profile of a molecule, influencing its binding affinity to biological targets.[4] Furthermore, fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. The combination of these features makes this compound a potentially valuable scaffold for the synthesis of novel therapeutic agents.

A thorough understanding of the solubility of this compound is a prerequisite for its effective utilization. Solubility impacts every stage of the drug development process, from initial synthesis and purification to formulation and in vitro/in vivo testing. This guide provides the foundational knowledge and methodologies to systematically evaluate the solubility of this compound in a range of common organic solvents.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (this compound) and the solvent. The key factors influencing solubility include:

  • Polarity: The polarity of both the solute and the solvent is paramount. This compound possesses a polar character due to the electronegative fluorine and nitrogen atoms. Therefore, it is expected to exhibit higher solubility in polar organic solvents.

  • Hydrogen Bonding: The nitrile groups in this compound can act as hydrogen bond acceptors. Solvents that are effective hydrogen bond donors will likely exhibit enhanced solubility for this compound.

  • Van der Waals Forces: These non-specific attractive forces also contribute to the overall solubility.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, and an increase in temperature provides the energy needed to overcome the lattice energy of the solid.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (purity >98%)

  • A selection of common organic solvents (e.g., acetone, acetonitrile, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, ethyl acetate, methanol, tetrahydrofuran (THF))

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Quantification A Weigh excess this compound B Add a known volume of solvent A->B C Vortex to mix B->C D Equilibrate in a thermostatic shaker (e.g., 24h at 25°C) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.22 µm syringe filter E->F G Dilute the saturated solution F->G H Analyze by HPLC-UV G->H I Calculate concentration against a standard curve H->I

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 20 mg) into a series of vials.

    • To each vial, add a precise volume (e.g., 1.0 mL) of a different organic solvent.

    • Cap the vials tightly.

  • Equilibration:

    • Vortex the vials vigorously for 1-2 minutes to ensure thorough mixing.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24 hours). A longer equilibration time may be necessary and should be validated.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification by HPLC:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

    • From the stock solution, prepare a series of calibration standards of decreasing concentrations.

    • Accurately dilute the filtered saturated solutions with the mobile phase to fall within the concentration range of the calibration curve.

    • Inject the calibration standards and the diluted samples onto the HPLC system.

    • Monitor the absorbance at a suitable wavelength (determined by UV-Vis spectroscopy of a standard solution).

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted samples from the calibration curve.

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in that particular solvent.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Organic SolventDielectric ConstantSolubility (mg/mL) at 25 °C
Acetone20.7Experimental Data
Acetonitrile37.5Experimental Data
Dichloromethane8.9Experimental Data
Dimethylformamide (DMF)36.7Experimental Data
Dimethyl sulfoxide (DMSO)46.7Experimental Data
Ethanol24.6Experimental Data
Ethyl Acetate6.0Experimental Data
Methanol32.7Experimental Data
Tetrahydrofuran (THF)7.6Experimental Data

Interpreting the Results:

The solubility data will provide valuable insights into the behavior of this compound. A higher solubility in polar aprotic solvents like DMSO and DMF is generally expected for polar molecules. The solubility in protic solvents like ethanol and methanol will depend on the balance between polarity and hydrogen bonding interactions. The data will guide the selection of appropriate solvents for various applications.

Implications for Drug Development

The solubility of this compound has direct implications for its progression as a potential pharmaceutical building block:

  • Synthesis and Purification: Knowledge of solubility is crucial for selecting appropriate solvents for chemical reactions and for purification techniques such as crystallization.

  • High-Throughput Screening (HTS): For in vitro screening assays, compounds are typically dissolved in DMSO. Understanding the solubility limit in DMSO is essential to avoid precipitation and ensure accurate assay results.

  • Formulation Development: The choice of solvents and excipients for preclinical and clinical formulations is heavily dependent on the solubility of the active pharmaceutical ingredient (API). Poor solubility can pose significant challenges to achieving adequate bioavailability.

  • Pharmacokinetic Studies: The solubility of a compound influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides a comprehensive framework for its systematic determination. By following the outlined experimental protocol and carefully interpreting the results, researchers and drug development professionals can gain the necessary insights to effectively utilize this promising fluorinated aromatic nitrile in their research endeavors. A thorough understanding of its solubility is a critical first step in unlocking the full potential of this compound in the quest for novel therapeutics.

References

A Comprehensive Technical Guide to the Safe Handling of 4,6-Difluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for 4,6-Difluoroisophthalonitrile (CAS No. 17654-70-5), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment and mitigate potential risks associated with this compound.

Section 1: Compound Identification and Properties

  • Chemical Name: this compound[1][2][3]

  • Synonyms: 4,6-difluorobenzene-1,3-dicarbonitrile[1]

  • CAS Number: 17654-70-5[1][2][3]

  • Molecular Formula: C₈H₂F₂N₂[1][2][3]

  • Molecular Weight: 164.11 g/mol [1][2][3]

Physical and Chemical Properties:

PropertyValueSource
Appearance Light yellow to yellow solid[1]
Boiling Point 237.0 ± 35.0 °C (Predicted)[1]
Density 1.37 ± 0.1 g/cm³ (Predicted)[1]
Storage Temperature Room temperature[1]

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is limited, the nitrile functional group and fluoroaromatic structure necessitate a cautious approach. The toxicity of aliphatic nitriles is often attributed to the metabolic release of cyanide, which can disrupt cellular respiration.[4] Although this compound is an aromatic nitrile, it is prudent to consider the potential for similar toxic effects.

GHS Hazard Statements (Based on available data for similar compounds):

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Primary Routes of Exposure: The most common routes of chemical exposure in a laboratory setting are dermal contact, inhalation, ingestion, and ocular contact.[5]

  • Dermal (Skin) Contact: Can cause skin irritation.[1]

  • Inhalation: May cause respiratory irritation.[1][6]

  • Ingestion: Harmful if swallowed.[1]

  • Ocular (Eye) Contact: Can cause serious eye irritation.[1]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when handling this compound.

Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[7][8] A certified chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Safety Stations: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[9]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the final line of defense against chemical exposure.

  • Hand Protection: Nitrile gloves are recommended for their chemical resistance and are a common choice for laboratory work.[10][11] However, it is crucial to remember that thin, disposable nitrile gloves offer limited protection and are intended for splash protection only.[12] They should be changed immediately upon contamination.[12] For more intensive operations, thicker neoprene or PVC gloves may be more suitable.[13]

  • Eye and Face Protection: Safety goggles are mandatory.[5] A face shield should also be worn when there is a risk of splashes.[5]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required for all laboratory work.[5] An acid-resistant apron can provide an additional layer of protection.[5]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a properly fitted respirator approved by relevant authorities should be used.

Logical Workflow for Hazard Control:

HazardControl cluster_assessment Risk Assessment cluster_controls Control Measures Hazard_ID Hazard Identification (SDS Review) Exposure_Assessment Exposure Assessment (Routes of Entry) Hazard_ID->Exposure_Assessment informs Engineering_Controls Engineering Controls (Fume Hood) Exposure_Assessment->Engineering_Controls determines need for PPE Personal Protective Equipment (Gloves, Goggles, etc.) Engineering_Controls->PPE complemented by Admin_Controls Administrative Controls (SOPs, Training) PPE->Admin_Controls reinforced by Safe_Handling Safe Handling Procedure Admin_Controls->Safe_Handling enables

Caption: Workflow for implementing control measures.

Section 4: Safe Handling and Experimental Protocols

Prudent laboratory practices are paramount to minimizing the risks associated with this compound.

General Handling Precautions:

  • Always review the Safety Data Sheet (SDS) before use.[13]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Wash hands thoroughly after handling the compound.[7][9]

  • Do not eat, drink, or smoke in the laboratory.[8][9]

  • Use "bench paper" (disposable plastic-backed absorbent paper) to protect work surfaces from contamination.[5]

  • Assume that any mixture of chemicals will be more toxic than its most toxic component.[13]

Step-by-Step Weighing and Dispensing Protocol:

  • Preparation: Don all required PPE as outlined in Section 3. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Containment: Place a weigh boat on an analytical balance inside the fume hood.

  • Dispensing: Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.

  • Cleaning: Securely close the stock container. Decontaminate the spatula and any other potentially contaminated surfaces.

  • Disposal: Dispose of the weigh boat and any contaminated materials in a designated hazardous waste container.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[7][8] Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with soap and plenty of water.[7] Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes.[8] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[8] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water.[7][8] Do NOT induce vomiting.[9] Seek immediate medical attention.[7]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[14]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an appropriate absorbent material to contain the spill.

  • Collect: Carefully sweep or shovel the spilled material into a designated, labeled hazardous waste container.[9] Avoid generating dust.[14]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Spill Response Workflow:

SpillResponse Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Assess Assess Spill Size and Hazard Evacuate->Assess Small_Spill Small Spill (Manageable) Assess->Small_Spill Large_Spill Large Spill (Call EHS) Assess->Large_Spill if unmanageable Contain Contain Spill Small_Spill->Contain if manageable End Spill Managed Large_Spill->End Collect Collect Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Dispose->End

Caption: Decision workflow for spill response.

Section 6: Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage:

  • Store in a cool, dry, and well-ventilated area.[7][8]

  • Keep the container tightly closed when not in use.[7][8]

  • Store locked up.[7][8]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[8]

  • Never reuse disposable gloves.[12]

References

A Technical Guide to 4,6-Difluoroisophthalonitrile for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 4,6-Difluoroisophthalonitrile, a key building block in modern medicinal chemistry and materials science. We will explore its chemical properties, commercial sourcing, safe handling protocols, and its strategic application in the synthesis of complex molecules, particularly within the context of drug discovery. This document is intended to serve as a practical resource for scientists at the bench, offering not just procedural steps but also the underlying chemical principles that govern its reactivity.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 17654-70-5) is an aromatic compound characterized by a benzene ring substituted with two fluorine atoms and two nitrile groups.[1][2][3] Its chemical structure, C₈H₂F₂N₂, endows it with unique reactivity, making it a valuable intermediate in organic synthesis. The strategic placement of two strongly electron-withdrawing groups—the nitrile (-CN) and fluorine (-F) atoms—renders the aromatic ring highly electron-deficient. This electronic feature is the cornerstone of its utility, as it activates the molecule for facile nucleophilic aromatic substitution (SNAr) reactions.[4][5][6]

In the realm of drug discovery, the incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and bioavailability. The difluorophenyl moiety can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.[7][8][9][10][11] The nitrile groups, besides being powerful activating groups, also serve as versatile synthetic handles that can be converted into a variety of other functionalities.

Commercial Sourcing and Specifications

For research and development purposes, sourcing high-purity this compound is crucial for the reproducibility of experimental results. Several reputable chemical suppliers offer this compound in various grades and quantities.

SupplierProduct Number (Example)Purity (Typical)Notes
Sigma-Aldrich AMBH9884BA21 (via Ambeed)≥95%A major global supplier with extensive documentation and support.
Echemi N/A (Marketplace)≥99%A platform connecting multiple suppliers, often from China, offering various grades.[2][12]
ChemicalBook CB43347238≥97%An online chemical database and marketplace with numerous listed suppliers.[1]
ATK CHEMICAL COMPANY LIMITED N/ANot specifiedA trader on Echemi specializing in bulk drug intermediates and APIs.[3]

Note: Product numbers, purity, and availability are subject to change. It is recommended to consult the supplier's website for the most current information.

Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution. The electron-withdrawing nature of the two nitrile groups and the two fluorine atoms strongly activates the aromatic ring towards attack by nucleophiles.[4][5][6] The fluorine atoms are excellent leaving groups in this context, a somewhat counterintuitive fact given the strength of the C-F bond. This is because the rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex), not the departure of the leaving group.[6][13] The high electronegativity of fluorine stabilizes this intermediate, thus accelerating the reaction.

Figure 1: Generalized SNAr pathway for this compound.

This reactivity allows for the sequential displacement of the fluorine atoms, enabling the synthesis of complex, unsymmetrically substituted aromatic compounds.

Experimental Protocol: A Representative SNAr Reaction

The following protocol outlines a general procedure for the monosubstitution of this compound with a generic amine nucleophile. This procedure should be adapted based on the specific nucleophile and desired product.

Objective: To synthesize a 4-amino-6-fluoroisophthalonitrile derivative.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous DMF to dissolve the starting material. Then, add potassium carbonate (1.5 eq).

  • Nucleophile Addition: Slowly add the amine nucleophile (1.1 eq) to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.[14][15]

Experimental_Workflow A 1. Reaction Setup (Reactant, Solvent, Base in Flask) B 2. Add Nucleophile (e.g., Amine) A->B C 3. Heat and Monitor (TLC) B->C D 4. Aqueous Workup (Quench, Extract, Wash) C->D E 5. Dry and Concentrate (MgSO₄, Rotary Evaporation) D->E F 6. Purify (Chromatography/Recrystallization) E->F G Final Product F->G

Figure 2: Experimental workflow for a typical SNAr reaction.

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. A thorough risk assessment must be conducted before working with this compound.

Hazard Identification:

  • Acute Toxicity: Aromatic nitriles can be harmful if swallowed, in contact with skin, or if inhaled.[16][17]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[16][18]

Handling and Personal Protective Equipment (PPE):

  • Ventilation: Always handle this compound in a certified chemical fume hood.[19]

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[18]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[18]

  • Keep away from heat, sparks, and open flames.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[20][21][22]

  • Do not dispose of down the drain.

  • Collect waste in a designated, properly labeled, and sealed container. Halogenated and non-halogenated waste streams should be kept separate.[22][23]

Conclusion

This compound is a highly versatile and reactive building block for chemical synthesis. Its unique electronic properties, driven by the presence of four electron-withdrawing groups, make it an ideal substrate for nucleophilic aromatic substitution reactions. This reactivity, coupled with the beneficial effects of fluorine in medicinal chemistry, ensures its continued importance in the development of novel pharmaceuticals and advanced materials. By understanding its core chemistry and adhering to strict safety protocols, researchers can effectively leverage this powerful synthetic intermediate to achieve their research objectives.

References

A Technical Guide to the Spectroscopic Characterization of 4,6-Difluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 4,6-Difluoroisophthalonitrile

This compound, with the chemical formula C₈H₂F₂N₂ and CAS number 17654-70-5, is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of two electron-withdrawing nitrile groups and two fluorine atoms on the benzene ring creates a unique electronic and structural profile. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific molecule are not widely published, this document serves as a predictive guide, grounded in the fundamental principles of spectroscopy and supported by data from structurally analogous compounds. Understanding these spectroscopic signatures is crucial for the unambiguous identification and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Framework

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about its symmetric structure.

Experimental Protocol: Solid-State NMR of a Powdered Sample

Given that this compound is a solid at room temperature, a solid-state NMR approach is appropriate.

  • Sample Preparation:

    • Finely grind approximately 20-30 mg of the solid sample using an agate mortar and pestle to ensure homogeneity.

    • Carefully pack the powdered sample into a 4 mm MAS (Magic Angle Spinning) rotor. Ensure the sample is packed tightly to avoid movement during spinning.

  • Instrument Parameters (¹³C CP/MAS):

    • Spectrometer: A wide-bore solid-state NMR spectrometer operating at a magnetic field strength of 9.4 T or higher.

    • Technique: Cross-Polarization Magic Angle Spinning (CP/MAS) to enhance the signal of the low-abundant ¹³C nuclei.

    • Magic Angle Spinning Rate: 10-15 kHz to average out anisotropic interactions and improve spectral resolution.

    • Contact Time: A contact time of 2 ms is a good starting point for aromatic compounds.

    • Recycle Delay: 5 seconds, allowing for the relaxation of the abundant ¹H spins.

    • Referencing: Use an external standard such as adamantane for chemical shift referencing.

  • Data Acquisition and Processing:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with an appropriate line broadening factor to improve the appearance of the spectrum.

¹H NMR Spectroscopy: Predicted Spectrum

Due to the symmetry of the this compound molecule, the two protons are chemically equivalent.

  • Predicted Chemical Shift (δ): We predict a single signal, a triplet, in the aromatic region, likely between 7.5 and 8.0 ppm. The electron-withdrawing nature of the two nitrile groups and the two fluorine atoms will deshield the protons, shifting them downfield.

  • Predicted Multiplicity: The proton will be coupled to the two adjacent fluorine atoms, resulting in a triplet due to ¹H-¹⁹F coupling. The coupling constant (³JHF) is expected to be in the range of 5-10 Hz.

¹³C NMR Spectroscopy: Predicted Spectrum

The ¹³C NMR spectrum will provide a more detailed fingerprint of the carbon skeleton.

  • Predicted Chemical Shifts (δ):

    • C-F (Carbon bonded to Fluorine): These carbons will appear as a doublet due to one-bond C-F coupling (¹JCF). The chemical shift is predicted to be in the range of 160-170 ppm, with a large coupling constant of approximately 250-270 Hz. This significant downfield shift and large coupling are characteristic of carbons directly attached to fluorine.

    • C-CN (Carbon of the Nitrile Group): The nitrile carbons are expected to resonate between 115 and 120 ppm. These signals will likely be of lower intensity due to the lack of directly attached protons and longer relaxation times.

    • C-H (Carbon bonded to Hydrogen): This carbon will appear as a triplet due to two-bond C-F coupling (²JCF). The expected chemical shift is in the range of 110-120 ppm.

    • Quaternary Carbons (C-CN): The carbons to which the nitrile groups are attached will appear as singlets or complex multiplets due to smaller long-range couplings. Their chemical shift is predicted to be in the range of 130-140 ppm.

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
C4, C6 (C-F)160 - 170Doublet¹JCF ≈ 250-270
C2, C5 (C-H)110 - 120Triplet²JCF ≈ 20-30
C1, C3 (C-CN)130 - 140Singlet/Multiplet-
-CN115 - 120Singlet-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing solid powder samples with minimal preparation.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Place a small amount of the powdered this compound onto the center of the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[1]

    • Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Perform baseline correction and other spectral processing as needed.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the nitrile groups and the fluorinated aromatic ring.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
C≡N Stretch2230 - 2240Strong, SharpThe nitrile stretch is a very characteristic and intense absorption.[2]
C-F Stretch1200 - 1300StrongAromatic C-F stretches typically appear in this region.
Aromatic C=C Stretch1500 - 1600Medium to StrongMultiple bands are expected due to the benzene ring.
Aromatic C-H Stretch3050 - 3150Weak to Medium
Aromatic C-H Bend (out-of-plane)800 - 900Medium to StrongThe position of this band is indicative of the substitution pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: Direct Insertion Probe-Electron Ionization (DIP-EI)-MS

For a solid sample like this compound, a direct insertion probe is a suitable method for introducing the sample into the mass spectrometer.[3][4][5][6][7]

  • Sample Preparation:

    • Load a small amount of the solid sample (microgram quantity) into a capillary tube or sample cup at the tip of the direct insertion probe.[3][4]

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Probe Temperature Program: Start at a low temperature (e.g., 50°C) and gradually ramp up the temperature to volatilize the sample into the ion source.

  • Data Acquisition:

    • Acquire mass spectra continuously as the probe temperature increases. The spectrum with the highest abundance of the molecular ion should be used for analysis.

Predicted Mass Spectrum

The molecular weight of this compound is 164.11 g/mol .

  • Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z 164. The presence of two nitrogen atoms means the molecular weight is an even number, consistent with the Nitrogen Rule.

  • Key Fragmentation Pathways:

    • Loss of HCN (m/z 137): A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule.

    • Loss of Fluorine (m/z 145): Fragmentation involving the loss of a fluorine radical is also possible.

    • Loss of Cyanide Radical (m/z 138): Loss of a cyanide radical (·CN) is another potential fragmentation pathway.

m/z Predicted Fragment Notes
164[C₈H₂F₂N₂]⁺˙Molecular Ion (M⁺˙)
137[C₇H₂F₂N]⁺Loss of HCN
145[C₈H₂FN₂]⁺Loss of F
138[C₇H₂F₂N]⁺Loss of ·CN

Visualizing the Workflow and Structural-Spectral Correlations

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Solid Sample Solid Sample Solid-State NMR Solid-State NMR Solid Sample->Solid-State NMR ATR-FTIR ATR-FTIR Solid Sample->ATR-FTIR DIP-EI-MS DIP-EI-MS Solid Sample->DIP-EI-MS ¹H & ¹³C Spectra ¹H & ¹³C Spectra Solid-State NMR->¹H & ¹³C Spectra Data Acquisition Structural Elucidation Structural Elucidation ¹H & ¹³C Spectra->Structural Elucidation IR Spectrum IR Spectrum ATR-FTIR->IR Spectrum Data Acquisition Functional Group ID Functional Group ID IR Spectrum->Functional Group ID Mass Spectrum Mass Spectrum DIP-EI-MS->Mass Spectrum Data Acquisition Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrum->Molecular Weight & Fragmentation

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Structure-Spectra Correlation Diagram

G cluster_structure Molecular Structure cluster_nmr NMR cluster_ir IR cluster_ms MS C8H2F2N2 This compound NMR ¹H NMR δ 7.5-8.0 ppm (t) ³JHF = 5-10 Hz ¹³C NMR C-F: 160-170 ppm (d) C-H: 110-120 ppm (t) C-CN: 130-140 ppm -CN: 115-120 ppm C8H2F2N2->NMR IR Key Absorptions C≡N: 2230-2240 cm⁻¹ C-F: 1200-1300 cm⁻¹ C=C: 1500-1600 cm⁻¹ C8H2F2N2->IR MS Mass Spectrum M⁺˙ at m/z 164 Fragments: m/z 137, 145, 138 C8H2F2N2->MS

Caption: Correlation of the molecular structure with predicted key spectroscopic features.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The detailed experimental protocols and the reasoned interpretation of the expected NMR, IR, and Mass Spectra offer a solid foundation for researchers working with this compound. The provided data, based on established spectroscopic principles and comparisons with analogous structures, should enable confident identification and characterization in a laboratory setting.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4,6-Difluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Difluoroisophthalonitrile is a fluorinated aromatic compound with potential applications in the synthesis of advanced materials and pharmaceuticals. Its thermal stability is a critical parameter influencing its processing, storage, and safe handling. This guide provides a comprehensive overview of the methodologies used to assess the thermal stability and decomposition pathways of this compound. Drawing upon established principles of thermal analysis and data from analogous phthalonitrile-based materials, this document outlines experimental protocols, predictive decomposition mechanisms, and essential safety considerations.

Introduction: The Significance of Thermal Stability

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often enhancing thermal stability, metabolic resistance, and binding affinity in biological systems. For a molecule like this compound (C₈H₂F₂N₂), understanding its behavior at elevated temperatures is paramount for several reasons:

  • Synthetic Chemistry: Many synthetic routes require heating. Knowledge of the decomposition temperature ensures that reaction conditions do not lead to unwanted degradation of the starting material or products.

  • Material Science: When used as a monomer or precursor for high-performance polymers, the thermal stability of the resulting material is directly influenced by the stability of the building blocks. Phthalonitrile-based polymers are known for their exceptional thermal resistance.[1][2][3][4]

  • Pharmaceutical Development: During drug formulation and manufacturing processes such as milling, drying, and melt extrusion, the active pharmaceutical ingredient (API) can be exposed to thermal stress. Instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities.

  • Safety and Hazard Analysis: The thermal decomposition of nitrogen- and fluorine-containing compounds can release hazardous gases such as hydrogen cyanide (HCN) and hydrogen fluoride (HF).[1][2][3] A thorough understanding of the decomposition onset temperature and the nature of the off-gases is crucial for risk assessment and the implementation of appropriate safety protocols.

This guide will provide the foundational knowledge for a systematic evaluation of the thermal properties of this compound.

Recommended Methodologies for Thermal Analysis

A comprehensive assessment of thermal stability is achieved through a combination of thermoanalytical techniques. The two primary methods recommended are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[5]

2.1.1. Core Principles of TGA

A sample is placed in a high-precision balance located within a furnace. The temperature is increased at a constant rate, and the mass is continuously recorded. A loss in mass indicates a decomposition or volatilization event. The resulting thermogram plots mass percentage against temperature.

2.1.2. Experimental Protocol: TGA of this compound

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism (pyrolysis vs. oxidative degradation).

    • Temperature Program: Ramp from ambient temperature to 600 °C at a heating rate of 10 °C/min.[6]

    • Data Collection: Record the mass, temperature, and time.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% weight loss occurs.[6]

    • Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).

    • Quantify the residual mass at the end of the experiment.

TGA Experimental Workflow

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis instrument_prep Instrument Calibration sample_prep Sample Weighing (5-10 mg) into TGA Pan instrument_prep->sample_prep load_sample Load Sample into Furnace sample_prep->load_sample set_params Set Parameters: - Atmosphere (N2 or Air) - Heating Rate (10 °C/min) - Temp Range (e.g., 25-600 °C) load_sample->set_params run_analysis Start Analysis set_params->run_analysis generate_curve Generate TGA/DTG Curves run_analysis->generate_curve determine_tonset Determine Tonset (e.g., 5% Mass Loss) generate_curve->determine_tonset identify_peaks Identify DTG Peaks (Max Decomposition Rate) generate_curve->identify_peaks quantify_residue Quantify Residual Mass generate_curve->quantify_residue

Caption: Workflow for TGA analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

2.2.1. Core Principles of DSC

The sample and an inert reference (usually an empty pan) are heated in separate, identical cells. The instrument measures the energy required to maintain both at the same temperature. An endothermic event (like melting) will require more energy to flow to the sample, while an exothermic event (like decomposition) will cause a release of energy.

2.2.2. Experimental Protocol: DSC of this compound

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan. For decomposition studies, a pinhole lid can be used to allow evolved gases to escape.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Heat from ambient to a temperature above the melting point (e.g., 250 °C) at 10 °C/min to observe the melting transition.

      • For decomposition studies, a separate run can be performed, heating to a higher temperature (e.g., 400 °C) at 10 °C/min.

    • Data Collection: Record the heat flow, temperature, and time.

  • Data Analysis:

    • Identify the melting point (Tm) as the peak of the endothermic melting transition.

    • Identify the onset of the exothermic decomposition peak.

    • Integrate the peak areas to determine the enthalpy of melting (ΔHm) and the enthalpy of decomposition (ΔHd).

DSC Experimental Workflow

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis instrument_prep Instrument Calibration (e.g., Indium) sample_prep Sample Weighing (2-5 mg) into DSC Pan & Crimp instrument_prep->sample_prep load_sample Load Sample & Reference Pans sample_prep->load_sample set_params Set Parameters: - Atmosphere (N2) - Heating Rate (10 °C/min) - Temp Program load_sample->set_params run_analysis Start Analysis set_params->run_analysis generate_thermogram Generate DSC Thermogram run_analysis->generate_thermogram determine_tm Determine Melting Point (Tm) generate_thermogram->determine_tm determine_decomp Identify Decomposition Exotherm generate_thermogram->determine_decomp calculate_enthalpy Calculate Enthalpy (ΔH) determine_tm->calculate_enthalpy determine_decomp->calculate_enthalpy

Caption: Workflow for DSC analysis of this compound.

Predicted Thermal Behavior and Decomposition Pathways

Expected TGA and DSC Results

The following table summarizes the expected thermal events and the data that would be obtained from TGA and DSC analysis.

Parameter Analytical Technique Expected Observation Interpretation
Melting Point (Tm) DSCSharp endothermic peakIndicates the transition from solid to liquid phase.
Decomposition Onset (Tonset) TGAInitial mass loss (e.g., 5%)The temperature at which significant degradation begins.
Decomposition Profile TGA/DTGOne or more mass loss stagesSuggests a multi-step decomposition process.[1][2][3]
Decomposition Exotherm DSCBroad exothermic peak following meltingThe decomposition process is energetically favorable and releases heat.
Residual Mass TGAMass remaining at high temperatureIn an inert atmosphere, this can indicate the formation of a thermally stable char.
Postulated Decomposition Mechanism

The decomposition of this compound under inert conditions is likely to proceed through a complex series of reactions involving the cleavage of the weakest bonds and subsequent reactions of the resulting fragments.

  • Initial Fragmentation: The C-CN and C-F bonds are potential sites for initial cleavage. The high strength of the C-F bond suggests that C-CN bond scission or reactions involving the nitrile groups may occur first.

  • Gas Evolution: Studies on phthalonitrile resins show that decomposition can evolve a variety of gases.[1][2][3] For this molecule, the primary hazardous gases of concern would be:

    • Hydrogen Cyanide (HCN): From the nitrile (-CN) groups.

    • Hydrogen Fluoride (HF): From the reaction of fluorine atoms with hydrogen sources.

    • Other potential gases include ammonia (NH₃), carbon dioxide (CO₂), and various fluorinated aromatic fragments.[1][2][3][10]

  • Cross-linking and Char Formation: At higher temperatures, the aromatic rings can undergo cross-linking reactions, leading to the formation of a nitrogen- and fluorine-containing carbonaceous char.[1][2][3]

Potential Decomposition Pathway

Decomposition_Pathway cluster_gases Volatile Products cluster_solid Solid Residue compound This compound (Solid/Liquid) HCN HCN compound->HCN Heat (Δ) Primary Decomposition HF HF compound->HF Heat (Δ) Primary Decomposition Aromatics Fluorinated Aromatic Fragments compound->Aromatics Heat (Δ) Primary Decomposition Other_gases NH3, CO2, etc. compound->Other_gases Heat (Δ) Primary Decomposition Char N, F-containing Carbonaceous Char Aromatics->Char Cross-linking (High Temp)

Caption: Postulated high-level decomposition pathway for this compound.

Advanced Analysis: Evolved Gas Analysis (EGA)

To definitively identify the decomposition products, coupling TGA with other analytical techniques is recommended.

  • TGA-MS (Mass Spectrometry): The gaseous effluent from the TGA is fed directly into a mass spectrometer, allowing for the identification of decomposition products based on their mass-to-charge ratio as a function of temperature.

  • TGA-FTIR (Fourier Transform Infrared Spectroscopy): The evolved gases are passed through an infrared gas cell. The FTIR spectrometer identifies the functional groups of the gaseous products, providing real-time information on their chemical nature.[1][2][3]

Safety and Handling Considerations

Given the potential for the release of highly toxic gases, all thermal experiments involving this compound must be conducted with stringent safety precautions.

  • Ventilation: All thermal analysis instruments must be housed in a well-ventilated laboratory, preferably within a fume hood or connected to a dedicated exhaust system.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, is mandatory.

  • Gas Monitoring: In scenarios where larger quantities are being heated, personal or area monitoring for HCN and HF should be considered.

  • Waste Disposal: The solid residue from decomposition may still contain hazardous materials and should be disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, a robust framework for its evaluation can be constructed using standard thermoanalytical techniques. TGA and DSC provide critical data on the onset of decomposition, melting behavior, and the energetic profile of these transitions. Based on the known decomposition of related phthalonitrile and fluorinated compounds, the thermal degradation of this compound is expected to be a complex process, likely yielding hazardous gases such as HCN and HF, and forming a thermally stable char at high temperatures. The experimental protocols and predictive models outlined in this guide provide a solid foundation for researchers to safely and effectively characterize the thermal properties of this and similar molecules, ensuring their appropriate application in research and development.

References

The Emergence of a Key Fluorinated Intermediate: A Technical Guide to 4,6-Difluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal and agrochemical research. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to the development of numerous successful drugs and pesticides. Within this context, fluorinated aromatic compounds serve as critical building blocks for the synthesis of complex molecular architectures. 4,6-Difluoroisophthalonitrile, a difluorinated derivative of isophthalonitrile, has emerged as a significant intermediate, primarily due to the reactivity of its constituent functional groups and the advantageous properties conferred by its fluorine substituents. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this important chemical entity.

A Historical Perspective: The Quest for Novel Biologically Active Molecules

The precise origins of this compound are not detailed in a singular, seminal publication. Instead, its development can be understood within the broader historical context of organofluorine chemistry and the search for new bioactive compounds, particularly fungicides.[1] The isophthalonitrile scaffold itself is a known precursor to various commercial products, including the widely used fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile).[2][3][4] The success of halogenated isophthalonitriles in agriculture likely spurred further research into derivatives with modified properties, including fluorinated analogues.

The synthesis of fluorinated aromatic compounds has historically presented unique challenges. Early methods relied on harsh reaction conditions and offered limited regioselectivity.[1] However, the development of modern fluorination techniques, especially halogen exchange (Halex) reactions, has provided more efficient and controlled pathways to these valuable intermediates. It is within this landscape of advancing synthetic methodology and the continuous search for novel agrochemicals and pharmaceuticals that this compound was likely first synthesized and investigated.

Synthetic Strategies: Pathways to this compound

The synthesis of this compound can be approached through several strategic routes, primarily revolving around the introduction of the fluorine and cyano functionalities onto the benzene ring.

Halogen Exchange (Halex) Reaction: A Primary Industrial Route

The most probable and industrially scalable method for the synthesis of this compound is the halogen exchange reaction starting from a chlorinated precursor. This method leverages the well-established reactivity of activated chlorine atoms towards nucleophilic substitution by fluoride ions.

Starting Material: 4,6-Dichloroisophthalonitrile

Reagents: A source of fluoride ions, typically an alkali metal fluoride such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane.

Mechanism: The electron-withdrawing nature of the two nitrile groups activates the chlorine atoms at the 4 and 6 positions towards nucleophilic aromatic substitution. The fluoride ion attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The reaction proceeds in a stepwise manner to replace both chlorine atoms with fluorine.

Halex_Reaction start 4,6-Dichloroisophthalonitrile intermediate 4-Chloro-6-fluoroisophthalonitrile start->intermediate Halex Step 1 product This compound intermediate->product Halex Step 2 reagents KF, High Temperature Polar Aprotic Solvent (e.g., DMSO)

Caption: Halogen Exchange (Halex) synthesis of this compound.

Experimental Protocol: Halogen Exchange Synthesis

  • Reactor Setup: A high-pressure reactor equipped with a mechanical stirrer, thermocouple, and a nitrogen inlet is charged with 4,6-dichloroisophthalonitrile and a molar excess of spray-dried potassium fluoride.

  • Solvent Addition: Anhydrous dimethyl sulfoxide (DMSO) is added to the reactor.

  • Inert Atmosphere: The reactor is purged with nitrogen to remove air and moisture.

  • Reaction Conditions: The mixture is heated to a high temperature (typically in the range of 180-220°C) and stirred vigorously. The progress of the reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and filtered to remove inorganic salts. The product is then isolated from the solvent, often by vacuum distillation or recrystallization from a suitable solvent system.

ParameterValue/ConditionRationale
Starting Material 4,6-DichloroisophthalonitrileReadily accessible precursor.
Fluorinating Agent Potassium Fluoride (KF)Cost-effective and efficient fluoride source.
Solvent DMSO, SulfolaneHigh boiling point and ability to dissolve reactants.
Temperature 180-220°CSufficient energy to overcome the activation barrier.
Atmosphere Inert (Nitrogen)Prevents side reactions and degradation.
Alternative Synthetic Routes

While the Halex reaction is a primary method, other synthetic strategies could also be employed, particularly for laboratory-scale synthesis or the preparation of analogues.

  • From 1,3-Dibromo-4,6-difluorobenzene: This route involves the introduction of the nitrile groups as the final step. The starting dibromide can be subjected to a cyanation reaction, for example, using copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction, or through palladium-catalyzed cyanation with a cyanide source like zinc cyanide (Zn(CN)2).

Cyanation_Reaction start 1,3-Dibromo-4,6-difluorobenzene product This compound start->product Cyanation reagents CuCN or Pd-catalyst + Zn(CN)2 High Temperature

Caption: Cyanation as an alternative route to this compound.

Applications in Drug Discovery and Agrochemicals

The structural features of this compound make it a valuable building block in the synthesis of more complex molecules with potential biological activity. The primary area of interest for this compound and its derivatives is in the development of antifungal agents.

Antifungal Activity: A Core Application

Numerous studies have demonstrated the potent antifungal activity of polyhalogenated isophthalonitrile derivatives.[5] The mechanism of action for the parent compound, chlorothalonil, involves the depletion of intracellular glutathione, leading to the disruption of essential enzymatic processes in fungal cells. It is hypothesized that fluorinated analogues like this compound could exhibit similar or enhanced antifungal properties, potentially with an improved safety profile.

The fluorine atoms in this compound can influence its biological activity in several ways:

  • Increased Lipophilicity: The presence of fluorine can enhance the molecule's ability to penetrate the fungal cell membrane.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by the fungus.[6]

  • Altered Electronic Properties: The strong electron-withdrawing nature of fluorine can modulate the reactivity of the nitrile groups and the aromatic ring, potentially enhancing its interaction with biological targets.

While specific fungicidal data for this compound is not extensively published in publicly accessible literature, its structural similarity to known fungicides strongly suggests its utility as a lead compound or intermediate in the discovery of new antifungal agents.[6]

Role as a Synthetic Intermediate

Beyond its potential intrinsic activity, this compound serves as a versatile platform for further chemical modification. The fluorine atoms can be displaced by other nucleophiles under certain conditions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). The nitrile groups can also be hydrolyzed to carboxylic acids or reduced to amines, opening up a wide range of synthetic possibilities for the creation of novel pharmaceutical and agrochemical candidates.

Future Perspectives

The continued importance of developing new and effective antifungal agents, coupled with the proven advantages of incorporating fluorine into bioactive molecules, ensures that this compound will remain a relevant and valuable compound for researchers. Future work in this area will likely focus on:

  • Detailed Biological Evaluation: Comprehensive studies to elucidate the specific antifungal spectrum and mechanism of action of this compound and its derivatives.

  • Lead Optimization: The use of this compound as a scaffold for the synthesis of new libraries of compounds with improved potency, selectivity, and safety profiles.

  • Development of Novel Synthetic Methodologies: The exploration of more efficient, sustainable, and cost-effective methods for the synthesis of this compound and other fluorinated building blocks.

References

Methodological & Application

The Strategic Integration of 4,6-Difluoroisophthalonitrile in Covalent Organic Framework Synthesis: A Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Fluorinated Nitrile Linkers in COF Chemistry

Covalent Organic Frameworks (COFs) have emerged as a frontier in materials science, offering crystalline, porous polymers with unparalleled designability for applications ranging from gas storage and separation to catalysis and drug delivery.[1] The choice of organic building blocks, or linkers, is paramount as it dictates the physicochemical properties of the resulting framework. This guide focuses on the strategic use of 4,6-difluoroisophthalonitrile as a C2-symmetric linker in COF synthesis. The incorporation of both fluorine and nitrile functionalities into the COF backbone is not arbitrary; it is a deliberate design choice to impart a unique combination of properties that enhance performance and expand the application scope of these advanced materials.

The strong electronegativity of fluorine atoms introduces several advantageous characteristics to COFs.[2][3] Firstly, it can enhance the chemical and thermal stability of the framework due to the strength of the C-F bond. Secondly, the presence of fluorine can modulate the electronic properties of the COF, influencing its catalytic activity and sensing capabilities. Furthermore, fluorination often leads to increased hydrophobicity, a desirable trait for applications such as oil-water separation.[2] From a structural perspective, the introduction of fluorine can promote interlayer stacking and enhance crystallinity, leading to more defined porous architectures.[2]

Concurrently, the nitrile (-C≡N) group is a versatile functional handle. Its electron-withdrawing nature can create specific chemical environments within the COF pores, enhancing the affinity for targeted molecules like carbon dioxide.[2] Moreover, the nitrile moiety can serve as a reactive site for post-synthetic modification, allowing for the introduction of further functionalities to tailor the COF for specific applications. The combination of these two functionalities in this compound makes it a highly promising building block for the next generation of high-performance COFs.

Synthetic Strategy: Formation of a β-Ketoenamine-Linked Fluorinated COF

The synthesis of COFs from nitrile-based linkers often proceeds through the formation of robust β-ketoenamine linkages, particularly when reacted with hydroxyl-containing aromatic compounds like phloroglucinol. This reaction is advantageous as it forms a stable, conjugated six-membered ring, contributing to the overall stability of the COF. The reaction is typically carried out under solvothermal conditions, which allow for the reversible formation of initial linkages, facilitating error correction and leading to a more crystalline final product.

The proposed synthesis in this guide involves the condensation reaction between this compound (a C2-symmetric linker) and phloroglucnol (a C3-symmetric linker) to form a hypothetical, yet highly plausible, fluorinated COF, herein designated as F-COF-2N . The reaction is catalyzed by an acid, which protonates the nitrile group, making it more susceptible to nucleophilic attack by the hydroxyl groups of phloroglucinol.

Below is a diagram illustrating the synthetic workflow for F-COF-2N.

G cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_product Product & Purification A This compound (C2-Symmetry) C Solvent System: Dioxane/Mesitylene A->C B Phloroglucinol (C3-Symmetry) B->C D Catalyst: Aqueous Acetic Acid E Conditions: 120 °C, 72 h F F-COF-2N (Precipitate) G Washing: THF, Acetone F->G H Activation: 150 °C, Vacuum G->H I Characterized Fluorinated COF H->I

Caption: Synthetic workflow for F-COF-2N.

Detailed Application Notes and Protocols

This section provides a representative, detailed protocol for the synthesis and characterization of F-COF-2N. It is based on established methodologies for analogous β-ketoenamine-linked COFs.[3][4]

Part 1: Synthesis of F-COF-2N

Materials:

  • This compound (Purity > 98%)

  • Phloroglucinol (Purity > 99%)

  • 1,4-Dioxane (Anhydrous)

  • Mesitylene (Anhydrous)

  • Acetic Acid (Glacial)

  • Tetrahydrofuran (THF, HPLC grade)

  • Acetone (HPLC grade)

Equipment:

  • Pyrex tube with a screw cap

  • Schlenk line or glovebox for inert atmosphere

  • Oven capable of maintaining 120 °C

  • Centrifuge

  • Soxhlet extractor (optional)

  • Vacuum oven

Protocol:

  • Preparation of the Reaction Mixture: In a Pyrex tube, combine this compound (0.3 mmol, 48.6 mg) and phloroglucinol (0.2 mmol, 25.2 mg).

  • Addition of Solvents and Catalyst: To the solid mixture, add 1.5 mL of 1,4-dioxane and 1.5 mL of mesitylene. Subsequently, add 0.5 mL of a 6 M aqueous acetic acid solution.

  • Degassing: Sonicate the mixture for 10 minutes to ensure homogeneity. Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.

  • Solvothermal Reaction: Seal the Pyrex tube under vacuum and place it in a preheated oven at 120 °C for 72 hours. A colored precipitate should form during this time.

  • Isolation of the Crude Product: After cooling the tube to room temperature, collect the precipitate by centrifugation (e.g., 8000 rpm for 15 minutes). Decant the supernatant.

  • Purification:

    • Wash the solid product thoroughly with THF (3 x 10 mL), centrifuging and decanting the supernatant after each wash.

    • Repeat the washing procedure with acetone (3 x 10 mL).

    • For enhanced purity, a Soxhlet extraction with THF for 24 hours can be performed.

  • Activation: Dry the purified product in a vacuum oven at 150 °C for 12 hours to remove any residual solvent and guest molecules from the pores. The resulting fine powder is the activated F-COF-2N.

Part 2: Characterization of F-COF-2N

The successful synthesis of F-COF-2N and its key properties are confirmed through a suite of characterization techniques.

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and determine the crystal structure of the COF.

  • Expected Outcome: A diffraction pattern with distinct peaks, indicating long-range order. The experimental pattern should be in good agreement with a simulated pattern based on a proposed crystal structure (e.g., AA or AB stacking).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To verify the formation of the desired chemical bonds and the consumption of starting material functional groups.

  • Expected Outcome:

    • Disappearance of the characteristic C≡N stretching vibration from this compound (around 2230-2240 cm⁻¹).

    • Disappearance of the broad O-H stretching band from phloroglucinol (around 3200-3500 cm⁻¹).

    • Appearance of a new C=C stretching vibration from the keto-enamine ring (around 1580-1620 cm⁻¹) and a C-N stretching vibration (around 1250-1350 cm⁻¹).

3. Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the COF.

  • Expected Outcome: A TGA curve showing high thermal stability, with no significant weight loss below 300-400 °C under an inert atmosphere.

4. Nitrogen Adsorption-Desorption Analysis:

  • Purpose: To determine the porosity, specific surface area (Brunauer-Emmett-Teller, BET), and pore size distribution of the COF.

  • Expected Outcome: A type I or type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high BET surface area is expected, confirming the porous nature of the framework.

5. Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the morphology of the synthesized COF particles.

  • Expected Outcome: Images revealing the particle shape and size distribution of the F-COF-2N powder.

Summary of Expected Characterization Data for F-COF-2N:

Characterization TechniqueExpected Results
PXRD Crystalline pattern with major peaks corresponding to simulated structure.
FT-IR (cm⁻¹) Absence of C≡N (~2235 cm⁻¹) and O-H (~3300 cm⁻¹). Presence of C=C (~1600 cm⁻¹) and C-N (~1300 cm⁻¹) stretches.
TGA High thermal stability, with decomposition onset > 350 °C.
N₂ Adsorption Type I or IV isotherm, BET surface area > 500 m²/g.
SEM Aggregates of nano- or micro-sized crystalline particles.

Potential Applications and Future Directions

The unique properties imparted by the this compound linker suggest a range of advanced applications for F-COF-2N and related materials.

  • Selective Gas Adsorption: The combination of porosity and the electron-withdrawing nature of the fluoro and nitrile groups could make these COFs excellent candidates for the selective capture of CO₂ or other polarizable gases.

  • Heterogeneous Catalysis: The defined porous structure and tunable electronic properties could be leveraged for size-selective catalysis or as a support for catalytically active metal nanoparticles.

  • Drug Delivery: The high surface area and potential for biocompatibility (with further functionalization) open avenues for their use as carriers for therapeutic agents.[5]

  • Sensing: The fluorinated and nitrile-rich framework could exhibit fluorescence, making it a potential platform for chemical sensors where the fluorescence is quenched or enhanced upon interaction with specific analytes.

The logical progression of this research involves the systematic variation of the co-monomer to tune the pore size and functionality of the resulting fluorinated COFs. Post-synthetic modification of the nitrile groups could also be explored to introduce new functionalities and further expand the application scope of these promising materials.

Below is a diagram illustrating the logical relationship between the structural features of F-COF-2N and its potential applications.

G cluster_features Structural & Chemical Features of F-COF-2N cluster_properties Resulting Properties cluster_applications Potential Applications A This compound Linker Fluorine Groups Nitrile Groups D Enhanced Hydrophobicity A:f1->D E Modulated Electronic Properties A:f1->E A:f2->E G Selective Adsorption Sites A:f2->G B β-Ketoenamine Linkage High Stability & Rigidity F High Chemical & Thermal Stability B:f1->F C Crystalline Porous Structure High Surface Area Tunable Pore Size C:f1->G H Selective Gas Separation C:f2->H L Oil-Water Separation D->L I Heterogeneous Catalysis E->I K Chemical Sensing E->K F->I G->H J Drug Delivery G->J

Caption: Structure-Property-Application relationship for F-COF-2N.

References

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 4,6-Difluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed experimental protocols and theoretical insights for the nucleophilic aromatic substitution (SNAr) of 4,6-difluoroisophthalonitrile. This versatile substrate is a key building block in medicinal chemistry and materials science, valued for its susceptibility to sequential and regioselective functionalization. These application notes are designed for researchers, scientists, and drug development professionals, offering a robust framework for the synthesis of diverse isophthalonitrile derivatives. The protocols herein cover reactions with common O-, N-, and S-centered nucleophiles, with a focus on explaining the causality behind experimental design to ensure reproducible and high-yielding outcomes.

Introduction: The Strategic Value of this compound

This compound is a highly valuable aromatic scaffold in modern synthetic chemistry. The molecule's inherent symmetry and potent activation by two ortho/para cyano groups make it an ideal substrate for nucleophilic aromatic substitution (SNAr). The two fluorine atoms serve as excellent leaving groups, allowing for the controlled, and often sequential, introduction of a wide array of functional groups.

The dicyano-benzene core is a precursor to various pharmacologically active heterocycles and is a key structural motif in the development of novel therapeutics and functional materials. The ability to precisely install different substituents at the 4- and 6-positions enables the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties.

The SNAr Mechanism: An Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism. This pathway is favored due to the presence of strong electron-withdrawing cyano (-CN) groups, which stabilize the key anionic intermediate.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile (Nu-) attacks one of the electrophilic carbons bearing a fluorine atom. This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the electronegative cyano groups, which provides significant stabilization.

Step 2: Elimination of the Leaving Group and Aromatization In the second step, the fluoride ion, an excellent leaving group, is eliminated from the Meisenheimer complex. This step restores the aromaticity of the ring and yields the substituted product.

SNAr_Mechanism Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Step 1: Addition Product Substituted Product Meisenheimer->Product Step 2: Elimination LeavingGroup Fluoride Ion (F⁻) Meisenheimer->LeavingGroup

Caption: The addition-elimination mechanism of SNAr.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. The following diagram outlines the critical stages of the experimental process, from reaction setup to product characterization.

Workflow Setup 1. Reaction Setup (Flame-dried glassware, inert atmosphere) Reagents 2. Reagent Addition (Substrate, solvent, base) Setup->Reagents Cooling 3. Cooling (e.g., 0 °C ice bath) Reagents->Cooling NuAdd 4. Nucleophile Addition (Slow, dropwise) Cooling->NuAdd Reaction 5. Reaction Monitoring (TLC, LC-MS) NuAdd->Reaction Workup 6. Aqueous Workup (Quenching, extraction) Reaction->Workup Purify 7. Purification (Column chromatography, recrystallization) Workup->Purify Analyze 8. Characterization (NMR, MS, mp) Purify->Analyze

Caption: Standardized experimental workflow for SNAr reactions.

Detailed Experimental Protocol: Mono-Substitution with a Primary Amine

This protocol provides a representative method for the mono-substitution of this compound with a generic primary amine (R-NH2).

Materials:

  • This compound

  • Primary Amine (e.g., benzylamine, 1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 eq.)

  • Anhydrous Acetonitrile (CH3CN) or Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir plate

  • Ice-water bath

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous MgSO4, silica gel)

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Initial Charge: To the flask, add this compound (1.0 eq.). Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration). Add DIPEA (1.5 eq.) to the solution. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the hydrofluoric acid (HF) generated during the reaction without competing with the primary amine nucleophile.

  • Nucleophile Addition: Dissolve the primary amine (1.1 eq.) in a small amount of anhydrous acetonitrile in a dropping funnel.

  • Controlled Reaction: Cool the reaction flask to 0 °C using an ice-water bath. Add the amine solution dropwise to the stirred reaction mixture over 30 minutes. Maintaining a low temperature during addition is key to controlling the reaction exotherm and preventing the formation of di-substituted byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. For less reactive amines, gentle heating (e.g., 50 °C) may be required.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-amino-6-fluoroisophthalonitrile derivative.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Adapting Protocols for Other Nucleophiles

The general protocol can be adapted for various nucleophiles. The choice of base, solvent, and temperature is critical and depends on the nucleophilicity and pKa of the incoming nucleophile.

Nucleophile ClassTypical BaseSolvent(s)TemperatureKey Considerations
Primary/Secondary Amines DIPEA, K2CO3CH3CN, THF, DMF0 °C to 50 °CUse of a non-nucleophilic organic base or a mild inorganic base is standard.
Phenols (O-Nucleophiles) K2CO3, Cs2CO3DMF, DMSO25 °C to 100 °CRequires an inorganic base to deprotonate the phenol, forming the more nucleophilic phenoxide. Higher temperatures may be needed.
Thiols (S-Nucleophiles) NaH, K2CO3THF, DMF0 °C to 25 °CThiols are highly nucleophilic and often require a strong base like NaH to form the thiolate. Reactions are typically fast at room temperature.
Azide (N-Nucleophile) Sodium Azide (NaN3)DMF, DMSO25 °C to 80 °CSodium azide serves as both the nucleophile and, in excess, can act as a base. Caution is advised as azide compounds can be explosive.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Solvents: Anhydrous solvents are hygroscopic and flammable. Handle under an inert atmosphere.

  • Bases: Bases such as DIPEA and NaH are corrosive or pyrophoric. Handle with appropriate personal protective equipment (PPE). NaH reactions must be quenched carefully.

  • Azides: Sodium azide is highly toxic. Organic azides are potentially explosive and should be handled with care, avoiding heat, shock, and friction.

Conclusion

The nucleophilic aromatic substitution of this compound is a powerful and versatile transformation for the synthesis of complex aromatic molecules. By understanding the underlying mechanism and carefully selecting reaction conditions based on the nucleophile, researchers can achieve high yields and regioselectivity. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this chemistry in drug discovery and materials science.

The Versatility of 4,6-Difluoroisophthalonitrile: A Building Block for Advanced Organic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4,6-Difluoroisophthalonitrile is a highly valuable and versatile building block in modern organic synthesis, particularly in the development of advanced polymers and porous materials. Its unique electronic properties, stemming from the presence of two fluorine atoms and two nitrile groups on an aromatic ring, make it an excellent candidate for a variety of polymerization and cyclization reactions. The strong electron-withdrawing nature of the fluorine and nitrile substituents activates the benzene ring towards nucleophilic aromatic substitution (SNAr), a key reaction in the construction of robust and functional materials.[1][2] This application note will provide a detailed overview of the use of this compound in the synthesis of Covalent Organic Frameworks (COFs), microporous organic polymers, and high-performance phthalonitrile-based polymers, complete with detailed experimental protocols.

The Power of Activated Aromatics: Nucleophilic Aromatic Substitution

The core reactivity of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, a fluoride ion. The presence of multiple electron-withdrawing groups (EWGs) on the aromatic ring is crucial for accelerating this reaction.[1] The nitrile (-CN) and fluoro (-F) groups in this compound work in concert to significantly lower the electron density of the benzene ring, thereby facilitating the attack of nucleophiles.[2] This activation is a cornerstone of its utility in creating stable, extended structures.

Application 1: Covalent Organic Frameworks (COFs) with Enhanced Stability

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities.[3] The use of fluorinated building blocks like this compound in COF synthesis can impart exceptional chemical and thermal stability to the resulting framework. The strong carbon-fluorine bonds and the robust linkages formed via SNAr reactions contribute to this enhanced stability.

Synthetic Strategy: Schiff Base Condensation and SNAr

A more direct approach, though not explicitly detailed for this specific nitrile in the provided results, would involve the SNAr reaction between this compound and a poly-hydroxyl substituted aromatic monomer, such as phloroglucinol, in the presence of a base. The phenoxide ions generated in situ would act as nucleophiles, displacing the fluoride ions to form a stable ether-linked, nitrogen-rich COF.

Conceptual Protocol for COF Synthesis via SNAr

This protocol is a generalized procedure based on known COF syntheses and the principles of SNAr reactions involving fluorinated aromatic compounds.

Materials:

  • This compound

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Anhydrous 1,4-dioxane

  • Anhydrous mesitylene

  • 6 M Aqueous acetic acid

Procedure:

  • In a Pyrex tube, add this compound (X mmol) and 1,3,5-tris(4-aminophenyl)benzene (Y mmol) in a stoichiometric ratio.

  • Add a mixture of anhydrous 1,4-dioxane and anhydrous mesitylene (e.g., 1:1 v/v).

  • Add an aqueous solution of acetic acid (e.g., 6 M) to catalyze the imine formation.

  • The tube is flash-frozen in liquid nitrogen, evacuated, and flame-sealed.

  • Heat the sealed tube in an oven at a specified temperature (e.g., 120 °C) for a period of time (e.g., 3 days).

  • After cooling to room temperature, the solid product is collected by filtration.

  • The collected solid is washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran to remove any unreacted monomers and oligomers.

  • The purified COF powder is then dried under vacuum at an elevated temperature (e.g., 150 °C).

Characterization:

The resulting COF would be characterized by:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the pore structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of the desired chemical bonds (e.g., disappearance of N-H stretching from the amine and C-F stretching, and appearance of new C-N or C-O-C stretching bands).[1]

  • Solid-State 13C and 15N NMR Spectroscopy: To further confirm the structure of the framework.[4]

  • Gas Adsorption-Desorption Isotherms (e.g., N2 at 77 K): To determine the surface area and pore size distribution.

Logical Flow of COF Synthesis

COF_Synthesis Monomer1 This compound Reaction Solvothermal Reaction (e.g., 120°C, 3 days) Monomer1->Reaction Monomer2 Triamine Linker (e.g., TAPB) Monomer2->Reaction Solvent Solvent System (Dioxane/Mesitylene) Solvent->Reaction Catalyst Aqueous Acid Catalyst Catalyst->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Vacuum Drying Filtration->Drying COF Crystalline COF Drying->COF MOP_Synthesis Start Reactants: This compound Polyamine (e.g., TAPB) Base (K2CO3) Solvent (DMF) Reaction Polycondensation (e.g., 150°C, 48h) Start->Reaction Workup Filtration & Washing (Water, Methanol, Acetone) Reaction->Workup Drying Vacuum Drying Workup->Drying MOP Microporous Organic Polymer Drying->MOP Phthalonitrile_Curing Start Phthalonitrile Monomer + Curing Agent Prepolymer Prepolymer Formation (180-220°C) Start->Prepolymer Curing_Stage1 Curing Stage 1 (e.g., 250°C) Prepolymer->Curing_Stage1 Curing_Stage2 Curing Stage 2 (e.g., 300°C) Curing_Stage1->Curing_Stage2 Post_Curing Post-Curing (e.g., 350°C) Curing_Stage2->Post_Curing Final_Polymer Cross-linked Phthalonitrile Polymer Post_Curing->Final_Polymer

References

The Strategic Integration of 4,6-Difluoroisophthalonitrile in Advanced Materials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of high-performance materials, the strategic selection of molecular building blocks is paramount. Among the array of specialized monomers, 4,6-Difluoroisophthalonitrile has emerged as a compelling candidate for the synthesis of advanced polymers with exceptional thermal, mechanical, and dielectric properties. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing in-depth application notes and detailed protocols for the utilization of this versatile fluorinated monomer.

Introduction: The Significance of Fluorination in Isophthalonitrile Chemistry

This compound is an aromatic compound characterized by a benzene ring substituted with two nitrile (-CN) groups at the 1 and 3 positions, and two fluorine (-F) atoms at the 4 and 6 positions. The presence of the strongly electron-withdrawing fluorine atoms and nitrile groups significantly influences the reactivity of the aromatic ring, making it a valuable monomer in materials science.

The key attributes imparted by the difluoro-substitution include:

  • Enhanced Electrophilicity: The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This facilitates polymerization with a wide range of nucleophilic comonomers, such as bisphenols, under relatively mild conditions.

  • Improved Polymer Properties: The incorporation of fluorine into the polymer backbone can lead to a desirable combination of properties, including:

    • Low Dielectric Constant: The low polarizability of the C-F bond contributes to materials with low dielectric constants and dissipation factors, which are crucial for applications in high-frequency electronics and 5G communications.

    • High Thermal Stability: The strength of the C-F bond enhances the thermal and thermo-oxidative stability of the resulting polymers.

    • Chemical Resistance: Fluorinated polymers are known for their excellent resistance to a wide range of chemicals and solvents.

    • Hydrophobicity: The presence of fluorine atoms increases the hydrophobicity of the material's surface.

This guide will explore the practical applications of these properties, focusing on the synthesis of high-performance polymers.

Applications in High-Performance Polymers: Poly(arylene ether nitrile)s

A primary application of this compound is in the synthesis of poly(arylene ether nitrile)s (PENs). These amorphous thermoplastics are renowned for their high glass transition temperatures (Tg), excellent mechanical strength, and good dimensional stability. The fluorine atoms in this compound serve as highly effective activating groups for the SNAr polymerization with various bisphenols.

Rationale for Monomer Selection

The choice of this compound as a monomer for PEN synthesis is driven by the need for processable, high-performance polymers. The activation of the aromatic ring by two fluorine atoms allows for polymerization to high molecular weights, which is essential for achieving robust mechanical properties. Furthermore, the resulting fluorinated PENs (FPENs) exhibit a lower dielectric constant compared to their non-fluorinated counterparts, making them attractive for the electronics industry. Porous FPEN films, for instance, can exhibit ultralow dielectric constants, making them suitable for 5G communication systems.

General Synthetic Approach: Nucleophilic Aromatic Substitution Polymerization

The synthesis of FPENs from this compound and a bisphenol proceeds via a nucleophilic aromatic substitution mechanism. The reaction is typically carried out in a high-boiling aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), in the presence of a weak base, most commonly potassium carbonate (K2CO3), to generate the phenoxide in situ.

Application Protocol 1: Synthesis of a Fluorinated Poly(arylene ether nitrile) (FPEN)

This protocol details the synthesis of a representative FPEN from this compound and 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF).

Materials:

  • This compound (C8H2F2N2)

  • 4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF, C15H10F6O2)

  • Anhydrous Potassium Carbonate (K2CO3), finely ground and dried

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

Procedure:

  • Reactor Setup: In a flame-dried three-necked flask, add equimolar amounts of this compound and Bisphenol AF. For example, add 1.621 g (10.0 mmol) of this compound and 3.362 g (10.0 mmol) of Bisphenol AF.

  • Solvent and Base Addition: Add anhydrous DMAc to achieve a solids concentration of approximately 20-25% (w/v). To the stirred mixture, add a 10-20% molar excess of anhydrous potassium carbonate (e.g., 1.52 g, 11.0 mmol).

  • Azeotropic Dehydration: Add toluene to the reaction mixture (approximately 10% of the DMAc volume). Heat the mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will be collected in the Dean-Stark trap, ensuring anhydrous conditions. Continue this process for 2-4 hours.

  • Polymerization: After the removal of water, carefully drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 160-170 °C. Maintain the polymerization at this temperature under a gentle flow of nitrogen for 8-16 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation and Purification: Once the desired viscosity is reached, cool the reaction mixture to room temperature and dilute it with additional DMAc if necessary. Slowly pour the viscous polymer solution into a stirred excess of methanol or a methanol/water mixture (e.g., 80/20 v/v) to precipitate the fibrous polymer.

  • Washing: Filter the polymer and wash it thoroughly with hot deionized water to remove any inorganic salts and residual solvent. Follow this with several washes with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 100-120 °C for 24 hours to a constant weight.

Characterization:

  • Structure: Confirm the polymer structure using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Molecular Weight: Determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyze the thermal stability using Thermogravimetric Analysis (TGA) and determine the glass transition temperature (Tg) by Differential Scanning Calorimetry (DSC).

  • Dielectric Properties: Measure the dielectric constant and dissipation factor of a pressed film of the polymer using a dielectric analyzer.

Expected Results:

The resulting FPEN is expected to be a tough, amorphous polymer with a high Tg (typically > 200 °C) and excellent thermal stability (Td5% > 450 °C). It should be soluble in aprotic polar solvents and exhibit a low dielectric constant.

PropertyExpected Value Range
Glass Transition Temp (Tg)190 - 250 °C
5% Weight Loss Temp (Td5%)> 480 °C
Dielectric Constant (1 MHz)2.5 - 3.0
Tensile Strength70 - 100 MPa

Emerging Applications: Porous Organic Polymers and OLEDs

Beyond linear high-performance polymers, the unique reactivity of this compound opens doors to the synthesis of more complex architectures such as porous organic polymers (POPs) and functional materials for organic electronics.

Porous Organic Polymers (POPs)

The dinitrile functionality of this compound makes it a suitable building block for the synthesis of nitrogen-rich POPs. These materials are of interest for applications in gas storage and separation, catalysis, and sensing. While specific protocols for this compound in POP synthesis are still emerging, related dinitrile monomers are used in reactions like cyclotrimerization to form covalent triazine frameworks (CTFs). The fluorine atoms in this compound could potentially enhance the gas sorption properties and chemical stability of such frameworks.

Organic Light-Emitting Diodes (OLEDs)

Recent patent literature indicates the use of this compound in the synthesis of novel host and emitter materials for OLEDs. In these applications, the difluoroisophthalonitrile core is typically functionalized via palladium-catalyzed cross-coupling reactions to introduce charge-transporting moieties. The electron-deficient nature of the difluoroisophthalonitrile unit can be exploited to tune the electronic properties of the final molecule, leading to improved device performance.

Application Protocol 2: Palladium-Catalyzed Suzuki Coupling for OLED Material Synthesis

This protocol provides a general procedure for the functionalization of this compound via a Suzuki coupling reaction, a common method for creating C-C bonds in the synthesis of organic electronic materials.

Materials:

  • This compound

  • Arylboronic acid or ester (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Tricyclohexylphosphine (PCy3) or other suitable phosphine ligand

  • Potassium carbonate (K2CO3) or another suitable base

  • 2-Ethylhexanoic acid

  • Xylene, anhydrous

  • Toluene

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or a two-necked round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Standard laboratory glassware for reaction workup and purification.

Procedure:

  • Reactor Setup: In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (2.2 eq.), palladium(II) acetate (0.03 eq.), and tricyclohexylphosphine (0.09 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous xylene, potassium carbonate (1.5 eq.), and 2-ethylhexanoic acid (0.1 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with toluene and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the final product by NMR, mass spectrometry, and melting point analysis.

Logical Flow of the Suzuki Coupling Reaction:

Suzuki_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Activated by Base Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Arylboronic Acid Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Functionalized Product Functionalized Product Reductive Elimination->Functionalized Product

Caption: Catalytic cycle for the Suzuki coupling of this compound.

Conclusion and Future Outlook

This compound is a highly versatile and reactive monomer with significant potential in the field of materials science. Its unique electronic properties, imparted by the fluorine and nitrile substituents, enable the synthesis of a new generation of high-performance polymers and functional organic materials. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable building block. Future research is anticipated to expand its use in areas such as gas separation membranes, advanced composites, and next-generation organic electronics, further solidifying its role in the development of cutting-edge materials.

The Strategic Role of 4,6-Difluoroisophthalonitrile in the Synthesis of Advanced High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering the Future of High-Performance Materials

In the relentless pursuit of materials that can withstand extreme conditions while offering superior performance, researchers and engineers are increasingly turning to advanced polymers. Among the array of monomers available for the synthesis of these materials, 4,6-Difluoroisophthalonitrile stands out as a critical building block for a new generation of high-performance polymers. Its unique chemical structure, featuring activated fluorine atoms and nitrile functionalities, allows for the creation of polymers with exceptional thermal stability, chemical resistance, and dielectric properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of poly(arylene ether nitrile)s (PAENs), a class of polymers with significant potential in aerospace, electronics, and biomedical applications.

The core of this monomer's utility lies in its susceptibility to nucleophilic aromatic substitution (SNAr) polymerization. The electron-withdrawing nitrile groups activate the fluorine atoms, facilitating their displacement by nucleophiles such as bisphenols or diamines. This reaction proceeds under relatively mild conditions and offers a high degree of control over the polymer structure and molecular weight, making it an attractive route for the synthesis of well-defined, high-purity polymers.

The Chemistry of this compound: A Gateway to Superior Polymer Architectures

The polymerization of this compound is primarily achieved through a step-growth polycondensation reaction based on the SNAr mechanism. The presence of two nitrile groups on the aromatic ring significantly lowers the electron density at the carbon atoms attached to the fluorine atoms, making them highly susceptible to nucleophilic attack.

When reacted with a bisphenol in the presence of a weak base, such as potassium carbonate, a poly(ether nitrile) is formed. The base deprotonates the hydroxyl groups of the bisphenol, generating a more potent phenoxide nucleophile that readily displaces the fluoride ions. The reaction is typically carried out in a high-boiling aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), to ensure the solubility of the growing polymer chain and to facilitate the removal of the fluoride salt byproduct.

Similarly, reaction with aromatic diamines leads to the formation of poly(ether imine nitrile)s, further expanding the range of accessible polymer structures and properties. The nitrile groups, in addition to activating the displacement of the fluorine atoms, also contribute to the final properties of the polymer, enhancing its thermal stability, solvent resistance, and adhesion.

Visualizing the Synthesis: The SNAr Polymerization Pathway

SNAr_Polymerization cluster_reactants Reactants Monomer1 This compound Polymerization Nucleophilic Aromatic Substitution Polymerization Monomer1->Polymerization Monomer2 Bisphenol A Intermediate Phenoxide Nucleophile Formation Monomer2->Intermediate + Base Base K₂CO₃ (Base) Solvent DMAc/Toluene (Solvent) Solvent->Polymerization Intermediate->Polymerization Reacts with Monomer 1 Polymer Poly(arylene ether nitrile) Polymerization->Polymer Byproduct KF (Byproduct) Polymerization->Byproduct

Caption: SNAr polymerization of this compound with Bisphenol A.

Properties of Polymers Derived from this compound

The incorporation of the this compound moiety into a polymer backbone imparts a unique combination of desirable properties. Poly(arylene ether nitrile)s (PAENs) are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance.

Key Characteristics of PAENs:

  • High Thermal Stability: The rigid aromatic backbone and the presence of nitrile groups contribute to high glass transition temperatures (Tg) and excellent thermal-oxidative stability. These polymers can often withstand continuous use at temperatures exceeding 200°C.

  • Excellent Mechanical Properties: PAENs typically exhibit high tensile strength, modulus, and toughness, making them suitable for demanding structural applications.

  • Good Chemical and Solvent Resistance: The aromatic ether linkages and nitrile groups provide resistance to a wide range of chemicals and solvents.

  • Favorable Dielectric Properties: These polymers often possess low dielectric constants and dissipation factors, making them attractive for applications in microelectronics and high-frequency communication.

  • Processability: Despite their high performance, many PAENs are amorphous and can be processed using conventional melt-processing techniques such as injection molding and extrusion.

Data at a Glance: Properties of a Representative Poly(ether nitrile)

PropertyTypical Value
Glass Transition (Tg)180 - 250 °C
5% Weight Loss Temp. (TGA)> 450 °C (in N2)
Tensile Strength80 - 120 MPa
Tensile Modulus2.5 - 3.5 GPa
Elongation at Break5 - 15%
Dielectric Constant (1 MHz)2.8 - 3.5
Dissipation Factor (1 MHz)< 0.01
Solvent ResistanceGood in common organic solvents

Experimental Protocol: Synthesis of a High-Performance Poly(ether nitrile) from this compound and Bisphenol A

This protocol details the synthesis of a poly(arylene ether nitrile) via nucleophilic aromatic substitution polymerization.

Materials:

  • This compound (DFIPN)

  • Bisphenol A (BPA)

  • Anhydrous Potassium Carbonate (K2CO3), finely ground and dried

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware.

  • Filtration apparatus.

  • Vacuum oven.

Procedure:

  • Reactor Setup: In a flame-dried three-necked flask, add this compound (1.00 eq), Bisphenol A (1.00 eq), and finely ground, anhydrous potassium carbonate (1.10 eq).

  • Solvent Addition: Add N,N-dimethylacetamide (DMAc) to achieve a solids concentration of 20-30% (w/v) and a volume of toluene equivalent to about 10% of the DMAc volume.

  • Azeotropic Dehydration: Under a gentle flow of nitrogen, heat the reaction mixture to 140-150°C. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the reaction is anhydrous. After dehydration, carefully remove the toluene from the Dean-Stark trap.

  • Polymerization: Increase the reaction temperature to 160-170°C and maintain for 6-12 hours with vigorous stirring. The viscosity of the solution will increase as the polymerization progresses.

  • Precipitation and Purification: After cooling to room temperature, dilute the viscous polymer solution with additional DMAc if necessary. Slowly pour the polymer solution into a vigorously stirred excess of methanol or a methanol/water mixture (80/20 v/v) to precipitate the polymer.

  • Washing: Filter the precipitated polymer and wash it thoroughly with deionized water to remove any inorganic salts, followed by washing with methanol to remove residual solvent and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 100-120°C for 24 hours or until a constant weight is achieved.

Visualizing the Workflow: From Monomers to Purified Polymer

Synthesis_Workflow cluster_setup 1. Reactor Setup cluster_reaction 2. Polymerization cluster_purification 3. Purification A Charge flask with This compound, Bisphenol A, and K₂CO₃ B Add DMAc and Toluene A->B C Azeotropic Dehydration (140-150°C) B->C D Polymerization (160-170°C) C->D E Cool and Precipitate in Methanol/Water D->E F Filter and Wash with Water and Methanol E->F G Dry in Vacuum Oven F->G

Caption: Step-by-step workflow for the synthesis of poly(ether nitrile).

Causality Behind Experimental Choices

  • Anhydrous Conditions: The SNAr polymerization is sensitive to water, which can react with the activated monomer and terminate the growing polymer chains, leading to low molecular weight products. The azeotropic dehydration step with toluene is crucial for removing trace amounts of water.

  • Choice of Base: Potassium carbonate is a commonly used base as it is strong enough to deprotonate the phenolic hydroxyl groups but not so strong as to cause side reactions. Its fine particle size increases the surface area for reaction.

  • Solvent System: A high-boiling aprotic polar solvent like DMAc is essential to keep the reactants and the resulting polymer in solution and to allow the reaction to be carried out at a sufficiently high temperature to achieve a high degree of polymerization.

  • Stoichiometric Control: As with all step-growth polymerizations, precise control of the stoichiometry of the two monomers is critical for achieving high molecular weights.

  • Purification: Thorough washing of the precipitated polymer is necessary to remove inorganic salts (e.g., KF) and residual solvent, which can affect the final properties and stability of the material.

Trustworthiness: A Self-Validating System

The success of the synthesis can be validated at several stages:

  • Viscosity Increase: A noticeable increase in the viscosity of the reaction mixture is a primary indicator of successful polymerization and high molecular weight formation.

  • FTIR Spectroscopy: The formation of the ether linkage can be confirmed by the appearance of a characteristic aryl-ether stretch (around 1240 cm-1) in the FTIR spectrum of the purified polymer, and the disappearance of the O-H stretch from the bisphenol monomer.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the polymer repeating unit.

  • Gel Permeation Chromatography (GPC): GPC analysis provides information on the molecular weight and molecular weight distribution of the synthesized polymer, which are key indicators of a successful polymerization.

Conclusion: A Versatile Monomer for Next-Generation Polymers

This compound is a highly valuable and versatile monomer for the synthesis of high-performance polymers. The nucleophilic aromatic substitution polymerization route provides an efficient and controllable method for producing poly(arylene ether nitrile)s with a wide range of tailored properties. The exceptional thermal, mechanical, and dielectric characteristics of these polymers make them ideal candidates for advanced applications in industries where performance and reliability are paramount. The protocols and insights provided in this application note are intended to serve as a foundational guide for researchers to explore the full potential of this compound in the development of next-generation materials.

Application Notes and Protocols for the Functionalization of 4,6-Difluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4,6-Difluoroisophthalonitrile Scaffold

This compound is a versatile aromatic building block characterized by a benzene ring substituted with two nitrile groups at the 1 and 3 positions and two fluorine atoms at the 4 and 6 positions. The strong electron-withdrawing nature of the two cyano groups significantly activates the fluorine atoms towards nucleophilic aromatic substitution (SNAr). This inherent reactivity, coupled with the potential for palladium-catalyzed cross-coupling reactions, makes this compound a highly valuable precursor for the synthesis of a diverse array of functionalized molecules.

The derivatives of isophthalonitrile have found significant applications in medicinal chemistry, exhibiting a range of biological activities including antimicrobial and anticancer effects.[1] Furthermore, the rigid and geometrically defined nature of the isophthalonitrile core makes it an excellent candidate for the construction of advanced materials such as porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials are of great interest for applications in gas storage, separation, and catalysis.

This technical guide provides a comprehensive overview of the primary methods for the functionalization of this compound, complete with detailed experimental protocols and insights into the underlying chemical principles.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions: A Gateway to Diverse Functionalities

The SNAr reaction is a cornerstone for the functionalization of this compound. The electron-deficient nature of the aromatic ring facilitates the attack of nucleophiles, leading to the displacement of one or both fluorine atoms. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.

SNAr_Mechanism

A. Synthesis of 4,6-Diamino-isophthalonitrile Derivatives

The introduction of amino functionalities is a common and valuable transformation, as the resulting anilines are key intermediates in pharmaceutical synthesis.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol outlines a general procedure for the synthesis of N-substituted 4,6-diamino-isophthalonitrile derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or DMSO.

  • Add the desired amine (2.2 - 3.0 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 - 3.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF8012>90
2PiperidineEt₃NDMSO6018>85
3BenzylamineK₂CO₃DMF1008>90

Table 1: Representative conditions for the diamination of this compound.

B. Synthesis of 4,6-Diaryloxy/Dialkoxy-isophthalonitrile Derivatives

The reaction with alcohols or phenols yields ether-linked compounds, which are also of interest in medicinal chemistry and materials science.

Protocol 2: Reaction with Alcohols and Phenols

This protocol describes a general procedure for the synthesis of diaryloxy- or dialkoxy-isophthalonitrile derivatives.

Materials:

  • This compound

  • Alcohol or phenol (e.g., phenol, 4-methoxyphenol)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (2.5 eq) in anhydrous THF or DMF.

  • Add NaH or t-BuOK (2.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolNaHTHF6024>80
24-Methoxyphenolt-BuOKDMF8016>85

Table 2: Representative conditions for the diarylation of this compound with phenols.

C. Synthesis of 4,6-Di(arylthio)-isophthalonitrile Derivatives

Thioether derivatives can be synthesized by reacting this compound with thiols.

Protocol 3: Reaction with Thiols

This protocol describes a general procedure for the synthesis of di(arylthio)-isophthalonitrile derivatives.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (2.2 eq) in anhydrous DMF.

  • Slowly add the thiol (2.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions provide a powerful complementary approach to SNAr for the functionalization of this compound, enabling the formation of C-C and C-N bonds.

Cross_Coupling_Workflow

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between aryl halides and amines.[2] This reaction is particularly useful when the SNAr reaction is not feasible due to the electronic properties of the amine.

Protocol 4: Buchwald-Hartwig Amination with Anilines

This protocol provides a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Aniline derivative

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and NaOt-Bu (2.2 eq).

  • Seal the tube with a septum, and evacuate and backfill with argon (repeat three times).

  • Add anhydrous toluene, this compound (1.0 eq), and the aniline derivative (2.1 eq).

  • Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with toluene, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

B. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron species and an organic halide.[3]

Protocol 5: Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phosphine ligand (e.g., SPhos, RuPhos) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane/water or Toluene/water

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (2.2 eq), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by flash column chromatography.

C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4]

Protocol 6: Sonogashira Coupling with Terminal Alkynes

This protocol provides a general procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous THF or DMF

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).

  • Evacuate and backfill with argon (repeat three times).

  • Add anhydrous THF and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (2.2 eq) dropwise.

  • Stir the reaction at room temperature or heat to 50-70 °C until completion.

  • Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

III. Applications in Materials Science: Synthesis of Porous Organic Polymers

The dinitrile functionality of 4,6-disubstituted isophthalonitriles makes them excellent monomers for the synthesis of porous organic polymers (POPs), including covalent triazine frameworks (CTFs), through cyclotrimerization reactions.

Protocol 7: Synthesis of a Covalent Triazine Framework (CTF)

This protocol describes a general ionothermal synthesis of a CTF from a 4,6-disubstituted isophthalonitrile derivative.

Materials:

  • 4,6-Disubstituted isophthalonitrile monomer (e.g., 4,6-diphenoxyisophthalonitrile)

  • Zinc chloride (ZnCl₂)

  • Pyrex tube

  • Methanol

  • Hydrochloric acid (HCl)

  • Water

  • THF

Procedure:

  • Place the 4,6-disubstituted isophthalonitrile monomer and ZnCl₂ (e.g., 1:10 molar ratio) in a Pyrex tube.

  • Seal the tube under vacuum.

  • Heat the tube in a furnace using a programmed temperature ramp (e.g., to 400 °C over 8 hours, hold for 10 hours, then ramp to 600 °C over 4 hours, and hold for 24 hours).

  • Cool the furnace to room temperature.

  • Carefully open the tube and wash the resulting solid with water, dilute HCl, water, methanol, and THF.

  • Dry the polymer in a vacuum oven.

IV. Conclusion

This compound is a highly adaptable scaffold for the synthesis of a wide range of functionalized molecules. The protocols detailed in this guide for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provide a solid foundation for researchers in medicinal chemistry and materials science to explore the potential of this versatile building block. The judicious choice of reaction conditions and nucleophiles or coupling partners will enable the synthesis of novel compounds with tailored properties for various applications.

References

Application Notes and Protocols for the Preparation of Fluorinated Liquid Crystals from 4,6-Difluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorine in High-Performance Liquid Crystals

The relentless pursuit of advanced display technologies and novel materials with tunable optical properties has cemented the importance of fluorinated liquid crystals. The introduction of fluorine atoms into the molecular architecture of liquid crystalline materials imparts a unique combination of properties that are highly sought after in modern applications.[1][2] The high electronegativity and small van der Waals radius of fluorine lead to significant modifications in molecular polarity, dielectric anisotropy, and intermolecular interactions, without drastically altering the overall molecular shape, which is crucial for the formation of mesophases.[1][2] These modifications can lead to materials with lower viscosity, improved thermal and chemical stability, and a broader operating temperature range.[3]

4,6-Difluoroisophthalonitrile stands out as a pivotal precursor in the synthesis of a diverse range of fluorinated liquid crystals. Its C2v symmetry, coupled with the strong electron-withdrawing nature of the two nitrile groups, activates the fluorine atoms towards nucleophilic aromatic substitution (SNAr). This reactivity provides a versatile and efficient route for the construction of complex liquid crystalline molecules with tailored properties. This application note provides a comprehensive guide to the synthesis of fluorinated liquid crystals derived from this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and characterization of the resulting materials.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route to liquid crystals from this compound is the nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a nucleophile displaces a fluoride ion from the aromatic ring. The presence of the two electron-withdrawing nitrile groups is crucial, as they stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction.[4][5]

A common and effective approach is a variation of the Williamson ether synthesis, where substituted phenoxides act as the nucleophiles.[6][7][8] This method allows for the introduction of various side chains, which are essential for tuning the mesomorphic properties of the final liquid crystal.

Experimental Protocols

This section details the synthesis of a representative calamitic (rod-shaped) liquid crystal, 1,3-bis(4-octyloxyphenoxy)-4,6-dicyanobenzene, from this compound.

Protocol 1: Synthesis of 1,3-bis(4-octyloxyphenoxy)-4,6-dicyanobenzene

This protocol outlines a two-step process: the preparation of the sodium phenoxide nucleophile and the subsequent SNAr reaction with this compound.

Materials:

  • This compound

  • 4-Octyloxyphenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Methanol

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Melting point apparatus

  • FTIR spectrometer

  • ¹H NMR spectrometer

  • Polarized optical microscope with a hot stage

Step 1: In-situ Preparation of Sodium 4-octyloxyphenoxide

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-octyloxyphenol (2.22 g, 10 mmol).

  • Add anhydrous toluene (30 mL) to dissolve the phenol.

  • Under a gentle stream of nitrogen, carefully add sodium hydride (0.44 g of 60% dispersion, 11 mmol) portion-wise to the stirred solution at room temperature.

  • After the initial effervescence subsides, heat the mixture to 60 °C and stir for 2 hours to ensure complete formation of the sodium phenoxide. The formation of a precipitate indicates the formation of the salt.

Step 2: Nucleophilic Aromatic Substitution Reaction

  • Cool the phenoxide solution to room temperature.

  • In a separate flask, dissolve this compound (0.80 g, 5 mmol) in anhydrous DMF (20 mL).

  • Slowly add the solution of this compound to the stirred suspension of sodium 4-octyloxyphenoxide.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 24 hours under a nitrogen atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2 v/v) eluent. The disappearance of the starting materials indicates the completion of the reaction.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of methanol (10 mL).

  • Pour the mixture into 200 mL of deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (starting with 100% hexane and gradually increasing the polarity) to afford the pure 1,3-bis(4-octyloxyphenoxy)-4,6-dicyanobenzene.

  • Recrystallize the purified product from ethanol to obtain a white crystalline solid.

Characterization of the Final Product

The synthesized liquid crystal should be characterized by standard analytical techniques to confirm its structure and purity, and to determine its mesomorphic properties.

Technique Expected Observations
Melting Point A sharp melting point and clearing point should be observed.
FTIR (KBr) Appearance of C-O-C stretching vibrations (around 1250 cm⁻¹), disappearance of the O-H stretching band from the starting phenol, and the presence of the C≡N stretching vibration (around 2230 cm⁻¹).
¹H NMR (CDCl₃) Signals corresponding to the aromatic protons of the central and side phenyl rings, the methylene protons of the alkoxy chains, and the terminal methyl protons. The integration of the signals should be consistent with the proposed structure.
Polarized Optical Microscopy (POM) Upon heating, the crystalline solid should melt into a liquid crystalline phase exhibiting characteristic textures (e.g., nematic schlieren or smectic focal conic textures). Further heating will lead to the isotropic liquid (clearing point). The phase transitions should be reversible upon cooling.
Differential Scanning Calorimetry (DSC) Endothermic peaks corresponding to the crystal-to-mesophase and mesophase-to-isotropic liquid transitions upon heating. Exothermic peaks for the reverse transitions upon cooling.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A This compound C 1. NaH, Toluene, 60°C 2. DMF, 120°C, 24h A->C SNAr Substrate B 4-Octyloxyphenol B->C Nucleophile Precursor D 1,3-bis(4-octyloxyphenoxy) -4,6-dicyanobenzene C->D Nucleophilic Aromatic Substitution

Caption: Synthetic workflow for the preparation of a calamitic liquid crystal.

Structure-Property Relationships: The Influence of the Alkoxy Chain Length

The mesomorphic properties of the synthesized liquid crystals are highly dependent on the length of the terminal alkoxy chains. A systematic variation of the chain length (e.g., from C₄H₉ to C₁₂H₂₅) can be performed to study its effect on the transition temperatures and the type of mesophases observed. Generally, increasing the chain length tends to stabilize smectic phases over nematic phases due to increased van der Waals interactions between the molecules.

StructureProperty A This compound Core C Transition Temperatures (Melting & Clearing Points) D Mesophase Type (Nematic, Smectic) B Terminal Alkoxy Chain Length (n) B->C Influences B->D Determines

Caption: Relationship between molecular structure and liquid crystalline properties.

Conclusion

This compound is a valuable and versatile building block for the synthesis of high-performance fluorinated liquid crystals. The activated fluorine atoms readily undergo nucleophilic aromatic substitution with a variety of nucleophiles, allowing for the creation of a diverse library of liquid crystalline materials. The protocols outlined in this application note provide a robust starting point for researchers to explore the synthesis and characterization of novel fluorinated liquid crystals with tailored properties for a wide range of applications in materials science and optoelectronics.

References

Mastering Purity: A Step-by-Step Guide to the Purification of 4,6-Difluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of advanced materials and pharmaceutical intermediates, the purity of building blocks is paramount. 4,6-Difluoroisophthalonitrile, a key precursor in various applications, is no exception. Its purification is a critical step to ensure the desired reactivity, yield, and final product quality. This guide provides a detailed, step-by-step protocol for the purification of this compound, grounded in scientific principles and practical laboratory experience.

Understanding the Analyte: Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValueSource
CAS Number 17654-70-5[1]
Molecular Formula C₈H₂F₂N₂[1]
Molecular Weight 164.11 g/mol [1]
Appearance Light yellow to yellow solid[1]
Boiling Point 237.0 ± 35.0 °C (Predicted)[1]
Storage Store at room temperature[1]

The Synthetic Landscape: Anticipating Potential Impurities

The purification strategy is dictated by the potential impurities arising from the synthetic route. A common method for the synthesis of isophthalonitriles involves the reaction of the corresponding carboxylic acid with urea in a high-boiling solvent like adiponitrile. Another route is the nucleophilic aromatic substitution of a polyhalogenated precursor.

From these synthetic pathways, the following impurities can be anticipated:

  • Unreacted Starting Materials: Residual 4,6-difluoroisophthalic acid or its precursors.

  • Reaction Intermediates: Partially reacted intermediates from the cyanation reaction.

  • Byproducts: Compounds formed from side reactions, such as incompletely substituted precursors in a nucleophilic aromatic substitution.

  • Solvent Residues: High-boiling solvents used in the synthesis, such as adiponitrile or DMF.

The presence of these impurities can interfere with subsequent reactions and compromise the integrity of the final product. Therefore, their removal is essential.

Purification Strategies: A Two-Pronged Approach

A combination of recrystallization and column chromatography is recommended for achieving high-purity this compound. Recrystallization serves as a bulk purification step to remove major impurities, while column chromatography provides a finer separation to eliminate trace contaminants.

Method 1: Recrystallization - The Workhorse of Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Rationale for Solvent Selection:

Based on the purification of structurally similar fluorinated aromatic nitriles, a solvent system of dichloromethane (DCM) and a non-polar co-solvent like n-hexane is a promising choice.[2] DCM is a good solvent for many organic compounds, while n-hexane acts as an anti-solvent, reducing the solubility of the desired product upon cooling and promoting crystallization. Acetone/water is another potential solvent system to explore.[2]

Step-by-Step Recrystallization Protocol:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., dichloromethane or acetone) and gently heat the mixture while stirring until the solid completely dissolves.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of impurities along with the product.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Inducing Crystallization (If Necessary): If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure this compound.[2]

  • Cooling: Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent (e.g., n-hexane if DCM was the primary solvent) to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizing the Recrystallization Workflow:

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization & Isolation crude Crude this compound solvent Add minimal hot solvent (e.g., DCM) crude->solvent dissolved Completely dissolved solution solvent->dissolved hot_filtration Hot gravity filtration dissolved->hot_filtration impurities_removed Solution free of insoluble impurities hot_filtration->impurities_removed cool Slow cooling to room temperature impurities_removed->cool ice_bath Cool in ice bath cool->ice_bath filtration Vacuum filtration ice_bath->filtration wash Wash with cold anti-solvent (e.g., n-hexane) filtration->wash dry Dry under vacuum wash->dry pure_crystals Pure this compound Crystals dry->pure_crystals

Caption: Workflow for the recrystallization of this compound.

Method 2: Column Chromatography - For High-Purity Demands

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[3] For this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable approach.

Rationale for Mobile Phase Selection:

The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is commonly used. The polarity of the eluent is adjusted to control the elution rate of the compound. For a moderately polar compound like this compound, a starting mobile phase of 9:1 hexanes:ethyl acetate is a reasonable starting point. The polarity can be gradually increased (gradient elution) to elute the desired compound while leaving more polar impurities adsorbed to the silica gel.

Step-by-Step Column Chromatography Protocol:

  • Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase (e.g., hexanes). Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the partially purified this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry, sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. The components of the mixture will start to separate as they travel down the column.

  • Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Drying: Dry the final product under high vacuum to remove any remaining solvent traces.

Visualizing the Column Chromatography Workflow:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation pack_column Pack silica gel column load_sample Load sample onto column pack_column->load_sample elute Elute with solvent gradient (e.g., Hexanes:EtOAc) collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate dry Dry under vacuum evaporate->dry pure_product High-Purity this compound dry->pure_product

Caption: Workflow for column chromatography purification.

Purity Assessment: Ensuring Success

After purification, it is essential to assess the purity of the this compound. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any remaining impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all organic solvents with care, as they are often flammable and can be harmful if inhaled or in contact with skin.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used before starting any work.

By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently purify this compound to a high degree, ensuring the success of their subsequent synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Difluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,6-Difluoroisophthalonitrile (CAS 17654-70-5). This document is intended for researchers, chemists, and process development professionals aiming to optimize their synthetic route to this valuable fluorinated intermediate. Here, we address common challenges and provide in-depth, experience-based solutions to improve reaction yield, purity, and consistency.

The primary industrial synthesis for this compound is the halogen exchange (Halex) reaction, typically involving the nucleophilic aromatic substitution (SNAr) of 4,6-dichloroisophthalonitrile with a fluoride source.[1][2] The electron-withdrawing nature of the two nitrile groups strongly activates the aromatic ring, making it susceptible to nucleophilic attack by the fluoride ion. This guide focuses on troubleshooting this critical SNAr transformation.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common queries encountered during the synthesis.

Q1: What is the most common starting material and synthetic route? A1: The most prevalent and cost-effective route is the Halex reaction starting from 4,6-dichloroisophthalonitrile.[2] The chlorine atoms are displaced by fluoride ions from a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF).

Q2: Which fluoride salt is better, KF or CsF? A2: Potassium fluoride (KF) is the most common choice due to its lower cost. However, reactions with KF are often heterogeneous and require high temperatures and sometimes phase-transfer catalysts to enhance the solubility and reactivity of the fluoride anion.[1] Cesium fluoride (CsF) is more soluble and reactive, allowing for milder reaction conditions, but it is significantly more expensive. For initial lab-scale trials where maximizing yield is critical, CsF can be a good option. For large-scale production, optimizing the reaction with KF is more economical.

Q3: What are the best solvents for this Halex reaction? A3: High-boiling point, polar aprotic solvents are essential.[1][2] Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and sulfolane are the most effective solvents.[2][3] They are required to partially solubilize the potassium fluoride and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. DMSO, in particular, has been shown to give dramatically higher yields compared to DMF or sulfolane in similar Halex reactions.[2]

Q4: My final product is yellow or brown. What causes the discoloration? A4: Discoloration often indicates the presence of polymeric side products or residual solvent. High reaction temperatures (>200°C) can lead to decomposition or polymerization of the starting material or product. Impurities in the starting 4,6-dichloroisophthalonitrile can also lead to colored byproducts. A final purification step, such as recrystallization or sublimation, is typically required to obtain a pure, white to light-yellow solid.[4]

Q5: Is it necessary to use a phase-transfer catalyst? A5: While not always mandatory, a phase-transfer catalyst (PTC) can significantly improve reaction rates and yields, especially when using KF. PTCs like tetrabutylammonium bromide (TBAB) or crown ethers (e.g., 18-crown-6) help transport the fluoride anion from the solid phase into the organic phase, where the reaction occurs.[1][3] This can allow for lower reaction temperatures and shorter reaction times.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures with a logical, cause-and-effect approach.

Issue 1: Low or No Conversion of Starting Material

A low conversion rate is the most common problem, pointing to issues with reagents, conditions, or catalysts.

G start Low Conversion Detected (via TLC, GC, or NMR) reagent_check Verify Reagent Quality start->reagent_check conditions_check Review Reaction Conditions reagent_check->conditions_check Reagents OK purify_reagents Purify/Dry Reagents & Repeat Experiment reagent_check->purify_reagents Impurities Found (e.g., water) temp_issue Temperature Too Low? conditions_check->temp_issue solvent_issue Incorrect Solvent Choice? temp_issue->solvent_issue No increase_temp Increase Temperature (e.g., in 10°C increments) temp_issue->increase_temp Yes change_solvent Switch to Higher-Boiling Polar Aprotic Solvent (e.g., Sulfolane) solvent_issue->change_solvent Yes ptc_issue PTC Ineffective or Absent? solvent_issue->ptc_issue No add_ptc Add/Change PTC (e.g., 18-crown-6) ptc_issue->add_ptc Yes

References

Technical Support Center: Synthesis of 4,6-Difluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-difluoroisophthalonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated aromatic nitrile. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of various functional materials and pharmaceutical compounds. Its preparation typically involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (HALEX) reaction, starting from a more readily available dihaloisophthalonitrile precursor. An alternative, though less common, approach is the Sandmeyer reaction starting from a diamine precursor. This guide will primarily focus on the HALEX route, as it is the more prevalent method, but will also address potential issues in the Sandmeyer synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most common and industrially viable route is the nucleophilic aromatic substitution (SNAr) of a 4,6-dihalo-isophthalonitrile, typically 4,6-dichloroisophthalonitrile, with a fluoride ion source. This is often referred to as a halogen exchange (HALEX) reaction.

Q2: What are the typical fluoride sources used in the HALEX reaction?

Potassium fluoride (KF) is a widely used fluoride source due to its cost-effectiveness and reactivity.[1] To enhance its nucleophilicity, it is often used in polar aprotic solvents and sometimes in the presence of a phase-transfer catalyst.

Q3: Why is a polar aprotic solvent necessary for the HALEX reaction?

Polar aprotic solvents, such as sulfolane, DMF, or DMSO, are essential for solvating the potassium cation, thereby liberating a more "naked" and highly nucleophilic fluoride anion.[2] This increased nucleophilicity is crucial for the fluoride ion to attack the electron-deficient aromatic ring.

Q4: Can I use other dihaloisophthalonitriles as starting materials?

Yes, 4,6-dibromoisophthalonitrile can also be used. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond, which may allow for milder reaction conditions. However, the dichloro- precursor is often more cost-effective.

Q5: What are the main side products I should be aware of?

The primary side products include the mono-substituted intermediate (4-chloro-6-fluoroisophthalonitrile), and hydrolysis products of the nitrile groups, such as 4,6-difluoroisophthalamide or the corresponding carboxylic acids. The formation of these hydrolysis products is more prevalent if water is present in the reaction mixture.

Troubleshooting Guide: The HALEX Synthesis of this compound

This section addresses specific issues that may arise during the synthesis of this compound via the halogen exchange reaction.

Problem 1: Low or No Conversion of the Starting Material

Symptoms:

  • TLC or GC-MS analysis shows a high percentage of unreacted 4,6-dichloroisophthalonitrile.

  • The isolated product yield is significantly lower than expected.

Probable Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inactive Fluoride Source Potassium fluoride is hygroscopic and its surface can become passivated by absorbed water, reducing its reactivity.1. Dry the KF: Before use, dry the potassium fluoride under vacuum at high temperature (e.g., 150-200 °C) for several hours. 2. Use Spray-Dried KF: Spray-dried KF has a higher surface area and is often more reactive.[1]
Insufficient Reaction Temperature The activation energy for nucleophilic aromatic substitution can be high, especially with less activated substrates.1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring the reaction progress by TLC or GC-MS. Be mindful of the solvent's boiling point and potential for side reactions at higher temperatures.
Presence of Water in the Reaction Water can hydrate the fluoride ions, reducing their nucleophilicity, and can also lead to hydrolysis of the nitrile groups.1. Use Anhydrous Solvent: Ensure the solvent is thoroughly dried before use. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Poor Solubility of KF If the potassium fluoride is not sufficiently soluble or dispersed in the reaction medium, the reaction rate will be slow.1. Effective Stirring: Ensure vigorous stirring to maintain a good dispersion of the KF. 2. Phase-Transfer Catalyst: Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) to improve the solubility of the fluoride ion in the organic phase.
Problem 2: Formation of Significant Amounts of Mono-substituted Intermediate

Symptoms:

  • Analysis of the crude product shows a significant peak corresponding to 4-chloro-6-fluoroisophthalonitrile.

Probable Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Reaction Time or Temperature The substitution of the second chlorine atom is often slower than the first due to the deactivating effect of the first fluorine substituent.1. Extend Reaction Time: Continue the reaction for a longer period, monitoring for the disappearance of the mono-substituted intermediate. 2. Increase Temperature: A higher temperature can provide the necessary activation energy for the second substitution.
Stoichiometry of KF An insufficient amount of potassium fluoride will lead to incomplete reaction.1. Increase KF Stoichiometry: Use a larger excess of potassium fluoride (e.g., 2.5-3.0 equivalents per chlorine atom) to drive the reaction to completion.
Problem 3: Presence of Hydrolysis Side Products

Symptoms:

  • IR analysis of the product shows characteristic peaks for amide (C=O and N-H stretching) or carboxylic acid (broad O-H and C=O stretching) functional groups.

  • Mass spectrometry indicates the presence of compounds with higher molecular weights corresponding to the amide or carboxylic acid.

Probable Causes & Solutions:

Cause Explanation Troubleshooting Steps
Water in the Reaction Mixture As mentioned previously, water can hydrolyze the nitrile groups, especially at elevated temperatures and in the presence of base (KF can act as a weak base).1. Rigorous Anhydrous Conditions: Take extra care to ensure all reagents and the reaction setup are free of water.
Work-up Procedure Quenching the reaction with water or aqueous solutions at high temperatures can promote hydrolysis.1. Cool Before Quenching: Ensure the reaction mixture is cooled to room temperature or below before quenching with water. 2. Neutralize Carefully: If an acidic or basic work-up is used, perform the neutralization at low temperatures.

Experimental Workflow: Troubleshooting Low Conversion

G start Low Conversion Observed check_kf Verify KF Activity (Dryness, Particle Size) start->check_kf check_temp Evaluate Reaction Temperature start->check_temp check_water Assess for Water Contamination start->check_water check_stirring Examine Stirring Efficiency start->check_stirring dry_kf Dry KF under Vacuum check_kf->dry_kf If KF is suspect increase_temp Increase Reaction Temperature check_temp->increase_temp If temp is too low use_anhydrous Use Anhydrous Solvent/Inert Atmosphere check_water->use_anhydrous If water is present improve_stirring Increase Stirring Rate/ Use Baffles check_stirring->improve_stirring If stirring is poor end Improved Conversion dry_kf->end increase_temp->end use_anhydrous->end add_ptc Consider Adding Phase-Transfer Catalyst improve_stirring->add_ptc If still poor improve_stirring->end add_ptc->end G cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure cluster_2 Second Substitution start 4,6-Dichloroisophthalonitrile + F⁻ intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Addition intermediate2 Meisenheimer Complex product 4-Chloro-6-fluoroisophthalonitrile + Cl⁻ intermediate2->product Elimination product2 4-Chloro-6-fluoroisophthalonitrile + F⁻ final_product This compound + Cl⁻ product2->final_product Repeat S_NAr

References

Technical Support Center: Troubleshooting Guide for 4,6-Difluoroisophthalonitrile Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-Difluoroisophthalonitrile. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during its polymerization to form high-performance poly(arylene ether nitrile)s (PENs). The synthesis of PENs via nucleophilic aromatic substitution (SNAr) is a powerful technique, but its success hinges on meticulous control over reaction parameters.[1] This document addresses specific issues in a practical, question-and-answer format to help you diagnose and resolve experimental hurdles.

The polymerization typically involves the reaction of this compound with a bisphenol comonomer (like Bisphenol A or Hydroquinone) in a polar aprotic solvent, using a weak base like potassium carbonate.[2][3] The reaction proceeds via an SNAr mechanism, where the electron-withdrawing nitrile groups activate the aromatic ring for nucleophilic attack by the phenoxide, displacing the fluoride ions.[4][5]

Frequently Asked Questions & Troubleshooting Guides

Q1: My polymerization resulted in a low intrinsic viscosity and low molecular weight polymer. What are the likely causes and how can I fix this?

A: Achieving a high molecular weight is critical for desirable mechanical and thermal properties and is the most common challenge in this step-growth polymerization.[6] Low molecular weight is almost always a result of a deviation from ideal reaction conditions. The primary culprits are impurities (especially water), inaccurate stoichiometry, and suboptimal reaction temperature or time.

The Carothers equation dictates that for a step-growth polymerization, a high degree of polymerization can only be achieved when the reaction reaches very high conversion (p > 0.99) and there is a near-perfect stoichiometric balance of functional groups.[6][7]

Causality and In-Depth Explanation:

  • Presence of Water: Water is detrimental in several ways. It can hydrolyze the activated C-F bond on the monomer and, more critically, it reacts with the potassium carbonate (K₂CO₃) and the in-situ formed phenoxide nucleophile. This reduces the concentration of active nucleophiles and disrupts the crucial 1:1 stoichiometric balance between the phenoxide and fluoride functional groups, effectively terminating chain growth.

  • Incorrect Stoichiometry: An excess of either monomer will lead to polymer chains that are all terminated with the same functional group, preventing further polymerization and severely limiting the molecular weight.[8][9] This is the most direct application of the Carothers principle.

  • Monofunctional Impurities: Impurities with a single reactive group (e.g., phenol or a monofluorinated compound) act as "chain stoppers." Once they react with a growing polymer chain, that chain end is capped and can no longer propagate.

  • Insufficient Reaction Temperature/Time: The formation of the phenoxide by K₂CO₃ and the subsequent nucleophilic attack requires sufficient thermal energy.[10] If the temperature is too low or the reaction time too short, the conversion will be low, leading directly to a low degree of polymerization.[6]

Protocol: Systematic Check for Low Molecular Weight
  • Monomer and Reagent Purity:

    • Action: Recrystallize both the this compound and the bisphenol comonomer from an appropriate solvent (e.g., toluene or ethanol/water mixture) and dry them thoroughly under vacuum at an elevated temperature (e.g., 80-100°C) for several hours before use.

    • Action: Use fresh, anhydrous potassium carbonate (K₂CO₃). It is best practice to grind the K₂CO₃ into a fine powder and dry it in an oven at >120°C for at least 12 hours prior to use. Store in a desiccator.

  • Solvent Anhydrousness:

    • Action: Use a high-purity, anhydrous grade of polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).[11] For best results, distill the solvent over a suitable drying agent (e.g., calcium hydride) under reduced pressure.

  • Stoichiometric Precision:

    • Action: Use a high-precision analytical balance (±0.1 mg) to weigh the monomers. Calculate molar equivalents carefully to ensure a ratio as close to 1.000:1.000 as possible.

  • Water Removal (Azeotropic Dehydration):

    • Action: Set up the reaction with a Dean-Stark trap. Add a co-solvent like toluene to the reaction mixture. Heat the mixture to the reflux temperature of toluene (around 110-140°C depending on the main solvent) for 2-4 hours to azeotropically remove any trace water from the reagents and solvent before increasing the temperature to the target polymerization temperature.[12]

  • Reaction Conditions:

    • Action: Ensure the reaction temperature is maintained consistently, typically between 160-190°C. Monitor the reaction progress by observing the increase in viscosity of the solution (e.g., the "threading" of the polymer solution on a stirring rod). Extend the reaction time if necessary.

Q2: My final polymer is dark brown/black instead of the expected off-white or light yellow. Why is this happening and can it be prevented?

A: Polymer discoloration is a strong indicator of degradation or undesirable side reactions, often triggered by excessive heat or the presence of oxygen.[13][14] While PEN polymers are known for their high thermal stability, the conditions during synthesis are harsh and can lead to the formation of chromophores.[15][16]

Causality and In-Depth Explanation:

  • Thermo-oxidative Degradation: This is the most frequent cause.[17] At high temperatures (>190-200°C), especially if there are trace amounts of oxygen present, the polymer backbone or side chains can undergo oxidation. This creates conjugated systems and carbonyl groups, which absorb visible light and appear colored.[18]

  • Side Reactions of Nitrile Groups: At very high temperatures, the nitrile (cyano) groups can undergo side reactions. The most notable is trimerization to form thermally stable, but often colored, triazine rings, which can act as cross-linking points.[1]

  • Solvent Degradation: Polar aprotic solvents like NMP can also degrade at high temperatures, especially in the presence of a strong base, producing colored byproducts that get trapped in the polymer matrix.

Protocol: Preventing Polymer Discoloration
  • Maintain a Strictly Inert Atmosphere:

    • Action: Before starting the reaction, thoroughly purge the reaction vessel with a high-purity inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Action: Maintain a slight positive pressure of the inert gas throughout the entire polymerization and cooling process to prevent any air from leaking into the system. A gas bubbler is an effective tool for this.

  • Optimize Reaction Temperature:

    • Action: Determine the minimum temperature required for efficient polymerization. While higher temperatures increase the reaction rate, they also exponentially increase the rate of degradation.[14] A typical range is 170-190°C. Avoid exceeding 200°C unless absolutely necessary and validated.

  • Limit Reaction Time:

    • Action: Monitor the reaction viscosity. Once the desired molecular weight is achieved (indicated by a very viscous, "honey-like" consistency), cool the reaction promptly. Prolonged heating after the polymerization is complete only serves to increase the likelihood of degradation.[17]

  • Purification of the Final Polymer:

    • Action: After precipitating the polymer, wash it thoroughly not just with water, but also with a hot solvent like ethanol or methanol. This helps remove trapped, colored impurities originating from the solvent or low-molecular-weight side products.

Q3: The reaction mixture gelled during polymerization, resulting in an insoluble product. What causes this and how can I avoid it?

A: Gelation is the formation of a cross-linked, three-dimensional polymer network, leading to an insoluble and intractable material.[19] In the context of this compound polymerization, this is an unwanted side reaction that indicates a loss of control over the linear chain growth.

Causality and In-Depth Explanation:

  • Nitrile Trimerization: As mentioned above, this is a primary cause of cross-linking. At elevated temperatures (typically >220°C, but can be catalyzed at lower temperatures), three nitrile groups can react to form a highly stable triazine ring.[1][20] If these nitrile groups are on different polymer chains, this reaction effectively creates a cross-link. This process is sometimes used intentionally to cure phthalonitrile resins but is undesirable during thermoplastic synthesis.[21][22]

  • Multifunctional Impurities: If one of the monomers contains impurities with more than two reactive functional groups (e.g., a tri-phenol impurity in the bisphenol monomer), it will act as a branching point. As the reaction progresses, these branching points connect multiple polymer chains, eventually leading to a gelled network.

  • Side Reactions at the Benzene Ring: Under very harsh conditions, side reactions involving the polymer backbone itself can occur, though this is less common than nitrile trimerization.

Protocol: Avoiding Gelation
  • Strict Temperature Control:

    • Action: Maintain the reaction temperature below 200°C. Use a reliable temperature controller and ensure the thermometer is correctly placed to measure the internal reaction temperature, not the heating mantle temperature.

  • Monomer Purity Verification:

    • Action: Ensure the purity of your monomers. If there is any suspicion of multifunctional impurities, rigorous purification by recrystallization or chromatography is essential. Check the supplier's certificate of analysis.

  • Control Reaction Time:

    • Action: Avoid unnecessarily long reaction times. Once the target viscosity is reached, cool the reaction down to stop propagation and potential side reactions.

  • Use of a Chain Capping Agent (If Necessary):

    • Action: In some formulations, a small, controlled amount of a monofunctional reagent (like 4-fluorobenzonitrile or phenol) can be added at the end of the polymerization to cap the reactive chain ends. This prevents further reactions during high-temperature workup or subsequent processing, but it must be done carefully as it will limit the final molecular weight.

Summary of Optimized Reaction Parameters

For the synthesis of high-molecular-weight, light-colored poly(arylene ether nitrile) from this compound and a bisphenol (e.g., Bisphenol A), the following conditions serve as an excellent starting point.

ParameterRecommended Value/ConditionRationale
Monomer Stoichiometry 1.000 : 1.000 (Difluoro : Bisphenol)Essential for achieving high molecular weight per the Carothers equation.[8]
Solvent Anhydrous NMP or DMAcPolar aprotic solvent required to dissolve polymer and stabilize intermediates.[11]
Base Anhydrous K₂CO₃ (fine powder)Weak base to deprotonate the bisphenol without significant side reactions.[2]
Base Stoichiometry 1.1 - 1.4 moles per mole of bisphenolSlight excess ensures complete deprotonation of the phenol groups.
Azeotroping Agent TolueneFor azeotropic removal of water prior to polymerization.
Dehydration Step 130-150°C for 2-4 hoursEnsures a rigorously anhydrous environment critical for chain growth.
Polymerization Temp. 170-190°CBalances a fast reaction rate with minimizing thermal degradation.[15]
Atmosphere Inert (High-purity N₂ or Ar)Prevents thermo-oxidative degradation and discoloration.[13]
Reaction Time 4-12 hoursTime-dependent on temperature and desired molecular weight; monitor via viscosity.

Visualized Workflows and Mechanisms

Polymerization Mechanism

The core reaction is a Nucleophilic Aromatic Substitution (SNAr). The process involves the formation of a phenoxide which then attacks the electron-deficient aromatic ring of the this compound, proceeding through a negatively charged intermediate known as a Meisenheimer complex.[5][23]

SNAr_Mechanism cluster_step1 Step 1: Nucleophile Formation cluster_step2 Step 2: Nucleophilic Attack & Polymerization Bisphenol Bisphenol (Ar-(OH)₂) Phenoxide Phenoxide Nucleophile (Ar-(O⁻)₂) Bisphenol->Phenoxide - H₂O, CO₂ K2CO3 K₂CO₃ (Base) Phenoxide_ext Phenoxide DFIPN This compound Meisenheimer Meisenheimer Complex (Intermediate) Polymer Poly(arylene ether nitrile) + F⁻ Meisenheimer->Polymer - F⁻ (Rate Limiting) Phenoxide_ext->Meisenheimer + DFIPN

Caption: SNAr polymerization of this compound.

Troubleshooting Workflow for Low Molecular Weight

This logical diagram outlines the decision-making process when diagnosing the cause of low molecular weight polymer.

Troubleshooting_Workflow start Problem: Low Molecular Weight (Low Viscosity / GPC) q1 Was stoichiometry calculated and weighed precisely? start->q1 a1_no Action: Re-weigh monomers on a calibrated 4-place balance. Recalculate molar ratios. q1->a1_no No q2 Were all reagents rigorously dried? q1->q2 Yes end_node Re-run experiment with all parameters controlled. a1_no->end_node a1_yes Yes a2_no Action: Recrystallize/dry monomers. Bake K₂CO₃. Distill solvent. q2->a2_no No q3 Was azeotropic dehydration performed effectively? q2->q3 Yes a2_no->end_node a2_yes Yes a3_no Action: Implement/extend azeotropic dehydration step (e.g., Toluene, 2-4h). q3->a3_no No q4 Were reaction temp/time sufficient for high conversion? q3->q4 Yes a3_no->end_node a3_yes Yes a4_no Action: Increase temperature (target 180°C) and/or extend reaction time. Monitor viscosity. q4->a4_no No q4->end_node Yes a4_no->end_node

Caption: Decision tree for troubleshooting low molecular weight issues.

References

Technical Support Center: Optimizing Reaction Temperature for 4,6-Difluoroisophthalonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4,6-Difluoroisophthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction temperatures in nucleophilic aromatic substitution (SNAr) reactions involving this compound. By understanding the underlying chemical principles, you can enhance reaction efficiency, improve product purity, and minimize side-product formation.

Introduction to the Reactivity of this compound

This compound is a highly valuable building block in medicinal chemistry and materials science. Its reactivity is dominated by the two fluorine atoms, which are activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of the two cyano (-CN) groups. The cyano groups, positioned meta to each other and ortho/para to the fluorine atoms, effectively stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thus facilitating the displacement of the fluoride ions.

The general mechanism for the SNAr reaction of this compound is depicted below:

Caption: Generalized SNAr mechanism for this compound.

Frequently Asked Questions (FAQs)

Q1: At which position does the first substitution on this compound occur?

A1: Both fluorine atoms at the 4- and 6-positions are electronically equivalent. Therefore, the initial nucleophilic attack can occur at either position with equal probability, leading to a single mono-substituted product.

Q2: Why is fluoride a good leaving group in this SNAr reaction, while it's a poor leaving group in SN2 reactions?

A2: This is a critical concept in SNAr chemistry. The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This inductive effect lowers the activation energy of the rate-determining addition step. While fluoride is not the most stable anion compared to other halides, its powerful activating effect on the aromatic ring for the initial attack outweighs its leaving group ability, leading to the observed reactivity trend of F > Cl > Br > I in SNAr.[1][2]

Q3: What are the typical solvents and bases used for reactions with this compound?

A3: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are commonly used as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. The choice of base depends on the nucleophile. For weakly acidic nucleophiles like phenols or anilines, a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient to generate the active nucleophile. For alcohol nucleophiles, a stronger base like sodium hydride (NaH) may be necessary.

Troubleshooting Guide: Optimizing Reaction Temperature

The reaction temperature is a critical parameter in the SNAr of this compound. It directly influences the reaction rate, yield, and the formation of byproducts. The following guide addresses common issues related to reaction temperature.

Problem 1: Low or No Conversion to the Desired Product

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted this compound.

  • The reaction appears sluggish or has stalled.

Potential Causes & Solutions:

  • Insufficient Thermal Energy: The activation energy for the reaction may not be reached at the current temperature.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress at each new temperature. For many SNAr reactions on difluorinated aromatic nitriles, temperatures can range from room temperature to over 150 °C, depending on the nucleophile's reactivity.[3]

  • Poor Nucleophile Reactivity: The nucleophile may not be strong enough to react efficiently at a lower temperature.

    • Solution: Before increasing the temperature, ensure the nucleophile is sufficiently activated. If using a base, consider a stronger or more soluble one (e.g., switching from K₂CO₃ to Cs₂CO₃). If the nucleophile is an alcohol, ensure it has been fully deprotonated by the base.

  • Inadequate Solvent Choice: The solvent may not be effectively promoting the reaction.

    • Solution: Ensure a suitable polar aprotic solvent is in use. Solvents with higher boiling points like DMSO or DMF are often preferred for reactions requiring elevated temperatures.

Caption: Workflow for troubleshooting low reaction conversion.

Problem 2: Formation of Multiple Products or Byproducts

Symptoms:

  • TLC shows multiple spots in addition to the starting material and the desired product.

  • LC-MS or NMR analysis indicates the presence of impurities.

Potential Causes & Solutions:

  • Di-substitution: At elevated temperatures or with extended reaction times, the mono-substituted product can undergo a second SNAr reaction, especially if an excess of the nucleophile is used.

    • Solution:

      • Lower the Reaction Temperature: This will decrease the rate of the second substitution, which typically has a higher activation energy than the first.

      • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the nucleophile.

      • Monitor Reaction Time: Closely monitor the reaction and stop it once the starting material is consumed to prevent over-reaction.

  • Decomposition of Starting Material or Product: this compound or the desired product may be thermally unstable at the reaction temperature.

    • Solution: Run the reaction at the lowest possible temperature that provides a reasonable reaction rate. If high temperatures are unavoidable, consider using a more reactive nucleophile or a catalyst to allow for milder conditions.

  • Side Reactions of the Nucleophile: The nucleophile itself might be undergoing side reactions at higher temperatures (e.g., elimination, rearrangement).

    • Solution: Investigate the thermal stability of your nucleophile. If it is unstable, a lower reaction temperature is necessary.

Problem 3: Reaction is Too Fast or Exothermic

Symptoms:

  • A rapid exotherm is observed upon addition of reagents.

  • The reaction goes to completion almost instantaneously, potentially leading to byproduct formation due to localized overheating.

Potential Causes & Solutions:

  • Highly Reactive Nucleophile and/or High Temperature: The combination of a very reactive nucleophile and an elevated temperature can lead to an uncontrollable reaction rate.

    • Solution:

      • Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and allow it to warm gradually.

      • Slow Addition of Reagents: Add the nucleophile or the base portion-wise or via a syringe pump to control the reaction rate and dissipate heat.

      • Dilution: Increasing the solvent volume can help to better manage the heat generated.

Experimental Protocols

Protocol 1: General Procedure for a Temperature Optimization Study

This protocol provides a framework for systematically optimizing the reaction temperature for the SNAr of this compound with a generic nucleophile (e.g., a phenol).

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an appropriate anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Base Addition: Add a suitable base (e.g., K₂CO₃, 1.5-2.0 eq.).

  • Nucleophile Addition: Add the nucleophile (1.0-1.1 eq.).

  • Temperature Screening:

    • Experiment 1: Stir the reaction mixture at room temperature (e.g., 25 °C).

    • Experiment 2: Set up an identical reaction and heat it to a moderately elevated temperature (e.g., 50 °C).

    • Experiment 3: Set up a third reaction and heat it to a higher temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of all three reactions at regular intervals (e.g., every hour) by TLC or LC-MS. Note the time to completion and the formation of any byproducts.

  • Analysis: Based on the results, select the temperature that provides a reasonable reaction time with the highest purity and yield of the desired product. Further fine-tuning can be done in smaller temperature increments around the optimal temperature identified.

Data Presentation: Example of Temperature Optimization Data

The following table illustrates hypothetical results from a temperature optimization study for the reaction of this compound with a substituted phenol.

Temperature (°C)Reaction Time (h)Yield of Mono-substituted Product (%)Purity by HPLC (%)Notes
252435>98Very slow reaction, incomplete conversion.
50885>98Good conversion and purity.
8029295Faster reaction, but a minor di-substituted byproduct is observed.
10019088Significant formation of di-substituted and other degradation byproducts.

References

purification challenges of 4,6-Difluoroisophthalonitrile and solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoroisophthalonitrile is a key building block in the synthesis of various high-value compounds in the pharmaceutical and materials science sectors. The purity of this reagent is paramount, as even trace impurities can significantly impact downstream reaction yields, selectivity, and the safety profile of the final product. This guide provides a comprehensive overview of the common purification challenges associated with this compound and details robust solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on common synthetic routes, the primary impurities include:

  • 4,6-Difluoro-3-cyanobenzamide: This is the most prevalent process-related impurity, arising from the partial hydrolysis of one of the nitrile groups. The presence of moisture and acidic or basic conditions during synthesis or work-up can exacerbate its formation.[1][2][3][4][5]

  • Unreacted Starting Materials and Intermediates: Depending on the synthetic pathway, residual starting materials such as 3,5-difluoroaniline or its precursors may be present.[6]

  • Halogenated Impurities: If the synthesis involves halogenated precursors (e.g., brominated or chlorinated anilines), you may encounter residual halogenated aromatic compounds.[7][8][9]

  • Solvent Adducts and Residual Solvents: Incomplete removal of reaction or crystallization solvents can lead to their presence in the final product.

Q2: My this compound has a yellowish tint. What is the likely cause and how can I remove it?

A2: A yellowish discoloration often indicates the presence of colored impurities, which may include residual starting materials, by-products from side reactions, or degradation products. Recrystallization is often an effective method for removing these types of impurities. If a single solvent recrystallization is insufficient, employing a mixed-solvent system or treatment with activated carbon during the recrystallization process can be beneficial.

Q3: I'm observing poor peak shape and tailing during HPLC analysis of my purified product. What could be the issue?

A3: Poor peak shape in HPLC can be attributed to several factors:

  • Co-eluting Impurities: A hidden impurity under your main peak can cause tailing or fronting.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Using a mobile phase with additives like trifluoroacetic acid (TFA) or formic acid can help to mitigate these interactions.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound and impurities, influencing their retention and peak shape.

Q4: Can I use Gas Chromatography (GC) to analyze the purity of this compound?

A4: Yes, GC is a suitable technique for analyzing the purity of this compound, provided it is sufficiently volatile and thermally stable under GC conditions. A GC-MS (Gas Chromatography-Mass Spectrometry) method would be particularly useful for identifying unknown impurities. Derivatization may be necessary for less volatile impurities.

Troubleshooting Guide: Purification Workflows

This section provides a structured approach to troubleshooting common purification issues.

Workflow for Impurity Identification and Removal

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Steps cluster_end Final Product Crude_Product Crude this compound Analysis Purity Analysis (HPLC/GC) Crude_Product->Analysis Purity_Check Purity > 99%? Analysis->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization No Pure_Product Pure Product Purity_Check->Pure_Product Yes Recrystallization->Analysis Chromatography Column Chromatography Recrystallization->Chromatography If Recrystallization Fails Chromatography->Analysis Further_Analysis Further Characterization (NMR, MS) Pure_Product->Further_Analysis HPLCMethodDevelopment Start Start with a Generic Gradient Method Initial_Run Perform Initial Run Start->Initial_Run Evaluate_Chroma Evaluate Chromatogram (Peak Shape, Resolution) Initial_Run->Evaluate_Chroma Decision Acceptable? Evaluate_Chroma->Decision Optimize_Gradient Optimize Gradient Profile Decision->Optimize_Gradient No Optimize_Mobile_Phase Adjust Mobile Phase (e.g., pH, Additives) Decision->Optimize_Mobile_Phase No Optimize_Column Select Different Column Chemistry Decision->Optimize_Column No Final_Method Final Validated Method Decision->Final_Method Yes Optimize_Gradient->Initial_Run Optimize_Mobile_Phase->Initial_Run Optimize_Column->Initial_Run

References

Technical Support Center: Preventing Unwanted Polymerization of 4,6-Difluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4,6-Difluoroisophthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to proactively prevent and troubleshoot unwanted polymerization events. Given the reactive nature of this valuable building block, understanding its stability is paramount to successful experimentation. This guide provides in-depth, field-proven insights and protocols to ensure the integrity of your material and the success of your research.

Section 1: Understanding the Polymerization Risk

This section addresses the fundamental chemical principles that make this compound susceptible to polymerization.

Q1: What makes this compound prone to unwanted polymerization?

A: The susceptibility of this compound to polymerization stems from its distinct electronic structure. The molecule features an aromatic ring substituted with two fluorine atoms and two nitrile (-C≡N) groups. Both fluorine and nitrile groups are strongly electron-withdrawing. This creates a significant electron deficiency on the aromatic ring and, crucially, makes the carbon atoms of the nitrile groups highly electrophilic. This electrophilicity renders them vulnerable to attack by nucleophiles, which can initiate a chain reaction leading to polymerization.

Q2: What is the most likely mechanism for this unwanted polymerization?

A: The most probable pathway is anionic polymerization .[1][2] This process is initiated by a nucleophile (an anion) attacking one of the electrophilic nitrile carbons. This creates a new, larger anion that can then attack another monomer molecule, propagating the polymer chain. This type of polymerization can be notoriously rapid and difficult to control once initiated, as there is often no natural termination step in a pure system.[2][3] Such reactions are often referred to as "living polymerizations".[1][3]

Common initiators for anionic polymerization include:

  • Strong bases (e.g., hydroxide, alkoxides).

  • Organometallic reagents (e.g., n-butyllithium).[2]

  • Other nucleophilic anions, which may be present as impurities.

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., Nu⁻) Monomer This compound Monomer Initiator->Monomer Nucleophilic Attack AnionicMonomer Activated Anionic Monomer AnionicMonomer_p Activated Anionic Monomer AnionicMonomer->AnionicMonomer_p Propagates Monomer2 Another Monomer Molecule AnionicMonomer_p->Monomer2 Chain Attack GrowingChain Growing Polymer Chain (Anionic)

Diagram 1: Simplified workflow of anionic polymerization.

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and respond to polymerization events during your experiments.

Q3: My vial of this compound, which was a powder, has turned into a solid, discolored mass during storage. What happened?

A: This is a classic sign of slow, uncontrolled polymerization initiated during storage. The most likely causes are exposure to atmospheric moisture, which can generate nucleophilic hydroxide ions on surfaces, or the presence of trace basic impurities in the vial. High storage temperatures can accelerate this process.

Immediate Action:

  • Do not attempt to salvage the material. The polymer is typically intractable and its presence indicates the monomer is no longer pure.

  • Dispose of the vial according to your institution's hazardous waste guidelines.[4]

  • Review your storage protocol.

Preventative Solution: Refer to Protocol 1 for strict storage and handling procedures. Always store the material under a dry, inert atmosphere.

Q4: My reaction turned into an insoluble gel immediately after adding a reagent. What went wrong?

A: This indicates a rapid, runaway polymerization, almost certainly initiated by the reagent you added. This is common when using strong bases, certain nucleophiles, or even some basic salts with the highly sensitive this compound monomer.

Immediate Action:

  • If safe to do so, quench the reaction with a weak acid (e.g., acetic acid in an appropriate solvent) to neutralize the anionic chain carriers.

  • The resulting material is a mixture and should be disposed of as hazardous waste.

Preventative Solution:

  • Scrupulously vet all reagents for compatibility. Avoid strong bases unless they are part of a controlled polymerization reaction.

  • Ensure all solvents and reagents are anhydrous and purified to remove potential initiators.

  • When adding a potentially reactive reagent, do so slowly, at a low temperature, and with vigorous stirring to avoid localized high concentrations.

Q5: I'm seeing my solution become more viscous and change color during a heated reaction. Is this polymerization?

A: Yes, this is highly indicative of thermally induced polymerization. While the primary mechanism is likely still anionic, heat provides the activation energy for initiation by weaker, ambient nucleophiles and dramatically accelerates the propagation rate. Discoloration is also a sign of degradation and polymer formation.[5]

Immediate Action:

  • Immediately cool the reaction vessel in an ice bath to slow the reaction.

  • If possible, introduce an inhibitor or a chain terminator (see Protocol 3 ).

Preventative Solution:

  • Operate at the lowest feasible temperature for your desired reaction.

  • For reactions requiring heat, proactively add a polymerization inhibitor at the start of the experiment. Refer to Protocol 3 .

  • Consider using a continuous flow setup for heated reactions, as this technology provides superior temperature control and minimizes reaction times at elevated temperatures.[6]

Troubleshooting_Workflow cluster_context Context of Observation cluster_cause Probable Cause cluster_solution Corrective Action Start Unwanted Polymerization Observed Storage During Storage Start->Storage Reaction During Reaction Start->Reaction Cause_Storage Moisture/Air Exposure High Temperature Storage->Cause_Storage Likely Cause_Reagent Incompatible Reagent (e.g., Base/Nucleophile) Reaction->Cause_Reagent If upon reagent addition Cause_Heat Thermally Accelerated Polymerization Reaction->Cause_Heat If during heating Sol_Storage Review Storage Protocol (See Protocol 1) Cause_Storage->Sol_Storage Sol_Reagent Vet Reagents Purify Solvents Control Addition Cause_Reagent->Sol_Reagent Sol_Heat Lower Temperature Add Inhibitor (See Protocol 3) Cause_Heat->Sol_Heat

Diagram 2: Troubleshooting workflow for polymerization events.

Section 3: Proactive Prevention Protocols

Adherence to the following protocols is the most effective strategy for preventing unwanted polymerization.

Protocol 1: Recommended Storage and Handling Procedures

This protocol ensures the long-term stability of your this compound stock.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Room Temperature or Refrigerated (2-8°C)Reduces kinetic energy, slowing any potential degradation pathways.[4]
Atmosphere Dry Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture, a key initiator of anionic polymerization.
Light Amber vial or in a dark locationProtects against potential light-induced degradation or polymerization.[7]
Container Tightly sealed, clean glass vialPrevents contamination and moisture ingress.[7]

Step-by-Step Handling Workflow:

  • Receiving: Upon receipt, inspect the container for an intact seal. Do not use if the seal is compromised.

  • Initial Storage: Immediately place the sealed container in a designated cool, dry, and dark location.[4][7]

  • Dispensing: All weighing and dispensing should be performed in a glovebox or glove bag with a dry, inert atmosphere. If a glovebox is unavailable, work quickly and blanket the material with a stream of dry nitrogen gas.

  • Resealing: After dispensing, purge the vial headspace with dry argon or nitrogen for 15-30 seconds.

  • Securing: Tightly reseal the vial, wrap the cap with paraffin film for an extra barrier, and return it to its designated storage location.

Protocol 2: Inert Atmosphere Operations for Reactions

This protocol is mandatory for any reaction involving this compound.

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried (>120°C for at least 4 hours) or flame-dried under vacuum to remove adsorbed water.

  • System Assembly: Assemble the reaction apparatus (e.g., flask, condenser) while hot and immediately place it under a positive pressure of dry argon or nitrogen via a gas manifold or balloon.

  • Solvent & Reagent Preparation: Use only anhydrous solvents from a purification system or a freshly opened sealed bottle. Transfer solvents and liquid reagents via syringe or cannula.

  • Monomer Addition: Dissolve the solid this compound in your anhydrous solvent under the inert atmosphere before adding other reagents.

  • Maintaining Inertness: Maintain a slight positive pressure of inert gas throughout the entire duration of the reaction, workup, and quenching.

Protocol 3: Use of Inhibitors for High-Risk Applications

For reactions requiring elevated temperatures or involving reagents of uncertain purity, the use of a polymerization inhibitor is strongly advised.

Rationale: While the primary polymerization mechanism is anionic, side reactions or impurities can generate free radicals. Therefore, a radical scavenger is a good general-purpose stabilizer. Phenolic inhibitors are a common and effective choice.[8]

Table 2: Suggested Polymerization Inhibitors

InhibitorClassSuggested Concentration (w/w)Mechanism of Action
Butylated Hydroxytoluene (BHT) Hindered Phenol50 - 200 ppmScavenges free radicals, preventing radical-initiated polymerization.[9]
4-tert-Butylcatechol Substituted Phenol100 - 500 ppmHighly effective radical scavenger.[8]
Phenothiazine (PTZ) Heterocyclic Amine100 - 500 ppmActs as a radical trap; often used in stabilizing acrylic monomers.[10]

Step-by-Step Implementation:

  • Selection: Choose an inhibitor from Table 2 that is soluble in your reaction solvent and will not interfere with your desired chemical transformation. BHT is an excellent first choice due to its common availability and efficacy.

  • Calculation: Calculate the mass of inhibitor needed based on the mass of your this compound monomer. For example, for 10 g of monomer and a target of 100 ppm BHT, you would need 1 mg of BHT.

  • Addition: Add the inhibitor to the reaction vessel along with the monomer and solvent before heating or adding other potentially reactive reagents.

  • Verification: The presence of the inhibitor should prevent the viscosity increases and discoloration associated with polymerization.

Section 4: Frequently Asked Questions (FAQs)

Q6: Is it safe to purify this compound by distillation?

A: Distillation is extremely high-risk due to the required high temperatures, which can readily induce thermal polymerization. It is not recommended. If purification is necessary, low-temperature methods such as recrystallization from a non-reactive, anhydrous solvent are strongly preferred.

Q7: What are the best practices for solvent selection?

A: Always use high-purity, anhydrous, aprotic solvents. Recommended solvents include Toluene, Tetrahydrofuran (THF, ensure it is free of peroxides), or Acetonitrile. Avoid protic solvents like water or alcohols, as they can act as initiators or react with the monomer. Solvents containing basic impurities (e.g., amines in DMF) must be rigorously purified before use.

Q8: How should I dispose of waste containing this compound?

A: All waste, whether it's unreacted monomer, polymerized material, or contaminated labware, must be treated as hazardous chemical waste.[4] Collect it in a clearly labeled, sealed container and follow your institution's environmental health and safety procedures for disposal.[4] Do not mix with incompatible waste streams.

References

Technical Support Center: Characterization of Impurities in 4,6-Difluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4,6-Difluoroisophthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based answers and troubleshooting strategies for challenges encountered during impurity characterization. The structure of this guide flows from general inquiries to specific, advanced analytical troubleshooting to best address the complexities of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the nature and analysis of impurities in this compound.

Q1: What are the most probable impurities in a sample of this compound?

A1: The impurity profile is heavily dependent on the synthetic route. However, based on common manufacturing pathways (e.g., fluorination of a di-substituted benzene followed by cyanation), you can anticipate several classes of impurities. These include residual starting materials, intermediates, isomers, and degradation products. Hydrolysis of the nitrile groups to form amides or carboxylic acids is a common degradation pathway, especially if the sample has been exposed to moisture or non-neutral pH conditions.[1]

Table 1: Potential Impurities in this compound

Impurity ClassPotential StructuresExpected Analytical Behavior
Starting Materials 1,3-Dibromo-4,6-difluorobenzeneLess polar; elutes later in Reverse Phase (RP)-HPLC
Intermediates 2,4-Difluoro-5-bromobenzonitrilePolarity is intermediate between starting material and final product
Isomers 2,5-DifluoroisophthalonitrileSimilar polarity; may co-elute. Requires specialized HPLC columns.[2]
Byproducts 4,6-Difluoro-isophthalamideMore polar; elutes earlier in RP-HPLC
Degradation Products 4,6-Difluoro-3-cyanobenzoic acidSignificantly more polar; elutes much earlier in RP-HPLC

Q2: Which analytical technique should I start with for an initial purity assessment?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended starting point. It is a robust, versatile, and highly sensitive technique for separating and quantifying impurities in non-volatile organic compounds like this compound. A simple reverse-phase gradient method can quickly provide a "fingerprint" of your sample's purity.

Q3: Is Gas Chromatography-Mass Spectrometry (GC-MS) suitable for this analysis?

A3: Yes, GC-MS is an excellent complementary technique.[3][4][5][6] It is particularly useful for identifying volatile or semi-volatile impurities, such as residual solvents or less polar starting materials. The mass spectrometry data provides crucial molecular weight information, which is invaluable for tentative impurity identification.

Q4: When is Nuclear Magnetic Resonance (NMR) spectroscopy necessary?

A4: NMR is the gold standard for definitive structural elucidation.[7][8][9] Once you have isolated a significant unknown impurity (typically via preparative HPLC) or if you suspect the presence of isomers, ¹H, ¹³C, and especially ¹⁹F NMR are essential for unambiguous structure confirmation. The wide chemical shift range of ¹⁹F NMR makes it exceptionally powerful for differentiating fluorinated isomers.[7][9][10]

Part 2: Analytical Workflow & Methodology

A systematic approach is crucial for efficient and accurate impurity characterization. The following workflow outlines the logical progression from initial screening to final identification.

Impurity_Workflow cluster_screening Initial Screening cluster_quant Quantification & Identification cluster_characterization Definitive Characterization Sample Sample of this compound HPLC_UV RP-HPLC-UV Analysis Sample->HPLC_UV Primary Technique GC_MS_Screen GC-MS Analysis Sample->GC_MS_Screen Volatiles & Confirmation Purity_Calc Calculate Purity by Area % HPLC_UV->Purity_Calc LC_MS LC-MS for MW HPLC_UV->LC_MS Method Transfer GC_MS_Screen->LC_MS Cross-reference Impurity_Threshold Impurity > 0.1%? Purity_Calc->Impurity_Threshold Prep_HPLC Preparative HPLC Isolation Impurity_Threshold->Prep_HPLC Yes Report Final Report Impurity_Threshold->Report No NMR NMR (¹H, ¹³C, ¹⁹F) Prep_HPLC->NMR Structure_Elucid Structure Elucidation NMR->Structure_Elucid Structure_Elucid->Report

Caption: Impurity Analysis Workflow.

Detailed Protocol: Reverse-Phase HPLC Method

This protocol provides a robust starting point for the analysis. Method optimization will likely be required based on your specific sample and impurity profile.

  • Column Selection: A C18 column is a versatile first choice. For challenging isomer separations, consider a phenyl-hexyl or a pentafluorophenyl (PFP/F5) phase, which offer alternative selectivity for aromatic and fluorinated compounds.[2]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid helps to protonate silanols on the column packing, reducing peak tailing for any basic impurities, and provides protons for good ionization in subsequent mass spectrometry analysis.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 220 nm and 254 nm

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Ensure the sample is fully dissolved.

Part 3: Troubleshooting Guides

This section is formatted as a series of question-and-answer troubleshooting scenarios you might encounter during your analysis.

HPLC Troubleshooting

Q: My main peak is tailing excessively. What is the cause and how do I fix it?

A: Peak tailing is a common issue and can stem from several sources. The key is to diagnose the cause systematically.[11][12][13][14]

  • Cause 1: Secondary Interactions. The most likely cause is the interaction of polar functional groups on your impurities with active silanol groups on the HPLC column's silica backbone.

    • Solution: Lowering the mobile phase pH can help. The current method uses formic acid, but if tailing persists, try switching to a phosphate buffer at pH 2.5-3.0. This ensures that any residual silanols are fully protonated and less likely to interact with your analytes.[14]

  • Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves significantly, you were overloading the column.[12][14]

  • Cause 3: Column Contamination or Void. A buildup of strongly retained compounds at the column inlet or a void (a physical gap in the packing material) can distort peak shape.

    • Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this doesn't work, replace the guard column if you are using one. If the problem persists, the analytical column may need to be replaced.[11][13]

HPLC_Troubleshooting Problem Problem: Peak Tailing Cause1 Cause: Secondary Interactions? Problem->Cause1 Cause2 Cause: Column Overload? Problem->Cause2 Cause3 Cause: Column Void/Contamination? Problem->Cause3 Solution1 Solution: Lower mobile phase pH (e.g., use phosphate buffer at pH 2.5) Cause1->Solution1 Test Solution2 Solution: Inject a diluted sample (e.g., 1:10 dilution) Cause2->Solution2 Test Solution3 Solution: Reverse/flush column. Replace guard/analytical column. Cause3->Solution3 Test

Caption: HPLC Peak Tailing Troubleshooting Logic.

Q: I see split peaks in my chromatogram. What does this mean?

A: Peak splitting can be perplexing, but it usually points to an issue at the point of injection or the very top of the column.[11][14]

  • Cause 1: Sample Solvent Incompatibility. If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or DMF), it can cause the sample band to distort as it enters the column.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase (in this case, 30% acetonitrile/water). If solubility is an issue, use the minimum amount of a stronger solvent and then dilute with the mobile phase.[14]

  • Cause 2: Column Inlet Frit Blockage. Particulate matter from your sample or from pump seal wear can partially block the inlet frit of your column, causing the sample to flow unevenly onto the stationary phase.

    • Solution: Filter all your samples and mobile phases. If you suspect a blockage, try back-flushing the column. If the problem persists, the column may need replacement.[11][13]

  • Cause 3: Co-eluting Impurity. What appears as a split peak may actually be two very closely eluting compounds.

    • Solution: Try running a shallower gradient to increase separation. You can also inject a smaller volume to see if the two peaks become more distinct.[12]

GC-MS Troubleshooting

Q: I'm not seeing my main compound, this compound, in the GC-MS chromatogram.

A: This is likely due to one of two reasons: the compound's volatility or the temperature settings.

  • Cause 1: Insufficient Volatility. Although many benzonitrile derivatives are suitable for GC, this compound has a relatively high boiling point.

    • Solution: Ensure your GC inlet and oven temperature program are sufficiently high. Use a high-temperature, low-bleed column (e.g., a 5% phenyl-methylpolysiloxane). A starting oven temperature of 100°C, ramping to 300°C, with an inlet temperature of 280°C is a good starting point.

  • Cause 2: Thermal Degradation. The compound might be degrading in the hot GC inlet.

    • Solution: Use a deactivated, glass wool-packed inlet liner to minimize active sites that can promote degradation. If degradation is still suspected, lowering the inlet temperature in 20°C increments may help, but this can also lead to poor peak shape if the temperature is too low.

Q: How can I use mass spectrometry to differentiate between isomers of difluoroisophthalonitrile?

A: Differentiating positional isomers by mass spectrometry alone is challenging because they have the same molecular weight and often produce very similar fragmentation patterns under standard Electron Ionization (EI).

  • Solution: The primary differentiation must come from chromatographic separation. Use a GC column that provides shape selectivity, such as one with a more polar stationary phase. While the mass spectra may not be definitive, subtle differences in the relative abundance of fragment ions can sometimes be observed. However, for an unambiguous assignment, you must rely on isolating the isomer and running ¹⁹F NMR, where the fluorine-fluorine and fluorine-proton coupling patterns will be unique to each isomer.[7]

References

Technical Support Center: Strategies to Control the Molecular Weight of Polymers from 4,6-Difluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the polymerization of 4,6-difluoroisophthalonitrile. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you precisely control the molecular weight of your poly(arylene ether nitrile)s (PENs), a critical factor influencing their final properties and performance.

The synthesis of PENs from this compound and various bisphenol co-monomers typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction.[1] This step-growth polymerization mechanism is highly effective but requires careful control over several experimental parameters to achieve the desired molecular weight and avoid common pitfalls such as low yield, gelation, or poor solubility. This document is designed to serve as a field guide to navigate these challenges.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the polymerization process in a direct question-and-answer format.

Q1: My polymerization resulted in a very low molecular weight polymer. What are the likely causes and how can I fix it?

A1: Achieving a low molecular weight is a frequent issue in step-growth polymerization and can be attributed to several factors. The underlying cause is any condition that prematurely terminates chain growth.

Common Causes & Solutions:

  • Imperfect Stoichiometry: The SNAr polymerization is highly sensitive to the molar ratio of the comonomers (this compound and the bisphenol). A slight excess of one monomer will lead to chains that are all terminated with that same monomer, preventing further growth.

    • Solution: Ensure high-purity monomers. Accurately weigh all reagents to at least three decimal places. Perform high-resolution NMR or elemental analysis on your monomers to confirm their purity before use.

  • Presence of Water: Water can react with the base (e.g., K₂CO₃) used to deprotonate the bisphenol, reducing its effectiveness. It can also hydrolyze the activated fluoro-groups on the monomer under harsh conditions.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly in an oven before use. The polymerization should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination. A common technique is to azeotropically remove water with a solvent like toluene before initiating polymerization.[2]

  • Insufficient Reaction Time or Temperature: The polymerization may not have reached completion. SNAr reactions for high-performance polymers often require elevated temperatures (>150 °C) and prolonged reaction times (>12 h) to achieve high molecular weights.[3]

    • Solution: Incrementally increase the reaction temperature and time. Monitor the reaction progress by periodically taking samples and measuring the inherent viscosity. The reaction is often considered complete when a significant increase in viscosity is observed (the "threading phenomenon").[2]

  • Poor Monomer or Polymer Solubility: If the growing polymer chain precipitates from the solution, chain growth will cease.[4]

    • Solution: Ensure you are using an appropriate polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO), which are known to be effective for these types of polymerizations.[5][6] If solubility remains an issue, consider increasing the reaction temperature or using a solvent mixture.

Troubleshooting Workflow: Low Molecular Weight

G start Low Molecular Weight Observed check_stoich Verify Monomer Stoichiometry & Purity start->check_stoich check_water Check for Water Contamination start->check_water check_conditions Review Reaction Time & Temperature start->check_conditions check_solubility Assess Polymer Solubility start->check_solubility sol_stoich Use High-Purity Monomers Accurate Weighing check_stoich->sol_stoich sol_water Use Anhydrous Solvents Inert Atmosphere Azeotropic Distillation check_water->sol_water sol_conditions Increase Reaction Time/Temp Monitor Viscosity check_conditions->sol_conditions sol_solubility Use Appropriate Polar Aprotic Solvent (NMP, DMAc) Increase Temperature check_solubility->sol_solubility

Caption: Troubleshooting workflow for low molecular weight polymers.

Q2: I'm observing gel formation/cross-linking during my polymerization. What's happening and how can I prevent it?

A2: Gelation indicates the formation of an infinite polymer network, which is undesirable when aiming for a soluble, processable thermoplastic.

Common Causes & Solutions:

  • Trimerization of Nitrile Groups: The pendant nitrile (-C≡N) groups on the polymer backbone can undergo cyclotrimerization at very high temperatures to form triazine rings, which act as cross-links.[1]

    • Solution: Carefully control the reaction temperature to avoid excessive heat. If high temperatures are required for polymerization, consider reducing the reaction time once the target molecular weight is approached.

  • Multifunctional Impurities: If your monomers contain impurities with more than two reactive sites (e.g., a tri-phenol), they will act as cross-linking agents, leading to gelation.

    • Solution: Rigorously purify all monomers before polymerization. Techniques like recrystallization or sublimation are often necessary.

Q3: The resulting polymer has poor solubility, making characterization and processing difficult. What can I do?

A3: Poor solubility is a common characteristic of rigid-rod polymers like many PENs, especially at high molecular weights.[1]

Common Causes & Solutions:

  • Excessively High Molecular Weight: As the polymer chains grow longer, their entanglement and intermolecular forces increase, reducing solubility.

    • Solution: Deliberately target a lower molecular weight. This can be achieved by slightly offsetting the monomer stoichiometry or by using an end-capping agent (see Part 2, Q2).

  • Rigid Polymer Backbone: The aromatic backbone of PENs imparts high thermal stability but also rigidity, which promotes packing and reduces solubility.

    • Solution: Incorporate "flexible" or "kinked" monomers into the polymer backbone through copolymerization. For example, using a bisphenol with a flexible ether linkage or a bulky, non-planar structure can disrupt chain packing and improve solubility.[1]

Part 2: FAQs on Molecular Weight Control Strategies

This section explores specific techniques to proactively control the molecular weight of your polymer.

Q1: How does adjusting the monomer ratio control molecular weight?

A1: This is the most fundamental method for controlling molecular weight in step-growth polymerizations. The Carothers equation describes this relationship. By intentionally creating a slight stoichiometric imbalance between the difluoro monomer and the bisphenol monomer, you ensure that one type of functional group is in excess. Once the minority functional group is completely consumed, all polymer chains will be terminated with the excess functional group, and polymerization will stop. The greater the stoichiometric imbalance, the lower the final average molecular weight. Control over monomer feed ratios allows for some control over the target polymer molecular weight.[4]

Q2: What is the role of an end-capping agent and how do I choose one?

A2: An end-capping agent is a monofunctional reagent that reacts with the growing polymer chain ends, rendering them inert to further reaction. This is a highly effective and precise method for controlling molecular weight. By adding a calculated amount of an end-capper, you can pre-determine the average chain length.

  • Mechanism: The monofunctional agent competes with the bifunctional monomers for reactive sites. Once it attaches to a chain end, that end is "capped" and can no longer grow.

  • Choosing an Agent: The choice depends on the reactive end groups. In the polymerization of this compound with a bisphenol, you can use:

    • A monofunctional phenol (e.g., 4-tert-butylphenol) to cap chains that would otherwise have a reactive fluoro- group.

    • A monofunctional activated aryl fluoride (e.g., 4-fluorobenzonitrile) to cap chains that would otherwise have a reactive phenoxide end.

Mechanism: End-Capping with a Monofunctional Phenol

G P Growing Polymer Chain (F-Ar-CN end) Capped_P Capped Polymer Chain (R-Ar-O-Ar-CN end) TERMINATED P->Capped_P Nucleophilic Aromatic Substitution M Monofunctional Phenol (R-Ar-O⁻ K⁺) M->Capped_P

Caption: Chain termination via an end-capping agent.

Q3: How do reaction temperature and time influence the final molecular weight?

A3: Temperature and time are critical kinetic parameters.

  • Temperature: Higher temperatures increase the reaction rate constant, allowing for higher molecular weights to be achieved in a shorter time. However, excessively high temperatures can promote side reactions like nitrile trimerization or decomposition, which can either lead to gelation or chain scission, thereby limiting or reducing the molecular weight.[3][7]

  • Time: For step-growth polymerization, high molecular weight is only achieved at very high conversions (>99%). Therefore, sufficient reaction time is necessary to allow the polymer chains to grow. As the reaction proceeds, the concentration of reactive end groups decreases and the viscosity of the medium increases, slowing the reaction rate. Longer times are needed to overcome these diffusion limitations.[3]

Q4: Can I use a chain transfer agent in this type of polymerization?

A4: While chain transfer agents (CTAs) are most commonly associated with chain-growth (e.g., radical) polymerizations, their principles can be adapted.[8] In the context of SNAr, a substance that can react with a growing chain end to terminate it, while creating a new species that is less reactive or unable to continue polymerization, could function as a regulator. However, for SNAr polymerizations, the more direct and predictable methods are controlling stoichiometry and using end-capping agents. The use of traditional CTAs like thiols is less common and would require significant empirical validation for this specific system.[]

Q5: Why is the choice of solvent so critical for this reaction?

A5: The solvent plays a crucial role in SNAr polymerization for several reasons:

  • Stabilization of Intermediates: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. Polar aprotic solvents (NMP, DMAc, DMF, DMSO) are essential to solvate and stabilize this charged intermediate, thereby lowering the activation energy and facilitating the reaction.[6]

  • Reagent Solubility: The solvent must keep the monomers, the base (K₂CO₃), and the growing polymer chains in solution. If any component precipitates, the reaction will be hindered or stopped entirely.[4]

  • Boiling Point: The solvent's boiling point must be high enough to allow the reaction to be conducted at the required temperature for a sufficient rate of polymerization.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Synthesis of High Molecular Weight PEN

This protocol aims to maximize molecular weight by ensuring high purity and precise stoichiometry.

  • Reagent Purification: Recrystallize the bisphenol monomer and this compound from appropriate solvents to ensure >99.5% purity. Dry thoroughly under vacuum.

  • Glassware Preparation: Dry all glassware, including a multi-neck flask, mechanical stirrer, condenser, and nitrogen inlet, in an oven at 120 °C overnight. Assemble hot and cool under a stream of dry nitrogen.

  • Charging the Reactor: To the flask, add the bisphenol monomer (1.000 equivalent), this compound (1.000 equivalent), and anhydrous potassium carbonate (K₂CO₃, ~1.5 equivalents).

  • Solvent Addition: Add anhydrous NMP to achieve a monomer concentration of 15-25% (w/v). Add toluene as an azeotroping agent (approx. 10% of NMP volume).

  • Dehydration: Heat the mixture to 140-150 °C with vigorous stirring for 2-4 hours to azeotropically remove any residual water with the toluene, which is collected in a Dean-Stark trap.

  • Polymerization: After removing the toluene, increase the temperature to 170-190 °C to initiate polymerization. The reaction mixture will become progressively more viscous.

  • Monitoring: Continue the reaction for 12-24 hours. The reaction is typically considered complete when the solution is highly viscous and a sample pulled from the mixture forms a long, continuous fiber (threading).

  • Isolation: Cool the reaction mixture to room temperature, dilute with additional NMP if necessary, and slowly precipitate the polymer into a non-solvent like methanol or water with vigorous stirring.

  • Purification: Filter the fibrous polymer precipitate. Wash thoroughly with hot water to remove salts and then with methanol to remove residual solvent. Dry the final polymer in a vacuum oven at 100-120 °C until a constant weight is achieved.

Protocol 2: Molecular Weight Control using a Monofunctional End-Capper

This protocol demonstrates how to target a specific molecular weight using 4-tert-butylphenol as an end-capping agent. The amount of end-capper determines the target degree of polymerization (DP).

  • Calculate Reagent Amounts:

    • Decide on the target number-average degree of polymerization (DP).

    • The molar ratio of the monofunctional end-capper (M) to the bifunctional monomer (A-A) can be calculated using the Carothers equation, adapted for an end-capper: DP = (1 + r) / (1 + r - 2rp), where for an end-capper, the calculation simplifies. A more intuitive approach is: moles of end-capper = 2 * (moles of limiting monomer) / (Target DP).

    • For this example, we will use this compound as the limiting monomer and the bisphenol in slight excess to ensure all chain ends are phenoxides, which can then be capped.

  • Follow Protocol 1 (Steps 1-4): Charge the reactor with the bisphenol monomer (e.g., 1.01 equivalents), this compound (1.000 equivalent), K₂CO₃, and the calculated amount of 4-tert-butylphenol.

  • Polymerization & Isolation: Proceed with steps 5-9 from Protocol 1. The final viscosity will be noticeably lower than in the high molecular weight synthesis, and the threading effect may be less pronounced.

Part 4: Data Summary

The following table provides an illustrative summary of how key parameters can influence the final polymer properties. Data is representative and based on established principles of step-growth polymerization.

Parameter VariedCondition ACondition BExpected Outcome on Mₙ (B vs. A)Rationale
Monomer Ratio (Fluoro:Phenol) 1.000 : 1.0001.000 : 0.980Decrease Stoichiometric imbalance limits chain growth.
Reaction Temperature 160 °C190 °CIncrease Higher temperature increases reaction rate, driving to higher conversion.[7]
Reaction Time 8 hours24 hoursIncrease Longer time allows for higher conversion, which is necessary for high Mₙ.[3]
End-Capper (mol%) 0 mol%2 mol%Decrease Monofunctional agent terminates chain growth prematurely.
Monomer Concentration 10% (w/v)25% (w/v)Increase Higher concentration favors intermolecular chain growth over intramolecular cyclization.[6]

Part 5: References

  • ResearchGate. Synthesis of Poly(Arylene Ether Nitriles): Electrophilic Route. Available from: --INVALID-LINK--

  • Wikipedia. Chain transfer. Available from: --INVALID-LINK--

  • Google Patents. US6399731B2 - Chain transfer agents and its use in polymer synthesis. Available from: --INVALID-LINK--

  • MDPI. Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Available from: --INVALID-LINK--

  • ACS Publications. Chemically Recyclable Polymer System Based on Nucleophilic Aromatic Ring-Opening Polymerization. Available from: --INVALID-LINK--

  • BOC Sciences. Chain Transfer Agents. Available from: --INVALID-LINK--

  • MDPI. Polysulfone Membranes: Here, There and Everywhere. Available from: --INVALID-LINK--

  • ResearchGate. Poly(arylene ether nitriles). Available from: --INVALID-LINK--

  • Sigma-Aldrich. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization. Available from: --INVALID-LINK--

  • SAKAI CHEMICAL INDUSTRY CO., LTD. Chain transfer agents. Available from: --INVALID-LINK--

  • ResearchGate. The effect of the polymerisation temperature on molecular weight and photoluminescence quantum yield for a phenylsubstituted PPV. Available from: --INVALID-LINK--

  • Wiley Online Library. Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. Available from: --INVALID-LINK--

  • ResearchGate. Synthesis of poly(arylene thioether)s from protected dithiols and aromatic difluorides with an organic base. Available from: --INVALID-LINK--

  • MDPI. Polyarylene Ether Nitrile/Modified Hollow Silica Composite Films for Ultralow Dielectric Properties and Enhanced Thermal Resistance. Available from: --INVALID-LINK--

References

minimizing moisture contamination in 4,6-Difluoroisophthalonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Moisture Contamination for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 4,6-Difluoroisophthalonitrile. This guide is designed to provide in-depth, practical solutions to the common challenges posed by moisture contamination during synthesis. As a versatile monomer in the development of high-performance polymers like polyetherimides (PEIs) and other advanced materials, ensuring anhydrous conditions is paramount to achieving desired reaction outcomes, yields, and material properties.[1][2][3] This resource, structured in a question-and-answer format, offers troubleshooting advice and detailed protocols to help you navigate the complexities of working with this moisture-sensitive reagent.

Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield unexpectedly low when using this compound?

A low yield is the most common symptom of moisture contamination. The two nitrile (-C≡N) groups on the this compound molecule are susceptible to hydrolysis, especially under acidic or basic conditions, which are often employed in polymerization reactions.[4][5] Water acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This leads to a two-stage hydrolysis process: first converting the nitrile to an amide intermediate (4,6-difluoroisophthalamide), and subsequently to the corresponding carboxylic acid (4,6-difluoroisophthalic acid).[6][7][8] This side reaction consumes your starting material, directly reducing the yield of your desired product.

Q2: What are the visible signs of moisture contamination in my reaction?

Often, the formation of an unexpected white precipitate is a strong indicator of moisture. The hydrolysis products, 4,6-difluoroisophthalamide and 4,6-difluoroisophthalic acid, generally have lower solubility in common organic solvents (like DMF, DMSO, or NMP) used for these reactions compared to the monomer itself. This can lead to their precipitation as the reaction proceeds, clouding the mixture or forming a distinct solid.

Q3: How "dry" do my solvents and reagents need to be?

For most applications, particularly polymerization, the water content in your solvents should be in the parts-per-million (ppm) range. Ideally, you should aim for <10 ppm.[9] Commercially available "anhydrous" solvents are a good starting point, but their water content can increase upon opening and handling.[10] It is best practice to use freshly dried solvents or to dry them in-house immediately before use.

Q4: I'm performing a nucleophilic aromatic substitution (SNAr) reaction. Why is moisture control still critical?

In SNAr reactions using this compound, the goal is to displace the highly activated fluorine atoms with a nucleophile.[11] While the primary concern is the reaction at the C-F bond, the presence of water can still lead to the hydrolysis of the nitrile groups as a competing side reaction. Furthermore, if your nucleophile is, for example, a phenoxide generated in situ with a base like K₂CO₃, any water present can interfere with the base and reduce the efficiency of nucleophile generation.

Q5: What is the best way to store this compound?

This compound is a stable solid, but it is prudent to store it in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀) or anhydrous calcium sulfate (Drierite®).[12] Ensure the container is tightly sealed. For long-term storage, consider sealing the container with paraffin film and storing it in a cool, dark, and dry place.

Troubleshooting Guides: From Diagnosis to Solution

This section provides a deeper dive into specific problems, outlining the causality and providing actionable solutions.

Problem 1: Low or No Conversion of Starting Material
  • Symptoms: TLC or GC-MS analysis shows a significant amount of unreacted this compound after the expected reaction time. The reaction may appear stalled.

  • Primary Cause: Hydrolysis of the nitrile groups is the most likely culprit. Water present in the solvent, reagents, glassware, or inert gas stream will react with the starting material, rendering it unavailable for the desired transformation.

  • Self-Validating Solutions & Protocols:

    • Rigorous Glassware Preparation: Glass surfaces are notoriously hydrophilic and adsorb a thin film of water from the atmosphere.[13]

      • Protocol: All glassware, including stir bars, must be oven-dried at a minimum of 125°C for at least 4 hours (overnight is preferable).[14][15] Assemble the apparatus while still hot and immediately place it under a positive pressure of dry, inert gas (Nitrogen or Argon) to cool.[16] This prevents atmospheric moisture from re-adsorbing onto the cooled surfaces.

    • Solvent and Reagent Dehydration: Assume all components contain trace water unless proven otherwise.

      • Solvents: Use freshly distilled solvents from an appropriate drying agent or pass them through an activated alumina column.[9] (See Table 1 for recommendations).

      • Other Reagents: If using other solid reagents (e.g., catalysts, bases like K₂CO₃), ensure they are anhydrous. They can be dried in a vacuum oven before use.

    • Inert Atmosphere Integrity: The inert gas itself must be dry.

      • Protocol: Pass the nitrogen or argon gas through a drying tube filled with Drierite® or a more robust moisture trap before it enters your reaction setup. Use a bubbler to monitor a slow, steady flow of gas (1-2 bubbles per second), which creates a positive pressure to prevent air ingress.[17][18]

Problem 2: Inconsistent Polymer Molecular Weight and Properties
  • Symptoms: In polymerization reactions, you observe batch-to-batch variability in molecular weight (determined by GPC), viscosity, or final material properties like glass transition temperature (Tg).

  • Primary Cause: Water acts as a potent chain-terminating agent. In a step-growth polymerization, such as the synthesis of a polyetherimide from this compound and a bisphenol, water can hydrolyze the nitrile monomer. This creates a monofunctional carboxylic acid derivative that caps the growing polymer chain, preventing further elongation and leading to lower molecular weight polymers. Moisture can also affect the final properties of polymers like PEI by plasticizing the material.[19][20]

  • Self-Validating Solutions & Protocols:

    • Monomer Purity: Ensure the this compound and your co-monomer(s) are pure and completely dry. Consider recrystallizing and drying them under high vacuum before use.

    • Strict Anhydrous Technique: Maintain a rigorously dry environment throughout the entire reaction, including monomer addition and sampling. Use gas-tight syringes or cannula transfer techniques for adding liquid reagents.[14][15]

    • Moisture Quantification: Before starting a critical or large-scale reaction, quantify the water content of your solvent.

      • Protocol: The gold standard for this is Karl Fischer titration, which can accurately measure water content down to the ppm level.[21][22] Other methods, such as 19F-NMR-based techniques, have also been developed for sensitive water detection.[23] Knowing the exact water content allows for better control and reproducibility.

Core Experimental Protocols & Data
Protocol 1: Recommended Solvent Drying Procedures

Proper solvent selection and drying are critical. The choice of drying agent must be compatible with the solvent.[12][24]

Solvent Recommended Primary Drying Agent(s) Notes & Procedure
N,N-Dimethylformamide (DMF) Barium Oxide (BaO), Molecular Sieves (4Å)Stir over BaO or activated 4Å sieves for 24h, then distill under reduced pressure. Avoid CaH₂ as it can react with DMF at elevated temperatures.
Dimethyl Sulfoxide (DMSO) Calcium Hydride (CaH₂), Molecular Sieves (4Å)Stir over CaH₂ overnight, then distill under reduced pressure at low temperature (<90°C) to prevent decomposition.
Acetonitrile (MeCN) Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₄O₁₀)Reflux over CaH₂ for several hours, then distill. For ultra-dry MeCN, a final distillation from P₄O₁₀ (use with caution) can be performed.[24]
Toluene Sodium/Benzophenone, Calcium Hydride (CaH₂)Reflux over sodium metal with benzophenone indicator until a persistent blue/purple color is achieved, then distill. A safer alternative is refluxing over CaH₂.[9]

This table summarizes common laboratory procedures. Always consult safety data sheets before handling these reagents.

Protocol 2: Setting Up and Maintaining an Inert Atmosphere Reaction

This protocol outlines the essential steps for creating a moisture-free reaction environment.

  • Glassware Preparation: Oven-dry all glassware (flask, condenser, addition funnel, etc.) and a magnetic stir bar at 125°C overnight.[13]

  • Hot Assembly: While the glassware is still hot, assemble the apparatus. Lightly grease all ground-glass joints with a high-vacuum grease. Clamp the setup securely in a fume hood.

  • Inert Gas Purge: Immediately attach a source of dry inert gas (e.g., a nitrogen line passed through a Drierite® column) to the main inlet (e.g., top of the condenser). Place an exit needle in a rubber septum at another opening to allow air to be displaced.[17][18]

  • Purge & Cool: Flush the system with a moderate flow of inert gas for 10-15 minutes. Then, reduce the flow to a slow, steady rate (1-2 bubbles per second through an oil bubbler) and allow the apparatus to cool to room temperature under this positive pressure.

  • Reagent Addition: Add solid reagents through the inert gas stream (a "powder funnel" can be useful). Add anhydrous solvents via a cannula or a dry, nitrogen-flushed syringe.[15]

  • Maintenance: Maintain the positive pressure of inert gas throughout the entire reaction duration. The bubbler should show a consistent, slow bubbling rate.

Visualization of Key Workflows

Inert_Atmosphere_Workflow A 1. Oven-Dry All Glassware (>125°C, >4h) B 2. Assemble Apparatus While Hot A->B Critical Step: Prevent Moisture Re-adsorption C 3. Flush System with Dry N2/Ar Gas (10-15 min) B->C D 4. Cool to Room Temperature Under Positive N2/Ar Pressure C->D E 5. Add Anhydrous Solvents & Reagents via Syringe/Cannula D->E F 6. Maintain Positive Pressure (Monitor with Bubbler) E->F

Troubleshooting_Yield start Low Reaction Yield q1 Is starting material consumed? start->q1 a1_no Probable Cause: - Reaction not initiated - Reagent Hydrolysis q1->a1_no No q2 Is an unexpected precipitate observed? q1->q2 Yes sol1 Solution: - Verify anhydrous conditions - Check reagent activity a1_no->sol1 a2_yes Probable Cause: - Hydrolysis to insoluble  amide or carboxylic acid q2->a2_yes Yes a2_no Probable Cause: - Competing side reactions - Incorrect stoichiometry q2->a2_no No sol2 Solution: - Rigorously dry ALL  components (See Protocol 1 & 2) a2_yes->sol2 sol3 Solution: - Re-evaluate reaction conditions - Confirm reagent purity a2_no->sol3

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,6-Difluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Symmetric Fluoroaromatics

4,6-Difluoroisophthalonitrile is a substituted aromatic compound featuring a symmetrical arrangement of highly electronegative fluorine atoms and nitrile groups.[1][2][3] Such molecules are valuable building blocks in the synthesis of high-performance polymers, agrochemicals, and pharmaceuticals, where the fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity.[4][5]

Unambiguous structural confirmation of these compounds is paramount. While techniques like mass spectrometry can confirm molecular mass and infrared spectroscopy can identify functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed atom-connectivity map required for definitive structural elucidation. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, explains the underlying principles of spin-spin coupling in fluorinated systems, and compares the utility of NMR with other common analytical techniques.

¹H NMR Spectral Analysis: Decoding Complex Couplings

The aromatic region of a ¹H NMR spectrum for a disubstituted benzene derivative can often be simple. However, the presence of NMR-active fluorine (¹⁹F, spin I = ½) introduces significant complexity through hydrogen-fluorine (H-F) spin-spin coupling.

The structure of this compound contains two chemically non-equivalent protons, H-2 and H-5.

  • H-2: Positioned between two electron-withdrawing nitrile groups.

  • H-5: Situated between two strongly electron-withdrawing fluorine atoms.

Both protons are expected to resonate significantly downfield from benzene (7.36 ppm) due to the deshielding effects of the substituents.[6][7] The key to interpreting the spectrum lies in understanding the various coupling interactions:

  • Proton-Proton (H-H) Coupling: H-2 and H-5 will exhibit a meta-coupling (³JHH), which is typically small, in the range of 2-3 Hz.[8]

  • Proton-Fluorine (H-F) Coupling: This is the dominant interaction that shapes the multiplets.

    • H-5 is coupled to the adjacent fluorine at C-4 (an ortho-coupling, ³JHF) and the more distant fluorine at C-6 (a para-coupling, ⁵JHF). Ortho H-F couplings are typically larger than para H-F couplings.[9][10]

    • H-2 is coupled to both fluorines at C-4 and C-6 through four bonds (⁴JHF). Due to the molecule's symmetry, these two couplings are expected to be equivalent.

Consequently, the signal for H-5 will likely appear as a triplet of doublets (or a more complex multiplet if ³JHF and ⁵JHF are significantly different), and the signal for H-2 will appear as a triplet due to coupling with the two equivalent fluorines, with each peak of the triplet further split into a doublet by the meta-coupling to H-5.

¹³C NMR Spectral Analysis: The Impact of One-Bond and Long-Range C-F Coupling

In a standard proton-decoupled ¹³C NMR experiment, H-C couplings are removed, but C-F couplings remain, providing invaluable structural information. Due to the molecule's C₂ᵥ symmetry, we anticipate six distinct carbon signals: four from the aromatic ring and one for each of the two equivalent nitrile groups.

  • C4/C6 (Carbons bonded to Fluorine): These carbons will exhibit a very large one-bond coupling constant (¹JCF), typically in the range of 240-270 Hz, splitting the signal into a doublet.[11][12] This is the most diagnostic signal in the ¹³C spectrum. Each peak of this doublet will be further split by a smaller three-bond coupling (³JCF) to the other fluorine atom.

  • Other Aromatic Carbons (C1/C3, C2, C5): These carbons will display smaller, long-range couplings to the two fluorine atoms.

    • C5 is two bonds away from both F-4 and F-6, resulting in a triplet due to equivalent ²JCF couplings.

    • C1/C3 and C2 will also appear as triplets due to coupling with the two equivalent fluorine atoms (a combination of ²JCF, ³JCF, and ⁴JCF).

  • Nitrile Carbons (-CN): The nitrile carbons are also expected to show a triplet pattern from long-range coupling to the fluorines.

The chemical shifts are influenced by the electronegative substituents, with carbons directly attached to fluorine appearing at a significantly lower field (higher ppm).[13][14]

Predicted NMR Data Summary

The following table summarizes the predicted spectral data for this compound. Actual values may vary slightly based on solvent and concentration.

¹H NMR Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-2~8.2 - 8.4td (triplet of doublets)⁴JHF ≈ 6-8 Hz, ³JHH ≈ 2-3 Hz
H-5~7.8 - 8.0t (triplet)³JHF ≈ 8-10 Hz
¹³C NMR Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
C4/C6~165 (d)dd (doublet of doublets)¹JCF ≈ 250 Hz, ³JCF ≈ 15 Hz
C1/C3~135t (triplet)²JCF, ⁴JCF ≈ 10-20 Hz
C5~120t (triplet)²JCF ≈ 20-25 Hz
C2~115t (triplet)³JCF ≈ 5-10 Hz
-CN~114t (triplet)³JCF, ⁵JCF ≈ 3-5 Hz

Visualizing Molecular Connectivity: Key NMR Couplings

The following diagram illustrates the key spin-spin coupling interactions within the this compound molecule that give rise to its characteristic NMR spectra.

Caption: Key H-H and H-F coupling interactions in this compound.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for this type of structural analysis, other techniques provide complementary information.

Technique Information Provided Advantages Limitations for this Molecule
Mass Spectrometry (MS) Molecular weight (confirms formula C₈H₂F₂N₂) and fragmentation pattern.[15]High sensitivity, provides exact mass with high-resolution instruments (e.g., Q-TOF).[16]Cannot distinguish between isomers (e.g., 2,4- vs this compound). Provides no data on atom connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, non-destructive.Spectrum would show C≡N (~2230 cm⁻¹), C-F (~1200 cm⁻¹), and aromatic C=C/C-H bands, but provides no information on the substitution pattern of the ring.[17][18]
¹⁹F NMR Spectroscopy Direct observation of the fluorine environment.High sensitivity, large chemical shift range.[19][20]For this molecule, a single signal would be observed, confirming the chemical equivalence of the two fluorine atoms. The multiplicity would reveal couplings to H-2 and H-5, corroborating the ¹H NMR data.

Verdict: For unambiguous identification and differentiation from its isomers, a combination of ¹H, ¹³C, and ¹⁹F NMR is the most powerful approach. Mass spectrometry serves as an essential confirmation of the molecular formula.

Experimental Protocol: Acquiring High-Quality NMR Spectra

This protocol outlines the steps for obtaining ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound solid.[1]
  • Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good first choice due to its excellent dissolving power for many organic compounds. Alternatives include Acetone-d₆ or DMSO-d₆ if solubility is an issue.[21][22]
  • Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
  • Cap the tube and gently agitate until the solid is fully dissolved.

2. Spectrometer Setup & ¹H NMR Acquisition (400 MHz example):

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
  • Set the spectral width to cover the expected range (e.g., 0 to 12 ppm).
  • Use a standard single-pulse experiment. A 30° or 45° pulse angle with a relaxation delay (d1) of 2-5 seconds is recommended to ensure quantitative integration if needed.
  • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[23]

3. ¹³C NMR Acquisition (100 MHz example):

  • Use the same locked and shimmed sample.

  • Select a proton-decoupled pulse program (e.g., zgpg30).

  • Set the spectral width to cover the full carbon range (e.g., 0 to 200 ppm).

  • A 30° pulse angle with a relaxation delay of 2 seconds is a good starting point.

  • Due to the low natural abundance of ¹³C and the absence of attached protons on some carbons, a larger number of scans (e.g., 1024 or more) will be necessary.

  • Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ triplet centered at 77.16 ppm).[13]

    experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample, Lock & Shim transfer->insert acq_h1 5. Acquire ¹H Spectrum insert->acq_h1 acq_c13 6. Acquire ¹³C Spectrum insert->acq_c13 process 7. Fourier Transform, Phase & Baseline Correction acq_h1->process reference 8. Reference to Solvent Peak process->reference analysis 9. Spectral Analysis reference->analysis

    Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with information, dictated by the complex interplay of proton-proton, proton-fluorine, and carbon-fluorine spin-spin couplings. A thorough understanding of these interactions allows for the complete and unambiguous assignment of all signals, confirming the specific isomeric structure. While other analytical methods provide valuable, complementary data, they lack the detailed structural insight offered by multinuclear NMR spectroscopy. Therefore, NMR remains the indispensable tool for researchers, scientists, and drug development professionals working with complex fluorinated aromatic compounds.

References

A Comparative Guide to the Reactivity of 4,6-Difluoroisophthalonitrile and its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Phthalonitriles

In the landscape of modern drug discovery and materials science, selectively functionalized aromatic scaffolds are of paramount importance. Among these, fluorinated phthalonitriles serve as highly valuable synthons, prized for their unique electronic properties and metabolic stability conferred by the fluorine atoms. Their utility, however, is directly coupled to their reactivity, specifically in nucleophilic aromatic substitution (SNAr) reactions. The SNAr reaction is a cornerstone of synthetic chemistry, allowing for the facile introduction of a wide array of functional groups onto an aromatic ring.[1]

This guide provides an in-depth comparison of the reactivity of 4,6-difluoroisophthalonitrile against its other difluorinated isomers. We will dissect the electronic factors governing their susceptibility to nucleophilic attack, present a framework for predicting reactivity, and provide standardized protocols for experimental validation. Our objective is to equip researchers, scientists, and drug development professionals with the fundamental principles and practical data needed to strategically select the optimal isomer for their synthetic campaigns.

PART 1: The Theoretical Framework of SNAr Reactivity

The reactivity of aryl fluorides in SNAr reactions is a fascinating interplay of electronic effects. Unlike other halides, the exceptional electronegativity of fluorine, rather than its leaving group ability, dictates the reaction rate. The mechanism proceeds via a two-step addition-elimination pathway, the first of which is typically rate-determining.[2][3]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom.

  • Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this complex is the single most critical factor influencing the reaction's activation energy.

  • Elimination & Aromatization: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.

The presence of strong electron-withdrawing groups (EWGs) is essential to sufficiently lower the electron density of the aromatic ring, making it susceptible to nucleophilic attack and stabilizing the anionic Meisenheimer intermediate.[3][4] Both the nitrile (-CN) and fluoro (-F) groups are potent EWGs.

  • Cyano Group (-CN): Exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-R). Its ability to delocalize a negative charge onto the nitrogen atom makes it an exceptional activating group, especially when positioned ortho or para to the reaction center.[5][6][7]

  • Fluoro Group (-F): The most electronegative element, it exerts a very strong -I effect.[8] While it possesses lone pairs capable of resonance donation (+R), its inductive effect is overwhelmingly dominant in activating a ring for SNAr.[9][10] The high activation of fluoroarenes in SNAr reactions is a direct consequence of fluorine's powerful inductive pull, which makes the attached carbon highly electrophilic.[2]

Therefore, the reactivity of a given difluoroisophthalonitrile isomer is determined by the specific placement of the two -CN groups and the remaining -F atom relative to the fluorine atom that will act as the leaving group. The most reactive isomers will be those that can best stabilize the negative charge of the Meisenheimer complex through delocalization onto the nitrile groups.

Caption: General energy profile for the SₙAr reaction.

PART 2: A Head-to-Head Comparison of Difluoroisophthalonitrile Isomers

Isophthalonitrile, or 1,3-dicyanobenzene, can be difluorinated in five distinct patterns. We will analyze the expected reactivity of each isomer at its fluorine position(s) based on the principles outlined above. The key is to assess the stabilization of the negative charge in the Meisenheimer intermediate, particularly its delocalization into the ortho and para nitrile groups.

Isomer NameStructureAnalysis of ReactivityPredicted Reactivity Rank
This compound The two fluorine atoms are chemically equivalent. Attack at C4 (or C6) places the developing negative charge ortho to one nitrile group (at C5) and para to the other (at C1). This allows for excellent resonance stabilization of the Meisenheimer complex by both powerful EWGs.Very High
2,4-Difluoroisophthalonitrile C4 Position: Attack at C4 is stabilized by an ortho nitrile (C5) and a meta nitrile (C1). C2 Position: Attack at C2 is stabilized by an ortho nitrile (C1) and a para nitrile (C5). The C2 position is therefore significantly more activated due to superior resonance stabilization.Very High (at C2)
2,6-Difluoroisophthalonitrile The two fluorine atoms are equivalent. Attack at C2 (or C6) is stabilized by an ortho nitrile (C1) and a meta nitrile (C3). While activated, the stabilization is less effective than isomers with a para nitrile group.Moderate
4,5-Difluoroisophthalonitrile C4 Position: Attack at C4 is stabilized by an ortho nitrile (C5) and a meta nitrile (C1). C5 Position: Attack at C5 is stabilized by an ortho nitrile (C4) and another ortho nitrile (C6). The proximity of two ortho EWGs makes the C5 position highly activated.High (at C5)
2,5-Difluoroisophthalonitrile C2 Position: Stabilized by an ortho nitrile (C1) and a meta nitrile (C3). C5 Position: Stabilized by a meta nitrile (C1) and another meta nitrile (C3). Neither position benefits from para stabilization, suggesting lower reactivity compared to the 4,6- and 2,4- isomers.Low to Moderate

Note: Placeholder images used for structures.

This qualitative analysis predicts that This compound and the C2 position of 2,4-difluoroisophthalonitrile will be the most reactive isomers due to optimal stabilization of the anionic intermediate by both ortho and para cyano groups.

PART 3: Experimental Design for Reactivity Validation

Theoretical predictions must be validated by empirical data. A well-designed kinetic study provides a quantitative measure of reactivity, allowing for direct comparison between isomers.

Objective: To determine the relative reaction rates of difluoroisophthalonitrile isomers with a model nucleophile under standardized conditions.

Chosen Nucleophile: Morpholine. It is a secondary amine that is moderately basic and a good nucleophile, minimizing side reactions. Its reactions are typically clean and easy to monitor.

Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for the simultaneous monitoring of the disappearance of the starting material and the appearance of the monosubstituted product.

Standardized Kinetic Analysis Protocol
  • Stock Solution Preparation:

    • Prepare individual 10 mM stock solutions of each difluoroisophthalonitrile isomer in anhydrous Dimethyl Sulfoxide (DMSO).

    • Prepare a 200 mM stock solution of morpholine in anhydrous DMSO.

    • Causality: DMSO is the solvent of choice for SNAr reactions as it is polar and aprotic, effectively solvating the cationic counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus enhancing its reactivity.

  • Reaction Setup:

    • For each isomer, add 1.0 mL of its 10 mM stock solution to a temperature-controlled vial at 50 °C.

    • Allow the solution to equilibrate for 10 minutes.

    • Causality: Pseudo-first-order conditions are employed by using a large excess of the nucleophile (20 equivalents). This simplifies the rate law, making the reaction rate dependent only on the concentration of the electrophile, which simplifies data analysis.

  • Initiation and Sampling:

    • Initiate the reaction by adding 1.0 mL of the 200 mM morpholine stock solution to the vial (final concentrations: 5 mM isomer, 100 mM morpholine). Start a timer immediately.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot.

    • Immediately quench the aliquot in a vial containing 900 µL of a 90:10 acetonitrile/water mobile phase mixture.

    • Causality: Quenching rapidly dilutes the reactants and stops the reaction, ensuring the measured concentrations accurately reflect the reaction progress at that specific time point.

  • HPLC Analysis & Data Processing:

    • Analyze each quenched sample by reverse-phase HPLC.

    • Calculate the concentration of the starting material at each time point using a pre-established calibration curve.

    • Plot ln([A]t/[A]₀) versus time, where [A] is the concentration of the isomer.

    • The pseudo-first-order rate constant (kobs) is the negative of the slope of this line.

Caption: Workflow for the kinetic analysis of isomer reactivity.

Predicted Experimental Outcome

Based on our theoretical analysis, the experimental data would likely follow the trend below.

IsomerReaction SitePredicted Relative kobs (vs. 2,5-isomer)
This compound C4 / C6~500
2,4-Difluoroisophthalonitrile C2~450
4,5-Difluoroisophthalonitrile C5~200
2,6-Difluoroisophthalonitrile C2 / C6~50
2,5-Difluoroisophthalonitrile C2 or C51 (baseline)

PART 4: The Power of Computational Chemistry

To further solidify our understanding, we can turn to computational methods like Density Functional Theory (DFT). These calculations provide quantitative insights into the electronic structures that underpin reactivity.

  • LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) is the orbital to which the nucleophile donates its electrons. A lower LUMO energy indicates a more electrophilic aromatic ring and a greater susceptibility to nucleophilic attack.[2][11]

  • Electrostatic Potential (ESP) Charges: Calculating the partial positive charge on the carbon atoms bonded to fluorine can reveal the most electrophilic sites within a molecule.

Caption: The logical cascade from structure to reactivity.

A DFT study would likely reveal that this compound and 2,4-difluoroisophthalonitrile possess the lowest LUMO energies and the most positive partial charges on their most reactive C-F carbons, corroborating the predicted reactivity hierarchy.

Conclusion and Outlook

The reactivity of difluoroisophthalonitrile isomers in SNAr reactions is not uniform; it is a direct and predictable consequence of fundamental electronic principles. Our analysis, grounded in the stability of the Meisenheimer intermediate, demonstrates that This compound is an exceptionally reactive isomer, matched closely by the C2 position of 2,4-difluoroisophthalonitrile . This high reactivity stems from the optimal placement of the strongly electron-withdrawing cyano groups ortho and para to the reaction center, which provides maximal stabilization for the anionic intermediate.

For scientists engaged in the synthesis of complex molecules, this understanding is a powerful tool. By selecting an isomer like this compound, chemists can employ milder reaction conditions, shorten reaction times, and potentially access a broader range of weak nucleophiles, thereby streamlining synthetic routes and accelerating the discovery process. The provided experimental protocol offers a robust and self-validating system for quantifying these differences and confirming the principles discussed herein.

References

A Comparative Guide to High-Performance Polymers Synthesized from 4,6-Difluoroisophthalonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4,6-Difluoroisophthalonitrile

High-performance polymers are critical enablers in fields demanding extreme thermal stability, chemical inertness, and specific dielectric properties, including aerospace, 5G communications, and advanced medical devices.[1][2][3] The monomer this compound (DFIPN) has emerged as a strategic building block for a unique class of these materials: Poly(arylene ether nitrile)s (PENs).

The value of DFIPN lies in its distinct molecular architecture. The two fluorine atoms are highly activated towards nucleophilic aromatic substitution, facilitating polymerization. Concurrently, the two nitrile (-C≡N) groups, positioned meta to each other, are strongly polar and provide several advantages. These pendant nitrile groups enhance thermal stability, flame retardancy, and adhesion to substrates through polar interactions.[1] Furthermore, they serve as potential sites for crosslinking or further functionalization, offering a pathway to tailor final material properties.[1][4] This guide will primarily focus on PENs derived from DFIPN and compare their performance metrics against other leading high-performance polymers such as fluorinated polyimides and phthalonitrile resins.

Synthesis of Poly(arylene ether nitrile)s from DFIPN

The synthesis of PENs from DFIPN is typically achieved via a nucleophilic aromatic substitution (SNA_r) polycondensation reaction. The activated fluorine atoms on the DFIPN monomer are displaced by a bisphenoxide, generated in situ from a bisphenol and a weak base like potassium carbonate (K₂CO₃). The reaction is carried out in a high-boiling polar aprotic solvent.

Logical Workflow for PEN Synthesis

The following diagram illustrates the typical workflow for synthesizing and isolating a Poly(arylene ether nitrile) using this compound.

G start_end start_end process process reagent reagent output output start Start: Assemble Reaction reactants Charge Reactor: - this compound - Bisphenol Monomer - K₂CO₃ (Base) - DMAc (Solvent) - Toluene (Azeotroping Agent) start->reactants water_removal Azeotropic Dehydration (Refluxing Toluene) reactants->water_removal Heat to reflux polymerization Polymerization (Nucleophilic Substitution) ~160-180°C water_removal->polymerization Remove Toluene-Water Azeotrope precipitation Precipitation (Pour into Methanol/Water) polymerization->precipitation Cool reaction mixture filtration Filtration & Washing precipitation->filtration drying Drying under Vacuum filtration->drying end End: Purified PEN Polymer drying->end

Caption: General experimental workflow for PEN synthesis.

Detailed Experimental Protocol: Synthesis of a PEN Copolymer

This protocol describes a general procedure for synthesizing a PEN copolymer from this compound and a bisphenol, such as Bisphenol A.

Materials:

  • This compound (DFIPN)

  • Bisphenol A (BPA)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Deionized Water

Procedure:

  • Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet.

  • Charging Reactants: Under a nitrogen atmosphere, charge the flask with equimolar amounts of this compound and Bisphenol A. Add a slight excess (e.g., 1.1 moles per mole of bisphenol) of anhydrous K₂CO₃.

  • Solvent Addition: Add DMAc to achieve a specific solids concentration (typically 20-30% w/v) and Toluene (approximately 30% of the DMAc volume).

  • Azeotropic Dehydration (Causality): Heat the mixture to reflux (~140-150°C). Toluene forms an azeotrope with the water generated from the reaction of the bisphenol with K₂CO₃. This step is critical because the presence of water can hydrolyze the activated monomer and terminate the polymerization, preventing the achievement of high molecular weight. The removal of water drives the formation of the bisphenoxide nucleophile required for the polymerization step.

  • Polymerization: Once all water has been removed via the Dean-Stark trap, slowly drain the toluene. Increase the reaction temperature to 160-180°C to initiate polymerization. The reaction mixture will become increasingly viscous as the polymer chains grow. Continue stirring for 8-12 hours.

  • Isolation: After cooling to room temperature, dilute the viscous solution with additional DMAc. Precipitate the polymer by slowly pouring the solution into a stirred beaker of methanol or a methanol/water mixture. This step separates the polymer from the solvent, unreacted monomers, and salts.

  • Purification: Filter the fibrous polymer precipitate. Wash it thoroughly with hot deionized water to remove any remaining salts (like KF) and then with methanol to remove residual solvent and low-molecular-weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours to a constant weight.

Comparative Performance Analysis

The utility of polymers derived from DFIPN is best understood by comparing their key performance indicators against other established high-performance polymers. We will focus on thermal stability, mechanical strength, and dielectric properties.

Thermal Properties

Excellent thermal stability is a hallmark of PENs. The rigid aromatic backbone ensures high glass transition temperatures (Tg) and thermal decomposition temperatures (Td).[5]

Polymer ClassMonomersTg (°C)Td5% (°C, N₂)Key Features & Citations
Poly(arylene ether nitrile) 4,6-DFIPN + Bisphenols150 - 230> 450Exceptional thermal stability, nitrile groups enhance polarity.[2][5]
Fluorinated Polyimide 6FDA + various diamines350 - 400+> 510Extremely high Tg, low coefficient of thermal expansion (CTE).[6][7]
Phthalonitrile Resin (Thermoset) Phthalonitrile Monomers> 400> 470Superior thermal performance due to highly crosslinked network.[8][9][10]

Analysis: Polymers from DFIPN exhibit outstanding thermal stability, suitable for continuous use at elevated temperatures. While fluorinated polyimides and phthalonitrile thermosets offer even higher glass transition temperatures, the thermoplastic nature of PENs allows for easier processing via techniques like injection molding and extrusion, a significant advantage over the often-intractable thermosetting phthalonitriles.[1]

Mechanical Properties

The mechanical integrity of a polymer is crucial for structural applications. PENs are known for their high mechanical strength and modulus.[5]

PropertyPoly(arylene ether nitrile)Fluorinated PolyimidePhthalonitrile Resin
Tensile Strength HighHighVery High (as composites)
Storage Modulus (at RT) > 3300 MPa[8]~9.8 GPa[7]~3313 - 3330 MPa[8]
Processability Melt/Solution ProcessableSolution ProcessableRequires high-temp curing

Analysis: DFIPN-based polymers provide a compelling balance of high mechanical strength and processability. While phthalonitrile resins, once cured, can achieve exceptional modulus, their processing is complex and energy-intensive.[11] Fluorinated polyimides also show excellent mechanical properties. The choice between these materials often depends on whether the application requires the processability of a thermoplastic (PEN) or the ultimate thermal and mechanical performance of a thermoset (Phthalonitrile) or a high-Tg polyimide.

Dielectric Properties for Advanced Electronics

The combination of the polar nitrile group and the low polarizability of the C-F bond makes DFIPN-based polymers highly attractive for dielectric applications, such as high-density energy storage capacitors and high-frequency electronics.[2][5]

PropertyPoly(arylene ether nitrile)Fluorinated PolyimideLow-k Polymers
Dielectric Constant (εr) at 1 MHz ~4.3 - 4.5[5] (Can be lowered to ~2.3 with fillers[2])~2.3 - 3.5[12]< 2.5
Dielectric Loss (tanδ) at 1 MHz < 0.01[5]~0.0013[12]Low

Analysis: The inherent structure of PENs from DFIPN results in a relatively high dielectric constant due to the polar nitrile groups. This is highly advantageous for capacitor applications where high energy storage density is desired.[5] However, for applications requiring low dielectric constants (low-k) to minimize signal delay in high-frequency circuits, fluorinated polyimides are often a superior choice.[12] It is noteworthy that the dielectric constant of PENs can be significantly reduced by incorporating hollow microspheres, demonstrating material versatility.[2]

Characterization Workflow

A self-validating protocol for polymer characterization involves a multi-faceted approach to confirm structure and performance.

Standard Characterization Workflow Diagram

G start_end start_end process process analysis analysis data data start Synthesized PEN Polymer structural Structural Analysis start->structural thermal Thermal Analysis start->thermal mechanical Mechanical Analysis start->mechanical dielectric Dielectric Analysis start->dielectric ftir FTIR / NMR structural->ftir gpc GPC / Viscometry structural->gpc tga TGA thermal->tga dsc DSC thermal->dsc dma DMA mechanical->dma tensile Tensile Testing mechanical->tensile impedance Impedance Spectroscopy dielectric->impedance structure_data Confirm Functional Groups & Structure ftir->structure_data mw_data Determine Molecular Weight & Distribution gpc->mw_data td_data Determine Decomposition Temperature (Td) tga->td_data tg_data Determine Glass Transition Temperature (Tg) dsc->tg_data modulus_data Measure Storage Modulus & Tan Delta dma->modulus_data strength_data Measure Tensile Strength & Elongation tensile->strength_data dielectric_data Measure Dielectric Constant & Loss impedance->dielectric_data

Caption: A comprehensive workflow for polymer characterization.

Conclusion and Future Outlook

Polymers synthesized from this compound, particularly Poly(arylene ether nitrile)s, represent a versatile class of high-performance materials. They offer a unique and highly desirable combination of excellent thermal stability, robust mechanical properties, advantageous dielectric characteristics, and superior processability compared to many thermosetting alternatives.

Key Takeaways:

  • For High-Temperature Structural Applications: PENs are excellent candidates, providing a balance of performance and melt-processability. For applications exceeding 350-400°C, fluorinated polyimides or phthalonitrile resins may be necessary.

  • For Dielectric Capacitor Applications: The high dielectric constant and low loss of PENs make them prime materials for high energy density storage.

  • For Low-k Electronics: While neat PENs are not ideal, fluorinated polyimides are a better choice. However, the potential to modify PENs into low-k composites adds to their versatility.

The strategic placement of fluorine and nitrile groups on the isophthalonitrile monomer provides a powerful lever for molecular engineering. Future research will likely focus on creating novel copolymers to further tune properties, developing advanced PEN-based nanocomposites for multifunctional applications, and exploring the crosslinking potential of the nitrile groups to bridge the gap between thermoplastic and thermoset performance.

References

A Performance-Based Deep Dive into Liquid Crystals Featuring the 4,6-Difluoroisophthalonitrile Core

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the quest for novel liquid crystal (LC) materials with superior performance characteristics is perpetual. The strategic incorporation of fluorine atoms into mesogenic cores has been a highly successful approach to tuning key electro-optical properties. This guide provides a comprehensive performance comparison of liquid crystals containing the promising, yet underexplored, 4,6-Difluoroisophthalonitrile core. Due to the nascent stage of research into this specific moiety, we will project its performance characteristics based on a rigorous, data-driven analysis of structurally analogous compounds. This guide will objectively compare these projected properties against established high-performance liquid crystal alternatives, supported by detailed experimental methodologies to ensure scientific integrity and replicability.

The Rationale for Fluorination: The Role of this compound

The introduction of fluorine into a liquid crystal molecule is a powerful tool for materials scientists.[1][2] The high electronegativity and relatively small size of the fluorine atom can profoundly influence a molecule's dipole moment, polarizability, and intermolecular interactions.[2] This, in turn, allows for the fine-tuning of critical performance parameters such as dielectric anisotropy (Δε), birefringence (Δn), viscosity (γ₁), and clearing point (Tₙᵢ).[1][2]

The this compound core is of particular interest due to the synergistic effect of its constituent parts. The two nitrile (-CN) groups, strong electron-withdrawing groups, are expected to contribute to a large dipole moment, which is a key factor for achieving a high dielectric anisotropy. The two fluorine atoms, also highly electronegative, further enhance this effect and can also serve to reduce the melting point and viscosity.[3] The specific 4,6-substitution pattern on the phenyl ring is anticipated to create a significant lateral dipole moment, potentially leading to a large negative dielectric anisotropy, a desirable property for display technologies like in-plane switching (IPS) and fringe-field switching (FFS).

Projected Performance Profile and Comparative Analysis

As direct experimental data for liquid crystals based on the this compound core is not yet widely available in peer-reviewed literature, we have constructed a projected performance profile based on the properties of structurally similar difluorinated and dicyano-substituted phenyl liquid crystals. This allows for an informed estimation of the potential advantages of this novel core structure.

For a robust comparison, we will benchmark the projected properties of a hypothetical this compound-based liquid crystal (LC-DFIPN) against a well-established, high-performance commercial liquid crystal mixture, Merck's E7. The E7 mixture is a blend of cyanobiphenyl and cyanoterphenyl compounds, known for its high positive dielectric anisotropy and broad nematic range, making it a staple in both research and industrial applications.[4]

Property Hypothetical LC-DFIPN (Projected) Merck E7 (Typical Values) Justification for Projection
Clearing Point (Tₙᵢ) ~ 60 - 80 °C60.5 °CThe introduction of lateral fluorine atoms often leads to a depression of the clearing point compared to non-fluorinated analogues.
Birefringence (Δn) ~ 0.15 - 0.20~ 0.225 at 589 nmWhile the conjugated nitrile groups contribute to high birefringence, the lateral fluorines can slightly disrupt the molecular packing, potentially leading to a moderate to high Δn.
Dielectric Anisotropy (Δε) High Negative ( < -5.0)High Positive (~ +14)The 4,6-difluoro substitution pattern is expected to generate a strong lateral dipole moment, leading to a significant negative dielectric anisotropy. This is in stark contrast to the terminal cyano groups in E7 which result in a large positive Δε.
Rotational Viscosity (γ₁) Moderate (~ 50-100 mPa·s)~ 51 mPa·s at 20°CFluorination can reduce viscosity; however, the presence of two bulky cyano groups might lead to a moderate rotational viscosity.

Experimental Validation: Methodologies and Protocols

To ensure the trustworthiness and replicability of the data presented, this section details the standard experimental protocols for characterizing the key performance parameters of liquid crystals.

Synthesis of a Hypothetical this compound Liquid Crystal

While the specific synthesis of a liquid crystal incorporating the this compound core has not been widely reported, a plausible synthetic route can be proposed based on established organic chemistry principles. The following diagram illustrates a potential pathway.

G start This compound step1 Reduction of one nitrile group to an amine start->step1 e.g., Catalytic Hydrogenation step2 Schiff base condensation with a substituted benzaldehyde step1->step2 Acid catalyst step3 Attachment of a flexible alkyl/alkoxy chain step2->step3 Williamson ether synthesis or acylation product Target LC Molecule step3->product

Caption: A potential synthetic workflow for a this compound-based liquid crystal.

Characterization of Thermophysical Properties

Differential Scanning Calorimetry (DSC) is the primary technique for determining the phase transition temperatures and associated enthalpy changes of a liquid crystal.[1][5]

Experimental Protocol for DSC:

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.[6]

  • Sealing: Hermetically seal the pan to prevent any loss of material during heating.[6]

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point to erase any thermal history.

    • Cool the sample at the same rate to a temperature below its crystallization point.

    • Reheat the sample at the same controlled rate. The phase transitions are typically reported from the second heating scan to ensure a consistent thermal history.

  • Data Analysis: The phase transition temperatures (melting point, clearing point) are identified as the onset or peak of the endothermic or exothermic events in the DSC thermogram.[5]

G prep Sample Preparation (2-5 mg in Al pan) load Load Sample & Reference Pans into DSC prep->load heat1 First Heating Scan (erase thermal history) load->heat1 cool Controlled Cooling Scan heat1->cool heat2 Second Heating Scan (for analysis) cool->heat2 analyze Identify Phase Transitions from Thermogram heat2->analyze

Caption: Experimental workflow for DSC analysis of a liquid crystal.

Measurement of Electro-Optical Properties

Birefringence (Δn) is a measure of the optical anisotropy of a material and is a critical parameter for display applications. It is typically measured using an Abbé refractometer .[3][7]

Experimental Protocol for Birefringence Measurement:

  • Sample Preparation: A thin, homogeneously aligned liquid crystal cell is prepared by sandwiching the LC material between two glass slides coated with a rubbed polyimide alignment layer.

  • Instrument Calibration: Calibrate the Abbé refractometer using a standard with a known refractive index.

  • Measurement of nₑ and nₒ:

    • Place the liquid crystal cell on the prism of the refractometer.

    • Use a polarizing filter to orient the incoming light parallel to the director of the liquid crystal to measure the extraordinary refractive index (nₑ).

    • Rotate the polarizer by 90 degrees to orient the light perpendicular to the director to measure the ordinary refractive index (nₒ).

  • Calculation: The birefringence is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = nₑ - nₒ.

Dielectric Anisotropy (Δε) is determined by measuring the capacitance of the liquid crystal cell in two different orientations relative to an applied electric field.

Rotational Viscosity (γ₁) is a key parameter that influences the switching speed of a liquid crystal device. It can be measured by various techniques, including monitoring the transient current upon application of a voltage pulse or by observing the relaxation of the director field after the removal of an electric or magnetic field.[8][9][10]

Conclusion and Future Outlook

This guide has provided a comprehensive, albeit predictive, performance comparison of liquid crystals containing the novel this compound core. Based on the analysis of structurally analogous compounds, it is projected that liquid crystals incorporating this moiety will exhibit a high negative dielectric anisotropy, moderate-to-high birefringence, and a practical clearing point. These characteristics make them highly promising candidates for advanced display applications, particularly those requiring low power consumption and wide viewing angles, such as IPS and FFS LCDs.

The starkly different projected dielectric anisotropy (high negative) compared to the high positive Δε of the benchmark E7 mixture underscores the significant impact of the specific placement of fluorine and cyano groups on the molecular dipole moment. This highlights the potential of the this compound core to open up new avenues in the design of high-performance liquid crystal materials.

Further experimental work is crucial to synthesize and characterize liquid crystals based on this core to validate these projections. The detailed experimental protocols provided in this guide offer a clear roadmap for such investigations. The continued exploration of novel fluorinated liquid crystal structures will undoubtedly pave the way for the next generation of advanced optical and electronic devices.

References

A Comparative Guide to Assessing the Purity of 4,6-Difluoroisophthalonitrile by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Advanced Chemical Intermediates

4,6-Difluoroisophthalonitrile is a fluorinated aromatic compound of significant interest in the synthesis of advanced materials and pharmaceutical agents. The precise arrangement of its fluorine and nitrile functional groups imparts unique electronic and structural properties, making it a valuable building block. However, the presence of impurities, even at trace levels, can have a profound impact on the efficacy, safety, and stability of the final products. Therefore, robust and reliable analytical methodologies for purity assessment are paramount.

This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Non-Volatile Compounds

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[1] It separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For a polar molecule like this compound, reversed-phase HPLC is the method of choice.

Experimental Protocol: HPLC-UV Analysis of this compound

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point due to its versatility in separating moderately polar compounds.[2]

2. Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid. The acid helps to protonate silanol groups on the stationary phase, reducing peak tailing.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • All solvents should be filtered and degassed prior to use to prevent pump and column blockage.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Aromatic nitriles typically exhibit strong UV absorbance between 220-280 nm.[2] A preliminary scan with a DAD is recommended to determine the optimal wavelength for maximum sensitivity. For initial method development, 254 nm is a good starting point.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A suggested gradient is:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (equilibration)

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to a working concentration of approximately 0.1 mg/mL.

5. Data Analysis and Purity Calculation:

  • The purity of the sample is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

  • Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure accuracy, precision, linearity, and sensitivity.[3][4]

Workflow for HPLC Analysis```dot

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Dissolution (0.1 mg/mL in mobile phase) injection Inject 10 µL onto C18 Column sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Water/ACN with Formic Acid) mobile_phase_prep->injection separation Gradient Elution (Separation of Components) injection->separation detection UV Detection (e.g., 254 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (Area % Method) integration->calculation validation Method Validation (ICH Q2) calculation->validation

Caption: Workflow for the purity assessment of this compound by GC-MS.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds. [5]Suitable for volatile and semi-volatile compounds, or those that can be made volatile through derivatization. [6]
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require a derivatization step to increase volatility and thermal stability. [7]
Separation Efficiency Good resolution, highly dependent on column chemistry and mobile phase composition.Typically offers higher resolution and faster analysis times for suitable compounds. [5]
Detection UV-Vis detection is common, providing quantitative information. DAD offers spectral information for peak purity assessment.Mass spectrometry provides structural information for definitive identification of impurities. [8]
Sensitivity Generally in the low ppm range, depending on the chromophore.Can achieve lower detection limits (ppb range) with selective ion monitoring (SIM).
Quantitation Highly accurate and reproducible with proper validation.Can be quantitative, but derivatization can introduce variability.
Throughput Can be lower due to longer run times and equilibration.Can be higher for simple mixtures.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each with its own set of advantages and limitations.

  • HPLC-UV is the recommended primary technique for routine quality control and purity assessment. It is robust, requires minimal sample preparation, and provides accurate quantitative results. The method is directly applicable to the compound without the need for chemical modification, which simplifies the workflow and reduces potential sources of error.

  • GC-MS serves as an excellent complementary technique, particularly for the identification of unknown impurities. Its high separation efficiency and the structural information provided by the mass spectrometer are invaluable for impurity profiling and in-depth investigations. However, the necessity of derivatization adds a layer of complexity to the sample preparation and may not be suitable for all potential impurities.

For a comprehensive understanding of the purity profile of this compound, a dual-pronged approach is often the most effective. HPLC can be used for routine purity checks and quantitation, while GC-MS can be employed for the definitive identification of any detected impurities. This integrated strategy ensures the highest level of confidence in the quality of this critical chemical intermediate.

References

A Predictive Guide to the Reactivity of 4,6-Difluoroisophthalonitrile Using DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, understanding the reactivity of novel chemical entities is paramount. 4,6-Difluoroisophthalonitrile, a fluorinated aromatic compound, presents a unique reactivity profile due to the synergistic electron-withdrawing effects of its two fluorine atoms and two nitrile groups. This guide provides an in-depth comparative framework for predicting its reactivity, primarily concerning nucleophilic aromatic substitution (SNAr), by leveraging Density Functional Theory (DFT) calculations. We will compare it with isophthalonitrile and 2,4-difluorobenzonitrile to elucidate the impact of its distinct substitution pattern.

The Scientific Rationale: Why DFT for Reactivity Prediction?

In the realm of modern chemistry, DFT has emerged as a powerful tool for predicting and understanding chemical reactivity.[1] It offers a balance between computational cost and accuracy, making it accessible for a wide range of applications, from drug discovery to materials science.[2][3] For SNAr reactions, which are critical for the synthesis of many pharmaceutical and agrochemical compounds, DFT can provide invaluable insights into reaction pathways and regioselectivity.[4]

The reactivity in SNAr is largely governed by the stability of the Meisenheimer complex, a negatively charged intermediate formed during the reaction.[5] Electron-withdrawing groups, such as fluorine and nitrile moieties, stabilize this intermediate, thereby accelerating the reaction.[2] Fluorine, despite being a poor leaving group in other contexts, is an excellent leaving group in SNAr due to its strong inductive electron-withdrawing effect which stabilizes the transition state.[6]

This guide will focus on three key DFT-derived descriptors to predict the reactivity of this compound:

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to the Frontier Molecular Orbital (FMO) theory. The energy of the LUMO and its spatial distribution indicate the most probable sites for nucleophilic attack. A lower LUMO energy generally correlates with higher reactivity towards nucleophiles.[7][8]

  • Molecular Electrostatic Potential (MEP) Maps: MEP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule.[9][10] They provide a clear indication of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, highlighting potential sites for electrophilic and nucleophilic attack, respectively.[11]

  • Fukui Functions: Derived from conceptual DFT, the Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system.[12] The condensed Fukui function for nucleophilic attack (ƒ+) at a particular atom indicates its susceptibility to a nucleophile.[13]

A Comparative DFT Study: this compound vs. Analogues

To predict the reactivity of this compound, we propose a comparative DFT study against two benchmark molecules: isophthalonitrile (to assess the effect of fluorine substitution) and 2,4-difluorobenzonitrile (a well-studied difluorinated aromatic nitrile).

Workflow for the Comparative DFT Study:

G cluster_0 1. Molecular Geometry Optimization cluster_1 2. DFT Calculations cluster_2 3. Reactivity Descriptor Analysis cluster_3 4. Comparative Reactivity Prediction A This compound D Functional: M06-2X Basis Set: 6-311+G(d,p) A->D B Isophthalonitrile B->D C 2,4-Difluorobenzonitrile C->D E HOMO-LUMO Energy Calculation D->E F MEP Map Generation D->F G Fukui Function (f+) Calculation D->G H Identify most electrophilic sites E->H F->H G->H I Rank molecules by predicted reactivity H->I

Caption: Workflow for the comparative DFT study to predict the reactivity of this compound.

Experimental Protocols: A Step-by-Step Guide to the DFT Calculations

This section provides a detailed protocol for performing the DFT calculations. While various software packages like Gaussian, ORCA, or Q-Chem can be used, the steps are generally transferable.[14][15][16]

Step 1: Molecular Structure Preparation

  • Construct the 3D structures of this compound, isophthalonitrile, and 2,4-difluorobenzonitrile using a molecular modeling software (e.g., GaussView, Avogadro, IQmol).[17]

  • Perform an initial geometry optimization using a lower-level theory (e.g., B3LYP/6-31G(d)) to obtain a reasonable starting structure.

Step 2: High-Level Geometry Optimization and Frequency Calculation

  • Create an input file for your chosen DFT software.

  • Specify the following keywords for a geometry optimization and frequency calculation:

    • Functional: M06-2X (This functional is known to perform well for main-group thermochemistry and kinetics).[13][18][19][20]

    • Basis Set: 6-311+G(d,p) (A triple-zeta basis set with diffuse and polarization functions, suitable for describing anions and polarized bonds in fluorinated aromatics).[21][22]

    • Solvation Model: Include a solvent model (e.g., PCM for acetonitrile) to better represent reaction conditions.

  • Run the calculation. The output will provide the optimized molecular geometry and confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).

Step 3: Calculation of Reactivity Descriptors

  • HOMO-LUMO Analysis:

    • From the output of the geometry optimization, extract the energies of the HOMO and LUMO. The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is also a useful indicator of chemical reactivity.[7]

  • Molecular Electrostatic Potential (MEP) Map Generation:

    • Using the optimized geometry, perform a single-point energy calculation with the same functional and basis set.

    • Generate a cube file for the electron density and the electrostatic potential.

    • Visualize the MEP map using software like GaussView or VMD, mapping the electrostatic potential onto the electron density surface.[17]

  • Fukui Function Calculation:

    • To calculate the condensed Fukui function for nucleophilic attack (ƒ+), you need to perform single-point energy calculations on the neutral molecule (N electrons) and its anion (N+1 electrons) using the geometry of the neutral molecule.[12][23]

    • The ƒ+ for an atom k is then calculated as: ƒk+ = qk(N+1) - qk(N), where qk is the charge on atom k. Population analysis methods like Hirshfeld or Mulliken can be used to determine the atomic charges.[23]

Data Presentation and Interpretation

The following tables present hypothetical yet chemically reasonable results from the proposed DFT calculations.

Table 1: Calculated Electronic Properties

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Isophthalonitrile-8.5-1.27.3
2,4-Difluorobenzonitrile-9.2-1.87.4
This compound-9.8-2.57.3

Interpretation: The significantly lower LUMO energy of this compound compared to the other two molecules suggests it is the most electrophilic and, therefore, the most reactive towards nucleophiles.

Table 2: Predicted Sites for Nucleophilic Attack based on Condensed Fukui Functions (ƒ+)

MoleculeAtomƒ+ (arbitrary units)Predicted Rank for Nucleophilic Attack
IsophthalonitrileC20.082
C4/C60.151
2,4-DifluorobenzonitrileC40.251
C20.182
This compoundC4/C60.351
C20.122

Interpretation: For this compound, the highest ƒ+ values are predicted for the carbon atoms bearing the fluorine atoms (C4 and C6), making them the most probable sites for nucleophilic attack. This is consistent with the known reactivity of similar compounds where the fluorine para to an electron-withdrawing group is most readily displaced.

Visualizing Reactivity: MEP Maps and Fukui Functions

Molecular Electrostatic Potential (MEP) Map:

G cluster_0 MEP Map of this compound A A

Caption: Hypothetical MEP map of this compound. Blue regions indicate positive electrostatic potential (electron-poor), and red regions indicate negative electrostatic potential (electron-rich).

The MEP map would visually confirm the predictions from the Fukui function analysis. The areas around the carbon atoms bonded to fluorine would exhibit a strong positive electrostatic potential (deep blue), indicating they are highly electron-deficient and thus susceptible to nucleophilic attack. The regions around the nitrogen atoms of the nitrile groups would show a negative potential (red), as expected.

Fukui Function (ƒ+) Visualization:

G cluster_0 Fukui Function (f+) of this compound B B

Caption: Isosurface plot of the Fukui function for nucleophilic attack (ƒ+) on this compound. Larger lobes indicate a higher propensity for nucleophilic attack.

An isosurface plot of ƒ+ would show the largest lobes localized on the C4 and C6 carbon atoms, providing a clear visual representation of the most reactive sites for nucleophilic substitution.

Conclusion and Outlook

This guide has outlined a robust computational strategy for predicting the reactivity of this compound using DFT. By comparing its calculated electronic properties with those of isophthalonitrile and 2,4-difluorobenzonitrile, we can confidently predict that this compound is highly activated towards nucleophilic aromatic substitution, with the reaction most likely to occur at the carbon atoms bearing the fluorine substituents.

For researchers in drug discovery and process chemistry, this predictive power is invaluable. It allows for the rational design of synthetic routes and the anticipation of potential side reactions, ultimately accelerating the development of new molecules with desired properties. The methodologies described herein are broadly applicable and can be adapted for the study of other novel aromatic compounds.

References

The Fluorine Advantage: A Comparative Guide to the Properties of Isophthalonitrile and its Fluorinated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern materials science and drug discovery. This guide provides an in-depth technical comparison of isophthalonitrile (IPN) and its fully fluorinated analog, tetrafluoroisophthalonitrile (TFIPN), highlighting the profound effects of fluorine substitution on the molecule's thermal, electrochemical, and chemical properties. Understanding these differences is critical for researchers aiming to leverage the unique characteristics of fluorinated building blocks in the design of advanced polymers, functional materials, and novel therapeutics.

Introduction: Why Fluorinate Isophthalonitrile?

Isophthalonitrile, a simple aromatic dinitrile, serves as a versatile precursor in various chemical syntheses.[1][2] However, the demands of high-performance applications in fields like aerospace, electronics, and pharmaceuticals often necessitate materials with enhanced stability and tailored electronic properties. Fluorination is a powerful strategy to achieve these goals. The introduction of fluorine atoms onto the aromatic ring dramatically alters the molecule's properties due to fluorine's high electronegativity, the strength of the carbon-fluorine bond, and its unique steric and electronic effects.[3] This guide will dissect these effects through a comparative analysis of isophthalonitrile and tetrafluoroisophthalonitrile.

Comparative Analysis of Physicochemical Properties

The substitution of hydrogen with fluorine atoms on the isophthalonitrile core leads to significant changes in its fundamental physical and chemical properties. A summary of these key differences is presented in the table below, followed by a detailed discussion of the underlying principles.

PropertyIsophthalonitrile (IPN)Tetrafluoroisophthalonitrile (TFIPN)Rationale for Change with Fluorination
Molecular Formula C₈H₄N₂C₈F₄N₂Substitution of hydrogen with fluorine.
Molecular Weight 128.13 g/mol [4]200.09 g/mol [5]Increased mass due to fluorine atoms.
Melting Point 161-162 °C[4]76-79 °C[6]Altered crystal packing and intermolecular forces.
Thermal Stability Decomposes on heating[7]High thermal stability[8]Stronger C-F bonds compared to C-H bonds.
Chemical Stability Reacts with strong oxidants[7]High chemical resistance[8]Electron-withdrawing fluorine atoms deactivate the ring.
Electrochemical Properties Susceptible to oxidationGreater resistance to oxidation[9]Fluorine's inductive effect lowers HOMO/LUMO energy levels.[3]

The Impact of Fluorination on Thermal Stability

One of the most significant advantages conferred by fluorination is the dramatic enhancement of thermal stability. This is primarily attributed to the high bond dissociation energy of the carbon-fluorine (C-F) bond (approximately 116 kcal/mol) compared to the carbon-hydrogen (C-H) bond (approximately 99 kcal/mol).

Isophthalonitrile, upon heating, is susceptible to decomposition, releasing toxic fumes.[7] In contrast, tetrafluoroisophthalonitrile exhibits a high degree of thermal stability, making it a suitable building block for high-performance polymers and materials intended for use in harsh thermal environments.[8] This enhanced stability is a direct consequence of the robust C-F bonds that are more resistant to thermal cleavage.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique to quantify the thermal stability of materials.

Objective: To determine and compare the decomposition temperatures of isophthalonitrile and tetrafluoroisophthalonitrile.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample (IPN or TFIPN) into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the TGA furnace.

  • Experimental Conditions:

    • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Temperature Program: Equilibrate at 30 °C, then ramp the temperature at a rate of 10 °C/min to 800 °C.

  • Data Analysis: Record the sample weight as a function of temperature. The onset temperature of weight loss is indicative of the initiation of decomposition. The temperature at which 5% weight loss occurs (Td5) is a common metric for comparing thermal stability.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh_sample Weigh 5-10 mg of Sample load_pan Load into TGA Pan weigh_sample->load_pan instrument_setup Place in TGA Furnace load_pan->instrument_setup set_conditions Set N2 Purge & Temp Program instrument_setup->set_conditions run_analysis Heat at 10 °C/min to 800 °C set_conditions->run_analysis record_data Record Weight vs. Temp run_analysis->record_data determine_td5 Determine Td5 record_data->determine_td5 compare_stability compare_stability determine_td5->compare_stability Compare IPN vs. TFIPN

Caption: Workflow for comparative thermal stability analysis using TGA.

Electrochemical Properties: The Electron-Withdrawing Effect of Fluorine

The high electronegativity of fluorine significantly influences the electronic properties of the aromatic ring. The four fluorine atoms in TFIPN exert a strong inductive electron-withdrawing effect, which lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][9]

This has profound implications for the electrochemical behavior of the molecule. A lower HOMO energy level makes the molecule more resistant to oxidation, as more energy is required to remove an electron. Conversely, a lower LUMO energy level makes the molecule more susceptible to reduction. This tuning of redox potentials is a key advantage in the design of materials for organic electronics, such as n-type semiconductors.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for investigating the redox properties of molecules.

Objective: To determine and compare the oxidation and reduction potentials of isophthalonitrile and tetrafluoroisophthalonitrile.

Methodology:

  • Solution Preparation: Prepare a 1 mM solution of the analyte (IPN or TFIPN) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition:

    • Scan the potential from an initial value where no faradaic current is observed towards a more positive potential to observe oxidation, and then reverse the scan towards a more negative potential to observe reduction.

    • Typical scan rates are between 50 and 200 mV/s.

  • Data Analysis: The resulting voltammogram will show peaks corresponding to the oxidation and reduction events. The peak potentials provide information about the redox potentials of the analyte.

CV_Workflow cluster_prep Solution Preparation cluster_analysis CV Measurement cluster_data Data Interpretation prepare_solution 1 mM Analyte in 0.1 M Electrolyte degas_solution Purge with N2/Ar prepare_solution->degas_solution setup_cell Assemble 3-Electrode Cell degas_solution->setup_cell run_scan Scan Potential & Record Current setup_cell->run_scan plot_voltammogram Plot I vs. E run_scan->plot_voltammogram determine_potentials Identify Redox Potentials plot_voltammogram->determine_potentials compare_properties compare_properties determine_potentials->compare_properties Compare IPN vs. TFIPN

Caption: Workflow for comparative electrochemical analysis using Cyclic Voltammetry.

Chemical Reactivity and Applications

The electronic changes induced by fluorination also have a significant impact on the chemical reactivity of the isophthalonitrile core. The electron-deficient nature of the aromatic ring in TFIPN makes it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. This enhanced reactivity is a valuable tool for the synthesis of complex molecules and polymers.

Applications:

  • High-Performance Polymers: The enhanced thermal and chemical stability of TFIPN makes it an ideal monomer for the synthesis of polyimides, polyethers, and other polymers used in demanding applications such as aerospace components and high-frequency electronics.[8]

  • Organic Electronics: The tunable electrochemical properties of fluorinated aromatics are exploited in the design of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[3]

  • Pharmaceuticals and Agrochemicals: The introduction of fluorine can improve the metabolic stability, bioavailability, and binding affinity of drug candidates.[10] While isophthalonitrile itself is a precursor for some agrochemicals, its fluorinated derivatives offer a pathway to novel active ingredients with potentially improved properties.

Conclusion

The substitution of hydrogen with fluorine on the isophthalonitrile scaffold imparts a range of highly desirable properties, including significantly enhanced thermal and chemical stability, and tunable electrochemical characteristics. These modifications, driven by the fundamental properties of the fluorine atom, open up a vast design space for materials scientists and medicinal chemists. Tetrafluoroisophthalonitrile is not merely a more stable version of its parent molecule; it is a distinct chemical entity with a unique reactivity profile and a broad application potential in the development of next-generation materials and technologies. The experimental protocols provided in this guide offer a framework for the direct comparison of these and other fluorinated and non-fluorinated analogues, enabling researchers to make informed decisions in the selection of building blocks for their specific applications.

References

Navigating the Biological Landscape of Fluorinated Isophthalonitriles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties. The isophthalonitrile core, a 1,3-dicyanobenzene structure, presents a versatile template for the design of biologically active molecules. This guide focuses on the impact of fluorine substitution, specifically the 4,6-difluoro pattern, on the biological activities of isophthalonitrile derivatives. While direct, comprehensive comparative studies on 4,6-difluoroisophthalonitrile-derived compounds are not extensively documented in publicly accessible literature, we can extrapolate and draw parallels from research on related fluorinated isophthalonitriles and other similarly structured molecules to provide a foundational understanding for researchers in drug discovery.

This guide will, therefore, take a broader look at the known biological activities of isophthalonitrile derivatives and the general influence of fluorine substitution, offering a framework for future investigations into the specific potential of this compound compounds.

The Isophthalonitrile Scaffold: A Platform for Diverse Biological Activity

Isophthalonitrile derivatives have been investigated for a range of therapeutic applications, demonstrating activities such as:

  • Anticancer Agents: Many isophthalonitrile-containing compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes or the disruption of cellular processes critical for cancer cell proliferation and survival.

  • Antimicrobial Agents: The structural features of isophthalonitriles have also been exploited in the development of novel antibacterial and antifungal compounds.

  • Enzyme Inhibitors: The nitrile groups and the aromatic ring of the isophthalonitrile scaffold can engage in specific interactions with the active sites of enzymes, leading to their inhibition. This has been a fruitful area of research for targeting enzymes involved in various diseases.

The Fluorine Factor: Enhancing Molecular Properties

The introduction of fluorine atoms into a drug candidate can have profound effects on its biological profile:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a compound.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency. Fluorine can also participate in hydrogen bonding and other non-covalent interactions.

  • Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.

Hypothetical Workflow for Assessing a Novel this compound Derivative

For researchers venturing into the synthesis and evaluation of novel compounds derived from this compound, a systematic approach is crucial. The following workflow outlines a potential experimental cascade.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity Initial Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity Target_Assay Target-Based Assay (e.g., Enzyme Inhibition) Cytotoxicity->Target_Assay Selectivity Selectivity Profiling Target_Assay->Selectivity Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Selectivity->Pathway_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Pathway_Analysis->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis PK_Studies Pharmacokinetic (PK) Studies Apoptosis->PK_Studies Efficacy_Models In Vivo Efficacy Models (e.g., Xenograft) PK_Studies->Efficacy_Models Toxicity Toxicology Studies Efficacy_Models->Toxicity

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

Experimental Protocols: A Starting Point

The following are example protocols that could be adapted for the evaluation of novel this compound derivatives.

Protocol 1: MTT Assay for Cytotoxicity Screening

Objective: To determine the in vitro cytotoxicity of a test compound against a panel of cancer cell lines.

Materials:

  • Test compound (dissolved in DMSO)

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Analysis

Objective: To investigate the effect of a test compound on the expression or phosphorylation of key proteins in a signaling pathway.

Materials:

  • Test compound

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine changes in protein levels.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

A common target for anticancer drugs is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. A novel this compound derivative could potentially inhibit a kinase within this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Data Summary and Comparison

When evaluating a new series of compounds, a tabular format is ideal for comparing key data points.

Compound IDStructure (Modification)IC50 (µM) vs. MCF-7IC50 (µM) vs. A549Target Kinase Ki (nM)
Lead-DFIPN This compound coreExperimental ValueExperimental ValueExperimental Value
Analog-1 R1 substitutionExperimental ValueExperimental ValueExperimental Value
Analog-2 R2 substitutionExperimental ValueExperimental ValueExperimental Value
Control Drug e.g., GefitinibLiterature ValueLiterature ValueLiterature Value

Conclusion and Future Directions

While the specific biological activity of compounds directly derived from this compound remains an underexplored area in publicly available research, the foundational principles of medicinal chemistry suggest that this scaffold holds significant potential. The strategic placement of two fluorine atoms on the isophthalonitrile ring is likely to bestow favorable pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives. Comprehensive structure-activity relationship (SAR) studies, coupled with in-depth mechanistic investigations, will be crucial to unlocking the full therapeutic potential of this promising class of molecules. The experimental frameworks and comparative approaches outlined in this guide provide a robust starting point for such endeavors.

A Spectroscopic Guide to the Synthesis of 4,6-Difluoroisophthalonitrile: From Precursor to Product

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Publication for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the precise characterization of molecular structures is paramount. This guide provides an in-depth spectroscopic comparison of the valuable fluorinated building block, 4,6-difluoroisophthalonitrile, and its key precursor, 1,3-dibromo-4,6-difluorobenzene. By examining the distinct signatures of these compounds in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can effectively monitor the transformation from precursor to final product, ensuring the integrity and purity of the synthesis.

Introduction: The Significance of Fluorinated Isophthalonitriles

This compound is a versatile intermediate in the synthesis of a wide range of functional materials and pharmaceutical compounds. The presence of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making it a desirable feature in drug design and materials science. The dinitrile functionality serves as a reactive handle for further chemical modifications, such as the formation of phthalocyanines, polymers, and other complex heterocyclic systems.

The synthesis of this compound often proceeds via a nucleophilic substitution reaction, where the bromo-substituents of a precursor are displaced by cyanide ions. A common and effective precursor for this transformation is 1,3-dibromo-4,6-difluorobenzene. This guide will focus on the spectroscopic changes observed during this conversion, providing a clear roadmap for reaction monitoring and product verification.

The Synthetic Pathway: From Aryl Bromide to Aryl Nitrile

The conversion of 1,3-dibromo-4,6-difluorobenzene to this compound is a well-established synthetic route, typically achieved through a palladium-catalyzed cyanation reaction. This process, often referred to as a cyanodebromination, involves the replacement of the bromine atoms with nitrile groups.

Synthesis_Pathway Precursor 1,3-Dibromo-4,6-difluorobenzene Product This compound Precursor->Product Cyanodebromination Reagents Pd Catalyst, Cyanide Source (e.g., Zn(CN)₂, KCN)

Caption: Synthetic route from 1,3-dibromo-4,6-difluorobenzene to this compound.

Understanding the spectroscopic characteristics of both the starting material and the product is crucial for confirming the success of this transformation.

Spectroscopic Comparison: A Tale of Two Molecules

The following sections detail the expected spectroscopic data for 1,3-dibromo-4,6-difluorobenzene and this compound. This data serves as a reference for researchers performing this synthesis.

1,3-Dibromo-4,6-difluorobenzene: The Precursor
Spectroscopic TechniqueKey Features
IR Spectroscopy C-H stretching (aromatic): ~3100-3000 cm⁻¹C=C stretching (aromatic): ~1600-1450 cm⁻¹C-Br stretching: ~700-500 cm⁻¹C-F stretching: ~1300-1100 cm⁻¹
¹H NMR Spectroscopy Aromatic protons will appear as a complex multiplet due to H-F coupling, typically in the range of δ 7.0-8.0 ppm.
¹³C NMR Spectroscopy Aromatic carbons will show resonances in the range of δ 110-165 ppm. Carbons bonded to bromine will be shifted to a higher field (lower ppm) compared to those bonded to fluorine. The C-F and C-Br coupling will lead to splitting of the carbon signals.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br are in a ~1:1 ratio), resulting in a cluster of peaks for the molecular ion.
This compound: The Product
Spectroscopic TechniqueKey Features
IR Spectroscopy C≡N stretching: A strong, sharp absorption band around 2230 cm⁻¹ .C-H stretching (aromatic): ~3100-3000 cm⁻¹C=C stretching (aromatic): ~1600-1450 cm⁻¹C-F stretching: ~1300-1100 cm⁻¹
¹H NMR Spectroscopy The aromatic proton signals will shift due to the replacement of bromine with the electron-withdrawing nitrile group. The chemical shifts and coupling patterns will be distinct from the precursor.
¹³C NMR Spectroscopy The appearance of a new signal for the nitrile carbon (C≡N) in the range of δ 110-120 ppm . The signals for the aromatic carbons will also shift due to the change in substituents.
Mass Spectrometry The molecular ion peak will correspond to the molecular weight of this compound, and the isotopic pattern will be significantly different from the dibrominated precursor.

Monitoring the Transformation: A Step-by-Step Spectroscopic Analysis

The progress of the cyanodebromination reaction can be effectively monitored using the spectroscopic techniques outlined above.

Workflow Start Start Reaction: 1,3-dibromo-4,6-difluorobenzene + Reagents TLC Monitor by TLC Start->TLC Workup Reaction Work-up TLC->Workup Reaction Complete Purification Purification Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization IR IR Spectroscopy Characterization->IR NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS Final Pure this compound

Caption: Experimental workflow for the synthesis and characterization of this compound.

Key Spectroscopic Changes to Observe:

  • IR Spectroscopy: The most definitive indicator of a successful reaction is the appearance of a strong, sharp peak around 2230 cm⁻¹ , corresponding to the C≡N stretch of the nitrile groups. Concurrently, the C-Br stretching bands in the low-frequency region will diminish.

  • ¹H and ¹³C NMR Spectroscopy: Changes in the chemical shifts and coupling patterns of the aromatic protons and carbons provide detailed structural information. In the ¹³C NMR spectrum, the disappearance of the signals corresponding to the bromine-bearing carbons and the appearance of the nitrile carbon signal are key indicators of the conversion.

  • Mass Spectrometry: Analysis of the reaction mixture by GC-MS will show the disappearance of the peak corresponding to the dibrominated precursor (with its characteristic isotopic pattern) and the emergence of a new peak for the dinitrile product at the expected molecular weight.

Experimental Protocols

While specific reaction conditions can vary, a general protocol for the spectroscopic analysis is provided below.

Sample Preparation for Spectroscopic Analysis
  • IR Spectroscopy: For solid samples, a small amount of the compound can be analyzed as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory. For reaction monitoring, a small aliquot of the reaction mixture can be evaporated onto a salt plate.

  • NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). It is important to use a solvent that does not have signals that overlap with the analyte peaks.

  • Mass Spectrometry: For GC-MS analysis, the sample should be dissolved in a volatile solvent. For direct infusion, a dilute solution in a suitable solvent like methanol or acetonitrile is typically used.

Conclusion: A Powerful Analytical Approach

The spectroscopic comparison of this compound and its precursor, 1,3-dibromo-4,6-difluorobenzene, provides a clear and effective method for monitoring the synthesis and confirming the identity and purity of the final product. By understanding the characteristic spectral features of each compound, researchers can confidently navigate this important synthetic transformation. The principles outlined in this guide can be applied to a wide range of similar reactions, highlighting the power of spectroscopy as an indispensable tool in modern chemical research and development.

A Comparative Guide to 4,6-Difluoroisophthalonitrile in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus is on bridging the gap between novel chemical building blocks and their tangible applications in next-generation materials. This guide provides an in-depth analysis of 4,6-Difluoroisophthalonitrile (DFIPN), a uniquely versatile monomer for creating high-performance polymers and porous frameworks. We will move beyond mere descriptions to explore the causal relationships between DFIPN's molecular architecture and the superior performance of the resulting materials. This comparison is designed for researchers and material scientists seeking to leverage fluorination and nitrile chemistry to overcome existing material limitations.

The core value of this compound lies in its dual functionality. The two nitrile groups are ideal precursors for forming robust, nitrogen-rich heterocyclic linkages, such as triazine rings. Simultaneously, the two fluorine atoms, activated by the powerful electron-withdrawing effect of the adjacent nitrile groups, serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) polymerization. This unique combination allows for the synthesis of diverse material classes from a single, well-defined monomer.

Case Study 1: Fluorinated Covalent Triazine Frameworks (F-CTFs) for Gas Separation

Covalent Triazine Frameworks (CTFs) are a subclass of porous organic frameworks (POFs) synthesized through the cyclotrimerization of nitrile monomers.[1][2] Their high thermal stability, permanent porosity, and nitrogen-rich structure make them prime candidates for applications in gas storage and separation. The incorporation of fluorine into the framework is a key strategy to enhance selectivity, particularly for carbon dioxide.[3][4]

Rationale for Using this compound (DFIPN)

The decision to use DFIPN over its non-fluorinated analog, isophthalonitrile (IPN), is driven by the goal of enhancing gas separation performance. The highly electronegative fluorine atoms create localized dipoles within the porous structure. This enhances the framework's affinity for quadrupolar gas molecules like CO₂, leading to higher adsorption capacity and improved CO₂/N₂ or CO₂/CH₄ selectivity.[5][6] Furthermore, fluorination is known to increase the hydrophobicity of the material, which is advantageous in separating CO₂ from humid gas streams.[6] Fluorinated monomers can also influence the resulting framework's porosity, sometimes leading to higher surface areas compared to their non-fluorinated counterparts.[1]

Experimental Workflow: Ionothermal Synthesis

The synthesis of CTFs is typically achieved under ionothermal conditions, using a molten salt (e.g., ZnCl₂) as both the solvent and Lewis acid catalyst at high temperatures. This process promotes the trimerization of nitrile groups into 1,3,5-triazine rings, forming a robust, cross-linked network.

G cluster_prep Preparation cluster_reaction Ionothermal Reaction cluster_workup Workup & Purification Monomer DFIPN Monomer Ampoule Seal in Quartz Ampoule (Vacuum) Monomer->Ampoule Catalyst ZnCl₂ Catalyst Catalyst->Ampoule Furnace Heat in Furnace (e.g., 400-600°C, 24-48h) Ampoule->Furnace Grind Grind Product Furnace->Grind Wash_HCl Wash with HCl (aq) to remove ZnCl₂ Grind->Wash_HCl Wash_Solvents Wash with H₂O, THF, Acetone Wash_HCl->Wash_Solvents Dry Dry under Vacuum (e.g., 120°C, 12h) Wash_Solvents->Dry Characterization Characterization (FT-IR, EA, PXRD, N₂ Sorption) Dry->Characterization

Caption: General workflow for the ionothermal synthesis of a Covalent Triazine Framework.

Detailed Protocol: Synthesis of F-CTF-DFIPN
  • Preparation: In a glovebox, thoroughly mix this compound (1.0 g, 6.1 mmol) and anhydrous zinc chloride (ZnCl₂, 3.0 g, 22.0 mmol) in a mortar and pestle.

  • Sealing: Transfer the homogenized solid mixture into a quartz ampoule. Evacuate the ampoule to high vacuum (<10⁻³ mbar) and seal it using a hydrogen-oxygen torch.

  • Polymerization: Place the sealed ampoule in a programmable tube furnace. Heat the ampoule to 400°C at a rate of 5°C/min, hold at 400°C for 24 hours, then heat to 600°C and hold for another 24 hours.

  • Cooling & Opening: Allow the furnace to cool naturally to room temperature. Carefully open the ampoule in a fume hood, yielding a solid black monolith.

  • Purification:

    • Grind the black solid into a fine powder.

    • Stir the powder in 200 mL of 2 M hydrochloric acid (HCl) for 24 hours to remove the ZnCl₂ template.

    • Filter the mixture and wash the solid with copious amounts of deionized water until the filtrate is neutral (pH ≈ 7).

    • Sequentially wash the powder with tetrahydrofuran (THF) and acetone (3 x 100 mL each) using Soxhlet extraction to remove any unreacted monomer or oligomers.

  • Drying: Dry the final black powder in a vacuum oven at 120°C for 12 hours to yield the porous F-CTF-DFIPN.

Performance Comparison: Fluorinated vs. Non-Fluorinated CTF

The introduction of fluorine atoms is expected to significantly impact the material's gas sorption properties. Below is a comparison of the anticipated properties of F-CTF-DFIPN with reported data for a CTF synthesized from non-fluorinated isophthalonitrile (CTF-IPN).

PropertyF-CTF-DFIPN (Expected) CTF-IPN (Reported) Rationale for Difference
BET Surface Area >1500 m²/g~1200 m²/gFluorinated monomers can lead to more defective, higher surface area frameworks.[1]
Pore Volume ~0.80 cm³/g~0.65 cm³/gHigher surface area often correlates with larger pore volume.
CO₂ Uptake (273 K, 1 bar) >5.0 mmol/g~3.5 mmol/gThe polar C-F bonds create strong dipole-quadrupole interactions with CO₂, enhancing uptake.[6]
CO₂/N₂ Selectivity >30~20The enhanced affinity for CO₂ significantly improves selectivity over the less polar N₂.[6]
Hydrophobicity HighModerateThe C-F bonds increase the hydrophobic character of the pore surfaces.[6]

Case Study 2: High-Performance Poly(arylene ether nitrile)s via SNAr Polymerization

The electron-deficient nature of the DFIPN aromatic ring makes it highly susceptible to nucleophilic attack. This reactivity can be harnessed to synthesize high-performance thermoplastics, such as poly(arylene ether nitrile)s, which are valued for their high thermal stability, chemical resistance, and excellent dielectric properties.

Rationale for Using this compound (DFIPN)

In SNAr polymerization, the fluorine atoms of DFIPN act as activated leaving groups. The reaction with a bisphenoxide nucleophile results in the formation of robust ether linkages, creating the polymer backbone. The advantage of using DFIPN over a non-activated dihalide (e.g., 1,3-dichlorobenzene) is the dramatically increased reaction rate, allowing for the formation of high molecular weight polymer under milder conditions. Compared to an analogous polymer made from a non-fluorinated activated monomer (e.g., one with nitro leaving groups), the resulting fluorinated polymer is expected to possess a lower dielectric constant and lower moisture uptake, which are critical properties for microelectronics applications.

Reaction Scheme: SNAr Polymerization

This diagram illustrates the step-growth polymerization between DFIPN and a bisphenol (e.g., Bisphenol A) to form a high-performance poly(arylene ether nitrile).

G DFIPN DFIPN (Electrophile) Polymer Poly(arylene ether nitrile) + 2 KF + H₂O + CO₂ DFIPN->Polymer n p1 BisphenolA Bisphenol A (Nucleophile precursor) BisphenolA->Polymer n p2 Base K₂CO₃ Base:s->Polymer:n Solvent NMP/Toluene 180-200°C Solvent:s->Polymer:n

Caption: Synthesis of a poly(arylene ether nitrile) via SNAr polymerization.

Detailed Protocol: Synthesis of PAEN-DFIPN
  • Setup: Equip a 250 mL three-neck flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet/outlet.

  • Reagents: Charge the flask with this compound (DFIPN, 3.282 g, 20.0 mmol), Bisphenol A (4.566 g, 20.0 mmol), anhydrous potassium carbonate (K₂CO₃, 2.902 g, 21.0 mmol), N-methyl-2-pyrrolidone (NMP, 50 mL), and toluene (25 mL).

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150°C under a steady flow of nitrogen. Toluene will azeotropically remove the water generated from the reaction of the phenol with K₂CO₃. Continue until no more water collects in the Dean-Stark trap (approx. 4 hours).

  • Polymerization: After dehydration, drain the toluene from the trap and increase the reaction temperature to 185°C to initiate polymerization. The solution will become increasingly viscous. Maintain the reaction for 8-12 hours.

  • Precipitation & Purification:

    • Cool the viscous solution to room temperature and dilute with 50 mL of NMP.

    • Slowly pour the polymer solution into a blender containing 500 mL of rapidly stirring deionized water to precipitate the polymer as a fibrous solid.

    • Filter the polymer and wash it thoroughly with hot water to remove salts, followed by methanol to remove residual solvent.

  • Drying: Dry the final white, fibrous polymer in a vacuum oven at 100°C for 24 hours.

Performance Comparison: Fluorinated vs. Non-Fluorinated Analogues

The properties of the resulting polymer are directly influenced by the monomer structure. Here, we compare the expected properties of our PAEN-DFIPN with a standard high-performance polymer, polyethersulfone (PES), which is also made via SNAr but lacks the nitrile and fluorine functionalities.

PropertyPAEN-DFIPN (Expected) Polyethersulfone (PES, Reported) Rationale for Difference
Glass Transition Temp. (Tg) > 220°C~225°CHigh; the rigid DFIPN unit contributes to a high Tg, comparable to other high-performance polymers.
Thermal Stability (Td, 5%) > 500°C (in N₂)~500-520°C (in N₂)The strong C-F and aromatic ether bonds lead to excellent thermal stability.
Solubility Soluble in NMP, DMAc, ChloroformSoluble in NMP, DMAcGood solubility is expected due to the flexible ether linkages preventing tight chain packing.
Dielectric Constant (1 MHz) < 2.8~3.5Fluorine's high electronegativity and low polarizability significantly reduce the dielectric constant.
Moisture Uptake < 0.2%~0.6-0.8%The inherent hydrophobicity of the C-F bonds leads to very low moisture absorption.

Conclusion

This compound is a powerful and versatile building block for advanced materials. Its strategic combination of reactive nitrile and fluoro groups provides synthetic routes to two distinct and highly valuable classes of materials:

  • Porous Covalent Triazine Frameworks: Through ionothermal cyclotrimerization, DFIPN produces robust, porous networks. The incorporated fluorine atoms are not passive components; they actively enhance the material's affinity for CO₂, making these frameworks highly promising candidates for advanced gas separation applications.

  • High-Performance Polymers: Through nucleophilic aromatic substitution, the activated fluorine atoms enable the synthesis of high molecular weight poly(arylene ether nitrile)s under practical conditions. These polymers are expected to exhibit a desirable combination of high thermal stability and low dielectric constant, positioning them for use in demanding microelectronics and aerospace applications.

By understanding the fundamental reactivity and structure-property relationships of DFIPN, researchers can unlock new possibilities in material design, creating tailored materials with performance characteristics that surpass their non-fluorinated counterparts.

References

Safety Operating Guide

Navigating the Disposal of 4,6-Difluoroisophthalonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4,6-Difluoroisophthalonitrile, a halogenated aromatic nitrile. Adherence to these procedures is paramount not only for regulatory compliance but, more importantly, for the safety of laboratory personnel and the protection of our environment.

The principles outlined here are grounded in established safety protocols for handling hazardous materials, drawing from authoritative sources such as Safety Data Sheets (SDS) and guidelines from regulatory bodies. The causality behind each step is explained to foster a deeper understanding of the risks and the rationale for the prescribed safety measures.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 17654-70-5) is a compound that requires careful management due to its potential health and environmental risks.[1][2] While a specific, comprehensive toxicological profile may be limited, data from analogous compounds, such as other fluorinated nitriles, provide a strong basis for a cautious approach.

The primary hazards associated with this compound and similar compounds are summarized in the table below. This information is critical in dictating the necessary personal protective equipment (PPE) and the segregation of waste streams.

Hazard ClassificationDescriptionRationale and Implication for Disposal
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][4]This necessitates the use of comprehensive PPE to prevent any direct contact or inhalation. All contaminated materials, including PPE, must be disposed of as hazardous waste.
Skin Irritation Causes skin irritation.[3][4]Prolonged or repeated contact should be avoided. Impervious gloves are mandatory. Any contaminated clothing must be removed and decontaminated before reuse or disposed of as hazardous waste.
Serious Eye Irritation Causes serious eye irritation.[3][4]Chemical splash goggles are essential to prevent eye contact. In the event of exposure, an eyewash station should be readily accessible.
Respiratory Irritation May cause respiratory irritation.[3]Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or vapors.
Environmental Hazards While specific data for this compound is not readily available, halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.Disposal down the drain is strictly prohibited. The compound and its containers must be disposed of through a licensed hazardous waste contractor to prevent environmental contamination.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the safe disposal of this compound, from the point of generation to final collection.

Immediate Segregation and Waste Identification

Causality: Proper segregation at the source is the cornerstone of safe and compliant chemical waste management. It prevents inadvertent and dangerous reactions between incompatible chemicals and ensures that the waste is directed to the appropriate disposal stream.

  • Designated Waste Container: All solid waste contaminated with this compound, including residual product, contaminated filter paper, and disposable labware, must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, exclamation mark).

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE)

Causality: A multi-layered PPE approach creates a barrier between the researcher and the hazardous chemical, mitigating the risks of acute and chronic exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. For tasks with a higher risk of splashing, consider double-gloving.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.

  • Respiratory Protection: All handling and disposal activities should be performed within a certified chemical fume hood to control airborne contaminants.

Spill Management

Causality: A proactive spill response plan minimizes the spread of contamination and protects laboratory personnel.

  • Small Spills: For minor spills, trained personnel wearing appropriate PPE can carefully sweep up the solid material, avoiding the generation of dust. The collected material and any contaminated cleaning supplies (e.g., absorbent pads) must be placed in the designated hazardous waste container.

  • Large Spills: In the event of a large spill, evacuate the area immediately and notify your institution's EHS department or emergency response team.

Storage of Waste

Causality: Proper storage of hazardous waste prevents accidental release and ensures the safety of the laboratory environment pending collection.

  • Satellite Accumulation Area (SAA): The sealed and labeled hazardous waste container should be stored in a designated SAA, which is a location at or near the point of waste generation.

  • Incompatible Materials: Store the this compound waste away from incompatible materials, such as strong oxidizing agents and strong bases.[5]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to mitigate the impact of any potential leaks.

Final Disposal

Causality: The final disposal of hazardous waste must be conducted by licensed professionals to ensure it is managed in an environmentally sound and legally compliant manner.

  • Waste Collection: Arrange for the collection of the hazardous waste container by your institution's EHS department or a certified hazardous waste disposal contractor.

  • Documentation: Ensure all required waste disposal forms are completed accurately and retained for your records.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_Generation Point of Generation cluster_Handling Handling & Storage cluster_Disposal Final Disposal Start Waste Generation (e.g., residual chemical, contaminated labware) Segregate Segregate Waste into Designated Container Start->Segregate Immediate Action Label Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms Segregate->Label PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store Store in Satellite Accumulation Area (SAA) PPE->Store Inspect Weekly Inspection of Container Integrity Store->Inspect Arrange Arrange for Pickup by EHS or Licensed Contractor Inspect->Arrange When Full or Time Limit Reached Document Complete Waste Disposal Documentation Arrange->Document End Compliant Disposal Document->End cluster_Generation cluster_Generation cluster_Handling cluster_Handling

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of this compound, researchers and scientists can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable research environment. Always consult your institution-specific guidelines and the most current Safety Data Sheet for the chemical .

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.